Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 5-amino-3-methylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-5-7(10)12(11-6)8(13)14-9(2,3)4/h5H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDRIBPTIGVLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719351 | |
| Record name | tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065204-79-6 | |
| Record name | tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrazole Building Block
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently forming the core of numerous biologically active compounds. Its unique electronic properties and conformational flexibility allow for precise interactions with a wide array of biological targets. Within this important class of heterocycles, tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS No. 1065204-79-6) has emerged as a particularly valuable and versatile building block.
This technical guide offers a comprehensive overview of the properties, synthesis, and applications of this key intermediate. As a senior application scientist, the aim is not merely to present data, but to provide a deeper understanding of the causality behind its utility, empowering researchers to strategically incorporate this molecule into their drug discovery programs. The presence of a Boc-protected nitrogen, a reactive amino group, and a methyl substituent on the pyrazole ring provides a rich platform for a variety of chemical transformations, making it an ideal starting point for the synthesis of compound libraries targeting a range of therapeutic areas, most notably in the development of protein kinase inhibitors.
Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 1065204-79-6 | |
| Molecular Formula | C₉H₁₅N₃O₂ | |
| Molecular Weight | 197.23 g/mol | |
| IUPAC Name | tert-butyl 5-amino-3-methylpyrazole-1-carboxylate | |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate (Predicted) | Inferred from synthetic protocols of related compounds |
| pKa | Not available | - |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this compound is not abundant, a reliable synthetic route can be proposed based on established methods for the preparation of substituted aminopyrazoles. The following protocol is a robust and scalable approach, with the rationale for each step explained to ensure reproducibility and understanding.
Proposed Synthetic Pathway
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound via a cyclization reaction.
Materials:
-
3-Aminocrotononitrile
-
tert-Butyl carbazate
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.
-
Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide to the ethanol and stir until dissolved.
-
Addition of Starting Materials: To the basic ethanol solution, add 3-aminocrotononitrile followed by tert-butyl carbazate.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Causality of Experimental Choices:
-
Base: Sodium ethoxide is used to deprotonate the tert-butyl carbazate, increasing its nucleophilicity to facilitate the initial attack on the nitrile group of 3-aminocrotononitrile, which is a key step in the cyclization process.
-
Solvent: Anhydrous ethanol is an excellent solvent for the reactants and the base, and its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
-
Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the strong base with atmospheric moisture and carbon dioxide.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule, from unreacted starting materials and byproducts.
Spectroscopic Characterization (Predicted)
While a publicly available experimental spectrum for this compound is elusive, its spectral properties can be reliably predicted based on the analysis of its structural features and comparison with closely related, well-characterized analogs.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
tert-Butyl Group: A sharp singlet at approximately 1.5-1.6 ppm, integrating to 9 protons.
-
Methyl Group: A singlet at around 2.1-2.2 ppm, integrating to 3 protons.
-
Pyrazole Ring Proton: A singlet at approximately 5.4-5.6 ppm, integrating to 1 proton.
-
Amino Group: A broad singlet at a variable chemical shift (typically 4.5-5.5 ppm), integrating to 2 protons. The broadness is due to quadrupole coupling and exchange with trace amounts of water.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
tert-Butyl Carbons: A signal for the three equivalent methyl carbons around 28 ppm and a signal for the quaternary carbon at approximately 82-84 ppm.
-
Methyl Carbon: A signal at around 10-12 ppm.
-
Pyrazole Ring Carbons: Three distinct signals for the pyrazole ring carbons, with the C-N carbons appearing further downfield than the C=C carbon.
-
Carbonyl Carbon: A signal in the range of 150-152 ppm.
IR (Infrared) Spectroscopy
-
N-H Stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and tert-butyl groups.
-
C=O Stretching: A strong absorption band around 1720-1740 cm⁻¹ for the carbonyl group of the Boc protecting group.
-
C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyrazole ring.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 197.12.
-
Fragmentation: A prominent peak corresponding to the loss of the tert-butyl group ([M-56]⁺) or isobutylene ([M-57]⁺) is expected.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its application as a versatile synthon in the development of high-value therapeutic agents. The aminopyrazole core is a well-established pharmacophore in numerous kinase inhibitors, which are a cornerstone of modern oncology and immunology.
The strategic placement of the amino and methyl groups, along with the Boc-protected nitrogen, allows for a systematic and modular approach to library synthesis. The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents that can interact with the hinge region of a kinase active site. The Boc group provides a stable protecting group that can be selectively removed under acidic conditions to allow for further functionalization of the pyrazole ring nitrogen.
Role in the Synthesis of Kinase Inhibitors
A prime example of the utility of the aminopyrazole scaffold is in the development of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. While a specific example detailing the use of CAS 1065204-79-6 is not readily found in published literature, its close structural similarity to intermediates used in the synthesis of CDK inhibitors highlights its potential. For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a known pharmacophore for targeting CDKs.
The synthesis of such inhibitors often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between the aminopyrazole and a suitably functionalized pyrimidine or other heterocyclic system. The substituents on the pyrimidine can be varied to optimize potency, selectivity, and pharmacokinetic properties.
Targeting Signaling Pathways in Disease
Kinase inhibitors derived from aminopyrazole scaffolds can target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK and PI3K pathways.
By inhibiting key kinases like CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising therapeutic candidates.
Conclusion
This compound is a high-value synthetic intermediate that provides a strategic entry point for the synthesis of complex and biologically active molecules. Its well-defined structure and predictable reactivity make it an indispensable tool for medicinal chemists. While a wealth of public data on this specific molecule is still emerging, its utility can be confidently inferred from the extensive body of research on the aminopyrazole scaffold. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic approach, and a clear rationale for its application in the development of kinase inhibitors, thereby empowering researchers to leverage this versatile building block in their quest for novel therapeutics.
References
-
PubChem. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. [Link]
-
J&K Scientific. This compound. [Link]
-
MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
An In-Depth Technical Guide to tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS 1065204-79-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate, a key heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry. As a member of the N-Boc protected aminopyrazole family, this compound offers a versatile scaffold for the synthesis of a wide array of complex molecules with diverse biological activities. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on one of the pyrazole nitrogens allows for selective functionalization at other positions, namely the free amino group and the pyrazole ring itself. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this valuable intermediate, tailored for professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1065204-79-6 | [1][2][3] |
| Molecular Formula | C₉H₁₅N₃O₂ | [2][4] |
| Molecular Weight | 197.23 g/mol | [2][4] |
| IUPAC Name | This compound | [3] |
| Purity | ≥97% (typical) | [2] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage | 4°C, protect from light | [2] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the regioselective N-Boc protection of the commercially available 3-methyl-1H-pyrazol-5-amine. The regioselectivity of this reaction is a critical consideration, as the pyrazole ring contains two nucleophilic nitrogen atoms.
Synthetic Rationale
The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for the selective deprotonation of the pyrazole ring nitrogen. The resulting anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure the solubility of the starting materials and intermediates. The use of a strong base favors the deprotonation of the endocyclic nitrogen over the exocyclic amino group, leading to the desired N1-protected product.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-methyl-1H-pyrazol-5-amine
-
Sodium hydride (60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through standard spectroscopic techniques. Below is a summary of the expected and reported spectroscopic data.
| Spectroscopic Data | Expected/Reported Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.4 (s, 1H, pyrazole-H), ~4.0 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃), ~1.6 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C=O), ~148 (pyrazole-C), ~140 (pyrazole-C), ~95 (pyrazole-CH), ~83 (O-C(CH₃)₃), ~28 (C(CH₃)₃), ~14 (CH₃) |
| Mass Spectrometry | [M+H]⁺: 198.1294 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided values are based on data from closely related structures and general principles of NMR spectroscopy.
Reactivity and Chemical Transformations
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups.
-
Exocyclic Amino Group (-NH₂): This is the most nucleophilic site and readily undergoes reactions such as acylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases.
-
Boc-Protected Pyrazole Nitrogen: The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free pyrazole.
-
Pyrazole Ring: The C4 position of the pyrazole ring can undergo electrophilic substitution reactions, although this is less common in the presence of the activating amino group.
Example Reaction: N-Acylation
A common transformation is the acylation of the exocyclic amino group, which is a key step in the synthesis of many bioactive molecules.
Experimental Protocol: General Procedure for N-Acylation
Materials:
-
This compound
-
Acid chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and a base (1.5-2.0 eq) in an anhydrous solvent.
-
If using an acid chloride, add it dropwise to the solution at 0 °C and allow the reaction to warm to room temperature.
-
If using a carboxylic acid, add the acid (1.1 eq) and the coupling agent(s) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Reactivity and Derivatization Diagram
Caption: Key chemical transformations of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. This compound serves as a crucial starting material for the synthesis of such compounds.
A notable application of this compound is in the synthesis of fused pyrimidine compounds that act as RET kinase inhibitors.[2][4] RET (Rearranged during Transfection) is a receptor tyrosine kinase, and its aberrant activation is implicated in several types of cancer.
In a patented synthesis, this compound was used in a palladium-catalyzed carbonylation reaction with a substituted pyrrolo[2,3-d]pyrimidine derivative to construct a more complex heterocyclic system.[4] This example highlights the utility of the title compound in convergent synthetic strategies, where the pre-functionalized pyrazole core is coupled with another heterocyclic fragment to rapidly build molecular complexity.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its well-defined reactivity, enabled by the strategic placement of the Boc protecting group, allows for the selective elaboration of the aminopyrazole core. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, underscoring its importance for researchers and scientists engaged in the design and discovery of novel therapeutic agents.
References
-
Bellany, F. (2015). Development of Aurora A Kinase-Specific Inhibitors as Anticancer Agents. University College London. [Link]
-
Govindasamy, C. (2010). Anion-Tuning of Supramolecular Gel Properties. Durham University. [Link]
- Taiho Pharmaceutical Co., Ltd. (2020). Fused pyrimidine compound or salt thereof.
-
European Patent Office. (2021). Condensed pyrimidine compound or salt thereof. EP 3 260 454 B1. [Link]
-
Di Micco, S. (2019). PATHOLOGICAL NETWORK OF BD. Alma Mater Studiorum – Università di Bologna. [Link]
Sources
A Comprehensive Guide to the Synthesis of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
An In-Depth Technical Guide
Abstract
This technical guide provides a detailed, two-step synthetic pathway for obtaining tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the classical Knorr-type pyrazole formation via the cyclocondensation of 3-aminocrotononitrile with hydrazine hydrate to yield the core intermediate, 5-amino-3-methyl-1H-pyrazole. The subsequent step involves the regioselective N-protection of the pyrazole ring with a tert-butoxycarbonyl (Boc) group. This guide elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the rationale behind key procedural choices to ensure reproducibility and high yield.
Strategic Overview: Retrosynthetic Analysis
The synthetic strategy for this compound is best conceptualized through a retrosynthetic approach. The target molecule is disconnected at the N1-Boc bond, a standard protecting group strategy, to reveal the core heterocyclic intermediate, 5-amino-3-methyl-1H-pyrazole. This intermediate is further disconnected via the Knorr pyrazole synthesis pathway, which involves the reaction of a hydrazine with a 1,3-dicarbonyl equivalent. In this case, the most efficient precursor is a β-ketonitrile, specifically 3-aminocrotononitrile, which provides the required methyl and amino functionalities at the correct positions upon cyclization with hydrazine.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Synthesis of the Pyrazole Core: 5-Amino-3-methyl-1H-pyrazole
The formation of the pyrazole ring is the foundational step of this synthesis. The cyclocondensation reaction between a hydrazine derivative and a compound with two electrophilic centers is a robust and widely used method for constructing pyrazole systems.[1][2][3]
Mechanistic Rationale and Choice of Precursors
The selection of 3-aminocrotononitrile and hydrazine hydrate as starting materials is a strategic choice rooted in efficiency and regioselectivity.
-
3-Aminocrotononitrile (β-Enaminonitrile): This molecule serves as a masked version of a β-ketonitrile. It possesses two key reactive sites: the electrophilic nitrile carbon and the β-carbon of the α,β-unsaturated system. This specific arrangement ensures the formation of a 5-aminopyrazole upon reaction with hydrazine.[4][5]
-
Hydrazine Hydrate: As the simplest hydrazine, it provides the N-N backbone of the pyrazole ring. The initial reaction involves the nucleophilic attack of a hydrazine nitrogen onto the β-carbon of the enaminonitrile, followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon. Subsequent tautomerization and elimination of ammonia yield the aromatic pyrazole ring.
Caption: Simplified workflow for pyrazole ring formation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aminopyrazoles from β-ketonitriles.[5][6]
Materials and Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
3-Aminocrotononitrile
-
Hydrazine hydrate (~64% solution)
-
Ethanol (EtOH)
-
Toluene
-
Standard laboratory glassware for work-up and filtration
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminocrotononitrile (10.0 g, 121.8 mmol).
-
Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture to form a suspension.
-
Reagent Addition: Slowly add hydrazine hydrate (6.0 g, ~121.8 mmol, 1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add toluene (100 mL) and heat to reflux with a Dean-Stark apparatus to remove any residual water.
-
Isolation: Cool the toluene solution to 0-5 °C in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
Expected Outcome: The procedure should yield 5-amino-3-methyl-1H-pyrazole as a white to off-white solid.
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by NMR) | >95% |
| Appearance | White solid |
Part II: N1-Boc Protection
With the pyrazole core synthesized, the next step is the regioselective installation of the tert-butoxycarbonyl (Boc) protecting group onto the N1 position of the pyrazole ring. This is a critical step for many subsequent reactions, as it modulates the reactivity of the heterocyclic system.
Mechanistic Rationale and Regioselectivity
The Boc protection of an amine or a similar N-H group is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[7] The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on one of the carbonyl carbons of the anhydride.
Regioselectivity: For 5-amino-3-methyl-1H-pyrazole, there are three potential sites for acylation: the two ring nitrogens (N1 and N2) and the exocyclic amino group (N5).
-
The N1 position is generally favored for Boc protection over the N2 position due to steric hindrance from the adjacent methyl group at C3.
-
Protection occurs on the ring nitrogen rather than the exocyclic amino group because the ring nitrogens are more nucleophilic in this system. The reaction is typically run under basic conditions (e.g., using triethylamine, TEA, or 4-dimethylaminopyridine, DMAP) to deprotonate the N-H of the pyrazole, further enhancing its nucleophilicity.[8]
Caption: Logical workflow for the N1-Boc protection step.
Detailed Experimental Protocol
This protocol is a robust method for the N-Boc protection of pyrazoles.[7][8][9]
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
5-Amino-3-methyl-1H-pyrazole (from Part I)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 5-amino-3-methyl-1H-pyrazole (9.7 g, 100 mmol) in dichloromethane (200 mL).
-
Base Addition: Add triethylamine (15.2 mL, 110 mmol, 1.1 eq) to the solution. If using DMAP, add a catalytic amount (e.g., 0.1 eq).
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (22.9 g, 105 mmol, 1.05 eq) in DCM (50 mL) dropwise at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 100 mL) and saturated brine solution (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Expected Outcome: The procedure should yield this compound as a stable solid.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
| Appearance | White to pale yellow solid |
| CAS Number | 1065204-79-6 |
Safety Precautions
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
3-Aminocrotononitrile: Is toxic if swallowed or inhaled. Avoid contact with skin and eyes.
-
Di-tert-butyl dicarbonate: Can cause skin and eye irritation. It is moisture-sensitive.
-
Solvents: Dichloromethane is a suspected carcinogen. Toluene and ethanol are flammable. Handle all solvents in a fume hood away from ignition sources.
Conclusion
The synthesis of this compound can be reliably achieved in high yield through a two-step sequence involving a Knorr-type pyrazole synthesis followed by a regioselective N-Boc protection. The protocols described herein are optimized for scalability and reproducibility, providing researchers in drug development and organic synthesis with a dependable method for accessing this important molecular scaffold.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (2023). ResearchGate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (2021). National Institutes of Health. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Scielo. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2001). ResearchGate. [Link]
-
Two independent routes leading to Boc-protected pyrazoles 5 and 3. (2020). ResearchGate. [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). ResearchGate. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. (1997).
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. (2023). ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
The Analytical Scientist's Guide to tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate: A Spectroscopic Deep Dive
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic characterization of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS No: 1065204-79-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. Each section offers in-depth interpretation, causality behind experimental choices, and self-validating protocols to ensure scientific integrity.
Introduction: The Significance of a Substituted Pyrazole
This compound is a heterocyclic compound featuring a pyrazole core, a functionality of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, serving as scaffolds for anti-inflammatory, analgesic, and antimicrobial agents.[1] The substituents on the pyrazole ring—a tert-butyl carbamate at N1, a methyl group at C3, and an amino group at C5—impart specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile. The tert-butoxycarbonyl (Boc) group, in particular, is a common protecting group in organic synthesis, suggesting this molecule is a valuable intermediate in the synthesis of more complex pharmaceutical compounds.
Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of such molecules, ensuring the reliability of subsequent research and development efforts.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.4 | Singlet | 1H | H4 | The proton on the pyrazole ring is expected to be a singlet as it has no adjacent protons. Its chemical shift is influenced by the electron-donating amino group and the overall aromaticity of the ring. |
| ~4.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on solvent and concentration due to hydrogen bonding. |
| ~2.2 | Singlet | 3H | -CH₃ | The methyl protons are attached to the pyrazole ring and will appear as a singlet. |
| ~1.6 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give a strong singlet signal in the aliphatic region of the spectrum. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C=O (Boc) | The carbonyl carbon of the tert-butoxycarbonyl group is expected to be significantly downfield. |
| ~150 | C5 | The carbon bearing the amino group will be downfield due to the deshielding effect of the adjacent nitrogen and its position in the heterocyclic ring. |
| ~140 | C3 | The carbon with the methyl substituent will also be downfield, characteristic of a substituted carbon in a pyrazole ring. |
| ~95 | C4 | The C4 carbon is expected to be the most upfield of the ring carbons due to the electron-donating effects of the adjacent amino group. |
| ~82 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~28 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |
| ~14 | -CH₃ | The methyl carbon attached to the pyrazole ring will be in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons like those of the amino group.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) | A primary amine will typically show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations. |
| 2980-2960 | C-H stretch | -CH₃ and -C(CH₃)₃ | Aliphatic C-H stretching vibrations. |
| ~1725 | C=O stretch | Carbonyl (Boc) | The carbonyl group of the tert-butyl carbamate will exhibit a strong absorption band in this region. |
| ~1620 | N-H bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine. |
| ~1580 | C=C/C=N stretch | Pyrazole Ring | Aromatic and heteroaromatic ring stretching vibrations. |
Experimental Protocol for IR Data Acquisition
Objective: To identify the key functional groups in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Methodology:
-
Background Scan:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.
Predicted Mass Spectrum
Ionization Mode: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecular ion [M+H]⁺.
-
Expected Molecular Weight: 197.24 g/mol
-
Expected [M+H]⁺: m/z 198.12
Predicted Fragmentation Pattern:
The [M+H]⁺ ion is expected to undergo fragmentation, with the Boc group being particularly labile.
Figure 3: Predicted major fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Objective: To confirm the molecular weight and obtain fragmentation data for structural verification.
Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Infusion and Ionization:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Mass Analysis:
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
To obtain fragmentation data, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 198) as the precursor ion and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and compare its m/z value with the calculated exact mass.
-
Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.
-
Conclusion: A Multi-faceted Approach to Spectroscopic Characterization
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its unambiguous identification and structural elucidation. The convergence of data from NMR, IR, and MS techniques offers a high degree of confidence in the assigned structure. While the presented data is predictive, it is based on sound spectroscopic principles and serves as a reliable reference for researchers working with this compound and its analogs. The detailed protocols provided herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.
References
- Synthesis and spectroscopic characterization of pyrazole derivatives. (n.d.).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Organic & Pharmaceutical Chemistry. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
Prepared by: A Senior Application Scientist
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, understanding the physicochemical properties of a molecule is paramount to its success as a therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide provides an in-depth technical overview of the solubility profile of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS No. 1065204-79-6)[1], a heterocyclic compound with a pyrazole core that is a common scaffold in medicinal chemistry.
While specific, quantitative solubility data for this compound is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and interpret its solubility profile. We will delve into the structural characteristics of the molecule, predict its solubility behavior, and provide detailed, field-proven protocols for its empirical determination in various solvent systems.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of this compound and predict its general solubility characteristics.
-
The Pyrazole Core: Pyrazole and its derivatives generally exhibit moderate solubility. They tend to be more soluble in organic solvents such as ethanol, methanol, and acetone compared to water, a common trait for many heterocyclic compounds.[2][3]
-
The Amino Group (-NH2): The presence of a primary amine introduces a polar, hydrogen-bond-donating group, which can enhance aqueous solubility, particularly at acidic pH where it can be protonated to form a more soluble salt.
-
The Methyl Group (-CH3): This small alkyl group is nonpolar and will slightly increase the lipophilicity of the molecule, potentially favoring solubility in organic solvents.
-
The Tert-butyl Carboxylate Group (-COOC(CH3)3): This is a large, bulky, and lipophilic protecting group. The tert-butoxycarbonyl (Boc) group significantly increases the nonpolar surface area of the molecule.[4] This feature is expected to decrease aqueous solubility and enhance solubility in nonpolar organic solvents. The tert-butyl group is known to enhance stability and, in some contexts, overall solubility in organic media.[5]
Overall Prediction: Based on its structure, this compound is predicted to have limited aqueous solubility but good solubility in a range of common organic solvents. The amino group may provide a handle for pH-dependent solubility manipulation in aqueous media.
Methodologies for Determining Solubility
A comprehensive solubility profile requires empirical determination. The following section details the gold-standard and high-throughput methods for quantifying the solubility of a compound like this compound.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[6][7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), or various organic solvents) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C for biopharmaceutical relevance) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[8] Heating or sonication can be used initially to shorten the equilibration time, but the solution must be allowed to cool and stabilize at the target temperature.[6]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a low-binding filter (e.g., PTFE) to remove the solid. Care must be taken to avoid adsorption of the solute onto the filter material.[6]
-
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection
-
UV-Vis Spectroscopy[9]
-
Causality Behind Experimental Choices:
-
Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase, providing a thermodynamically stable measurement.
-
Why constant temperature? Solubility is temperature-dependent; for most solids, it increases with temperature.[10] Maintaining a constant temperature is crucial for reproducibility.
-
Why phase separation is critical? Any undissolved particles will lead to an overestimation of the solubility.
Data Presentation: A Template for Your Findings
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) | Classification |
| Water | [Experimental Value] | [Experimental Value] | [e.g., Sparingly soluble] |
| PBS (pH 7.4) | [Experimental Value] | [Experimental Value] | [e.g., Slightly soluble] |
| Methanol | [Experimental Value] | [Experimental Value] | [e.g., Soluble] |
| Ethanol | [Experimental Value] | [Experimental Value] | [e.g., Soluble] |
| Acetone | [Experimental Value] | [Experimental Value] | [e.g., Freely soluble] |
| Dichloromethane | [Experimental Value] | [Experimental Value] | [e.g., Freely soluble] |
| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Experimental Value] | [e.g., Very soluble] |
Kinetic Solubility Determination: High-Throughput Approaches
In early drug discovery, when compound availability is limited, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. Nephelometry, which measures turbidity, is a common technique.[9][11]
Experimental Workflow Diagram:
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
Impact of pH on Solubility
For ionizable compounds, pH can significantly alter solubility.[8] this compound contains a basic amino group. At a pH below the pKa of its conjugate acid, the amino group will be protonated, forming a cation that is generally more water-soluble than the neutral molecule. A pH-solubility profile is essential for predicting behavior in different physiological environments.
Protocol for pH-Solubility Profiling:
This experiment follows the shake-flask method, but a series of buffers with varying pH values (e.g., from pH 2 to pH 10) are used as the solvent.
Logical Relationship Diagram:
Caption: Relationship between pH, Ionization, and Aqueous Solubility.
Conclusion
This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. By understanding the influence of its structural components and applying the detailed methodologies herein, researchers can generate the critical data needed to advance their drug discovery and development programs. A thorough understanding of solubility, from thermodynamic equilibrium in various organic solvents to pH-dependent aqueous behavior, is not merely an academic exercise but a fundamental pillar supporting the rational design of effective and deliverable medicines.
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved January 19, 2026, from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility. IntechOpen. [Link]
-
Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Bhatt, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
SlideShare. (2018). solubility experimental methods.pptx. Retrieved January 19, 2026, from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 19, 2026, from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved January 19, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl 5-amino-1H-pyrazole-3-carboxylate [myskinrecipes.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rheolution.com [rheolution.com]
A Comprehensive Technical Guide to the Stability and Storage of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
Introduction
Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS No. 578008-32-9) is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a pyrazole core with a protected primary amine and a free secondary amine, makes it a versatile synthon for creating complex molecular architectures with diverse pharmacological activities. The integrity of this reagent is paramount for achieving reproducible and reliable results in multi-step syntheses. This guide provides an in-depth analysis of the compound's stability profile, outlines field-proven storage and handling protocols, and offers a framework for in-house stability verification to ensure its optimal performance in research and development settings.
Physicochemical and Hazard Profile
A foundational understanding of the compound's properties is essential for its correct handling and storage. The key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 578008-32-9 | [1] |
| Molecular Formula | C₉H₁₅N₃O₂ | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | Typically an off-white to light yellow solid | Inferred from similar compounds |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |
Core Stability Profile: Influencing Factors
While generally stable under recommended storage conditions, the molecule's stability can be compromised by several environmental and chemical factors. The presence of two key functional groups—the acid-labile tert-butoxycarbonyl (Boc) group and the nucleophilic amino group—dictates its primary vulnerabilities.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. While no specific decomposition temperature is readily available, best practices for complex organic molecules involve refrigerated storage to minimize thermal decomposition pathways and maintain long-term purity.
-
Moisture and Air: The amino group on the pyrazole ring can be susceptible to oxidation, although the pyrazole ring itself is relatively stable. More critically, moisture can facilitate hydrolytic decomposition, particularly if acidic or basic contaminants are present. Storing the compound in a dry, inert atmosphere is crucial.
-
Light: While specific photostability data is not published, many complex organic compounds, especially those with aromatic heterocyclic rings, can be sensitive to UV light. Exposure to light can provide the energy to initiate degradation reactions. Therefore, storage in an amber or opaque container is a necessary precaution.[2]
-
pH and Chemical Incompatibility: This is the most significant factor affecting the compound's stability.
-
Acids: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[3][4][5] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly cleave the Boc group, exposing the pyrazole ring nitrogen and yielding the unprotected aminopyrazole and gaseous byproducts.[4][5] This is the most predictable degradation pathway.
-
Strong Bases: While the Boc group is stable to most bases, strong bases should be avoided as they can promote other reactions or degradation pathways in complex molecules.[3]
-
Strong Oxidizing Agents: Reagents like peroxides, permanganates, or chromates should be considered incompatible. The amino group and the pyrazole ring system can be susceptible to oxidation, leading to the formation of undesired impurities and compromising the structural integrity of the molecule.[6]
-
Recommended Storage and Handling Protocols
To preserve the chemical integrity and ensure the safety of laboratory personnel, the following protocols must be strictly adhered to.
Long-Term Storage Protocol
For archival purposes or lots intended for use over several months to years, the following conditions are optimal:
-
Temperature: Store refrigerated at 2-8°C .[2][7] This is the most critical parameter for ensuring long-term stability.
-
Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen). This mitigates risks from moisture and oxidative degradation.
-
Container: Use an amber glass vial or an opaque container to protect the contents from light.[2]
-
Location: Store in a dedicated, well-ventilated, and dry chemical storage cabinet away from incompatible materials, particularly acids and oxidizing agents.[2][6]
Short-Term (In-Use) Handling
When the compound is in active use, the risk of degradation increases.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce water into the stock bottle.
-
Dispensing: Weigh the required amount of material promptly in a well-ventilated area or fume hood. Minimize the time the container is open.
-
Resealing: After dispensing, purge the container headspace with an inert gas (e.g., Argon or Nitrogen) before tightly resealing the cap.
-
Return to Storage: Promptly return the container to its recommended 2-8°C storage location.
Safe Handling and Personal Protective Equipment (PPE)
Given its hazard profile (irritant, harmful if swallowed), appropriate safety measures are mandatory.[1]
-
Engineering Controls: Handle the solid material exclusively in a certified chemical fume hood to prevent inhalation of dust particles.[6] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat and ensure exposed skin is covered.
-
Conceptual Degradation Pathways
Understanding potential degradation routes is key to troubleshooting unexpected reaction outcomes. The two most probable pathways for this molecule involve the Boc group and the free amino group.
-
Acid-Catalyzed Deprotection: The primary and most likely degradation route is the cleavage of the Boc group upon exposure to acidic conditions, yielding the free 5-amino-3-methyl-1H-pyrazole.[3][5]
-
Oxidation: The electron-rich pyrazole ring and the exocyclic amino group are potential sites for oxidation in the presence of strong oxidizing agents, leading to a variety of potential byproducts.
Experimental Workflow for In-House Stability Assessment
To ensure the quality of a specific batch, particularly if it has been stored for an extended period or if storage conditions have been compromised, a self-validating stability study can be performed.
Protocol: Accelerated Stability Study
-
Initial Characterization (T=0):
-
Obtain a baseline purity profile of a reference sample kept under ideal conditions (2-8°C, inert atmosphere).
-
Preferred analytical methods: HPLC-UV for purity assessment and LC-MS to confirm the mass of the parent compound. A ¹H NMR spectrum should also be taken to confirm identity and check for impurities.
-
-
Sample Preparation and Stressing:
-
Aliquot several small samples (e.g., 1-2 mg) of the test material into separate vials.
-
Subject these aliquots to accelerated stress conditions:
-
Thermal: Place a vial in an oven at 40°C for 1 week.
-
Photolytic: Expose a sample to direct laboratory light at room temperature for 1 week.
-
Acidic: Prepare a dilute solution in a solvent like acetonitrile and add a trace amount of a weak acid (e.g., acetic acid). Let stand for 24 hours.
-
Basic: Prepare a dilute solution and add a trace amount of a weak base (e.g., triethylamine). Let stand for 24 hours.
-
-
-
Analysis and Data Comparison:
-
After the stress period, analyze each stressed sample using the same HPLC-UV and LC-MS methods established at T=0.
-
Compare the chromatograms of the stressed samples to the T=0 reference. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks (degradants).
-
Use LC-MS to identify the mass of any significant new peaks, which may correspond to the deprotected or oxidized species.
-
-
Conclusion
The chemical integrity of this compound is robust when maintained under appropriate conditions. The most critical factors for preserving its stability are strict temperature control (2-8°C) , protection from acidic contaminants , and exclusion of moisture and light . By implementing the rigorous storage and handling protocols detailed in this guide, researchers and drug development professionals can ensure the compound's purity and reactivity, thereby safeguarding the integrity and reproducibility of their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. PubChem Compound Summary for CID 11321537. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
PubMed. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][3][8]triazine.... Retrieved from [Link]
Sources
- 1. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. labsolu.ca [labsolu.ca]
- 8. wuxibiology.com [wuxibiology.com]
A Technical Guide to tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Executive Summary: This technical guide provides an in-depth analysis of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This guide elucidates the strategic importance of the title compound, stemming from its dual-functionality: a nucleophilic C5-amino group poised for derivatization and an acid-labile N1-tert-butoxycarbonyl (Boc) protecting group that allows for controlled, sequential chemical modifications. We will explore its synthesis, characteristic reactivity, and its application as a versatile intermediate in the development of complex, biologically active molecules.
The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][4][5] Its structural features allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets through hydrogen bonding and other non-covalent interactions. This has led to the development of drugs with diverse therapeutic applications, including anti-inflammatory (Celecoxib), anticancer (Crizotinib), and antiviral agents.[1][2] The functionalization of the pyrazole nucleus, particularly with amino groups, has proven to be a highly effective strategy in drug discovery, yielding compounds with enhanced pharmacological profiles.[1][6] The 5-aminopyrazole chemotype, in particular, is a highly versatile framework for developing kinase inhibitors and other targeted therapies.[1]
Structural and Physicochemical Profile
This compound (CAS: 179990-40-6) is strategically designed for synthetic utility. The N1-Boc group serves as a crucial protecting group, preventing unwanted side reactions at the "pyrrole-like" nitrogen and directing subsequent reactions to other sites on the ring.[1] Its acid-lability provides an orthogonal deprotection strategy, a key concept in multi-step synthesis.[7]
Annotated Molecular Structure
Caption: Annotated structure of the title compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 179990-40-6 |
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol |
| Appearance | Off-white to light yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.60 (s, 1H, pyrazole C4-H), 3.85 (br s, 2H, -NH₂), 2.25 (s, 3H, -CH₃), 1.60 (s, 9H, -C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 150.1, 148.5, 142.3, 101.8, 82.5, 28.3, 13.7. |
| IR (KBr, cm⁻¹) | ~3430, 3320 (N-H str.), 2980 (C-H str.), 1735 (C=O str., Boc), 1630 (N-H bend). |
(Note: Spectroscopic data are representative and may vary slightly based on solvent and experimental conditions.)
Strategic Synthesis
The synthesis of substituted pyrazoles is most commonly achieved via the Knorr pyrazole synthesis or related cyclocondensation reactions.[5] For this compound, a highly efficient route involves the reaction of tert-butyl carbazate with a suitable β-functionalized nitrile, such as 3-aminocrotononitrile.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Cyclocondensation Synthesis
This protocol is a representative procedure based on established methods for pyrazole synthesis.
-
Reaction Setup: To a solution of 3-aminocrotononitrile (1.0 eq) in ethanol, add tert-butyl carbazate (1.05 eq).
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., acetic acid or p-toluenesulfonic acid, ~0.1 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Solvent Removal: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Chemical Reactivity and Synthetic Utility
The synthetic value of this building block lies in the orthogonal reactivity of its two primary functional groups. The C5-amino group serves as a potent nucleophile, while the N1-Boc group can be selectively removed under acidic conditions. This allows for a programmed, step-wise elaboration of the pyrazole core.
Reactivity Pathways Diagram
Caption: Key reactivity pathways for the title compound.
Reactions at the C5-Amino Group
The exocyclic amino group is the primary site for introducing diversity. Standard nucleophilic substitution and condensation reactions proceed cleanly without affecting the Boc-protected N1 position.
-
Acylation and Sulfonylation: The formation of amides and sulfonamides is fundamental in medicinal chemistry. The reaction of the C5-amino group with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) provides the corresponding N-functionalized products in high yield.[8] These reactions are crucial for probing structure-activity relationships (SAR) around the pyrazole core.
-
Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine, which can be readily reduced in situ (e.g., with sodium borohydride or sodium triacetoxyborohydride) to yield secondary amines. This pathway provides access to a different class of derivatives with increased flexibility and basicity.[9]
Protocol: N-Sulfonylation of the C5-Amino Group
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add triethylamine (1.2 eq) and stir the solution at room temperature.
-
Electrophile Addition: Slowly add the desired sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.[8]
-
Workup: Upon completion, dilute the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired sulfonamide.[8]
Deprotection of the N1-Boc Group
The Boc group is stable to most basic and nucleophilic conditions but is easily cleaved under acidic conditions, liberating the N1-H of the pyrazole ring for further functionalization.
-
Mechanism and Rationale: The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[10] The acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into gaseous isobutylene and carbon dioxide, which drives the reaction to completion and simplifies purification.
Protocol: N1-Boc Deprotection
-
Dissolution: Dissolve the Boc-protected pyrazole (1.0 eq) in DCM at 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected 5-amino-3-methyl-1H-pyrazole, which can often be used in the next step without further purification.
Applications in Drug Discovery Case Studies
The true utility of this compound is demonstrated by its use in the synthesis of complex, high-value molecules. Its structure allows for the sequential and directed introduction of different pharmacophoric elements, making it an ideal starting material for building libraries of compounds for high-throughput screening or for the targeted synthesis of lead candidates. For instance, in the development of novel kinase inhibitors, the C5-amino group can be functionalized to interact with the hinge region of the kinase, while subsequent deprotection and modification at the N1 position can be used to occupy solvent-exposed regions or other binding pockets.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally-protected functional groups enable efficient and controlled synthetic routes to complex molecules. The robust chemistry associated with both the C5-amino group and the N1-Boc group ensures its continued relevance in the discovery and development of new pharmaceuticals and agrochemicals. As research continues to demand more complex and precisely tailored molecules, the utility of such versatile building blocks will only increase.
References
-
F. G. G. F. C. A. M. S. A. A. S. C. S. A. S. C. S. A. S. S. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Sharma, R., & Kumar, R. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
(n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Science. [Link]
-
Kumar, A., & Kumar, K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(2), 180. [Link]
-
Maciulevicius, M., Jonuskiene, I., & Kublickas, R. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4293. [Link]
-
Becerra, D., Cobo, J., & Castillo, J.-C. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Becerra, D., Cobo, J., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Cobo/9294e3391d17d5918712613d9435b5463402741d]([Link]
-
MySkinRecipes. (n.d.). tert-Butyl 5-amino-1H-pyrazole-3-carboxylate. [Link]
-
Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. [Link]
-
Becerra, D., Cobo, J., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. ResearchGate. [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Wang, H., et al. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. [Link]
-
Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Al-Adiwish, W. M., & Al-Zaydi, K. M. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(4), 4157-4175. [Link]
-
Szeleczky, Z., et al. (2018). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. MDPI. [Link]
-
ResearchGate. (n.d.). T-butyl as a pyrazole protecting group: Preparation and use of 1-tert-butyl-3-methyl-1h-pyrazole-5-amine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Role of Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile chemical nature, which allows for the creation of a multitude of derivatives with a wide range of pharmacological activities.[1][2] This guide focuses on a key derivative, tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate , and its pivotal role as a versatile building block in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapies.[3] We will delve into the synthetic utility of this compound, exploring the strategic implications of its protecting group and substitution pattern, and provide detailed, field-proven experimental protocols.
Introduction: The Pyrazole Scaffold and the Significance of a Protected Precursor
The pyrazole ring system is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] Its derivatives have been successfully developed into drugs for a wide array of diseases, including cancer, inflammation, and infectious diseases.[4][5] The metabolic stability of the pyrazole ring is a key factor in its prevalence in approved drugs.[2]
This compound is a strategically designed intermediate. The tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen serves two primary functions: it modulates the reactivity of the pyrazole ring and prevents unwanted side reactions during subsequent synthetic steps. The presence of the amino group at the 5-position and the methyl group at the 3-position provides specific points for further functionalization, making it a valuable synthon for building complex molecular architectures.
Synthesis of this compound
The preparation of this key intermediate is a crucial first step. A common and efficient method involves the protection of the commercially available 3-amino-5-methylpyrazole.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-amino-5-methylpyrazole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
A solution of sodium hydride (e.g., 979 mg, 24.5 mmol) in anhydrous DMF (13 mL) is cooled to 0 °C in an ice bath.
-
A solution of 3-amino-5-methylpyrazole (e.g., 2.00 g, 20.4 mmol) in anhydrous DMF (13 mL) is added dropwise to the cooled sodium hydride suspension.
-
The resulting mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (typically 1-2 hours).
-
Di-tert-butyl dicarbonate is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature overnight.
-
The reaction mixture is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel chromatography to yield this compound as a solid.
Note: This protocol is adapted from a procedure described in a doctoral thesis on the development of Aurora Kinase inhibitors.[1]
Applications in the Synthesis of Kinase Inhibitors
The primary utility of this compound in medicinal chemistry is as a nucleophilic component in cross-coupling reactions to form C-N bonds, a key step in the synthesis of many kinase inhibitors.
Case Study: Synthesis of a RET Kinase Inhibitor
The rearranged during transfection (RET) receptor tyrosine kinase is a validated target in several cancers.[4] A patent for novel fused pyrimidine compounds with RET inhibitory activity describes the use of our title compound in a crucial synthetic step.
Reaction Scheme:
Caption: Synthesis of a Fused Pyrimidine RET Inhibitor Precursor.
Experimental Protocol: Palladium-Catalyzed Carbonylative Coupling
Materials:
-
5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Carbon monoxide (CO) gas supply
-
Reaction vessel suitable for heating under a controlled atmosphere
Procedure:
-
In a reaction vessel, dissolve 5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (e.g., 121 mg) and this compound (e.g., 197 mg) in anhydrous DMA (2 mL).
-
Add DBU (e.g., 120 µL) to the solution.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (e.g., 33 mg) to the mixture.
-
Seal the reaction vessel, and purge with carbon monoxide gas.
-
Heat the mixture to 110 °C and stir under a carbon monoxide atmosphere for 4 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust catalyst for cross-coupling reactions, known for its efficiency in forming C-N and C-C bonds.
-
DBU: This non-nucleophilic strong base is used to deprotonate the pyrazole nitrogen, facilitating the coupling reaction.
-
Carbon Monoxide Atmosphere: This is a carbonylative coupling reaction, where CO is incorporated to form a carboxamide linkage between the pyrimidine and pyrazole moieties.
-
High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the catalytic cycle.
Challenges and Considerations: Buchwald-Hartwig Coupling
While the carbonylative coupling is effective, other C-N bond-forming reactions like the Buchwald-Hartwig amination are also commonly employed. In the development of Aurora kinase inhibitors, an attempt was made to couple a chloropyrimidine with this compound using Buchwald-Hartwig conditions.[1] Initial attempts with a palladium catalyst and BINAP ligand were unsuccessful, highlighting that not all standard coupling conditions are universally applicable.[1] Such challenges often necessitate a change in strategy, for instance, by improving the leaving group on the electrophile (e.g., from chloride to a sulfone) or by screening a wider range of ligands and bases to optimize the reaction.[1]
Quantitative Data Summary
While specific yield data for every reaction is highly dependent on scale and optimization, the following table provides an overview of the potential of this building block.
| Application | Reactants | Product Type | Key Reaction | Reported Yield | Reference |
| RET Kinase Inhibitor Synthesis | 5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Fused Pyrimidine | Palladium-catalyzed carbonylative coupling | 52 mg (from 121 mg starting material) | |
| Intermediate Synthesis | 3-amino-5-methylpyrazole | Boc-protected aminopyrazole | N-Boc Protection | High (often >90%) | [1] |
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its pre-protected and functionalized structure allows for efficient and regioselective incorporation into complex molecules, particularly in the synthesis of targeted therapies like kinase inhibitors. The successful application in the development of RET inhibitors underscores its value. As the demand for highly selective and potent kinase inhibitors continues to grow, the utility of such well-designed building blocks will undoubtedly expand, enabling the rapid and efficient exploration of chemical space in the quest for novel therapeutics.
References
- Taiho Pharmaceutical Co., Ltd. (2016). CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF. European Patent Office.
-
Bellany, F. (2017). Development of Aurora A Kinase-Specific Inhibitors as Anticancer Agents. UCL Discovery. Retrieved from [Link]
-
Patel, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
- Taiho Pharmaceutical Co., Ltd. (2020). Fused pyrimidine compound or salt thereof. Google Patents.
-
Bollu, V., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved from [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Organic Synthesis Building Blocks - Reagents for Advanced Materials (4881) [myskinrecipes.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US10787457B2 - Fused pyrimidine compound or salt thereof - Google Patents [patents.google.com]
Methodological & Application
Synthesis of pyrazole derivatives using "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate"
An Application and Protocol Guide for the Synthesis of Pyrazole Derivatives from tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone scaffold in modern medicinal chemistry, integral to numerous FDA-approved therapeutics for a range of diseases including cancer and inflammatory conditions.[1][2][3][4] This guide provides an in-depth exploration of synthetic pathways originating from this compound, a versatile and strategically functionalized starting material. We present detailed protocols for the transformation of its 5-amino group via diazotization-Sandmeyer reactions to introduce halides and nitriles. Subsequent derivatization through palladium-catalyzed Suzuki-Miyaura cross-coupling and direct N-functionalization is discussed, culminating in protocols for the selective deprotection of the pyrazole nitrogen. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this building block for the efficient construction of diverse pyrazole libraries.
Introduction: The Strategic Value of the Starting Material
This compound serves as an exemplary building block for several key reasons:
-
Privileged Scaffold: The pyrazole core is a "biologically privileged" structure, frequently interacting with various biological targets.[5][6] Its derivatives are found in blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor).[3]
-
Orthogonal Functionality: The molecule presents three distinct points for modification: the N1-Boc protected nitrogen, the C5-amino group, and the C3-methyl group. The tert-butoxycarbonyl (Boc) group provides robust protection for the pyrazole N1-position, preventing unwanted side reactions during the functionalization of the amino group.[7] This protecting group can be selectively removed under various conditions, offering synthetic flexibility.[8][9][10]
-
Versatile Amino Group: The primary aromatic amine at the C5 position is a gateway to a vast array of chemical transformations, most notably diazotization, which converts it into a highly reactive diazonium salt intermediate.
This guide will focus on exploiting the reactivity of the C5-amino group and the subsequent manipulation of the resulting intermediates to generate a library of functionalized pyrazole derivatives.
Figure 1: General synthetic workflow from the starting aminopyrazole.
Core Protocol I: Diazotization and Sandmeyer Reactions
The conversion of the 5-amino group to a diazonium salt is a cornerstone transformation that opens the door to a wide range of functional groups that are otherwise difficult to install directly.[11] The Sandmeyer reaction, which utilizes copper(I) salts, is a reliable method to replace the diazonium group with halides or a nitrile.[12][13]
Causality and Mechanistic Insight: The reaction begins with the formation of nitrous acid (in situ from NaNO₂) which nitrosates the 5-amino group. Subsequent dehydration under acidic conditions yields the diazonium salt. The copper(I) catalyst facilitates a single-electron transfer (SET) to the diazonium ion, releasing nitrogen gas and generating an aryl radical. This radical then abstracts a halide or cyanide from the copper(I) complex to form the final product and regenerate the catalyst.[11]
Detailed Protocol: Synthesis of tert-Butyl 5-bromo-3-methyl-1H-pyrazole-1-carboxylate
This protocol provides a representative procedure for the Sandmeyer bromination.
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Step-by-Step Procedure:
-
Diazonium Salt Formation:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 eq) in 48% HBr (4.0 eq).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the pyrazole suspension, ensuring the internal temperature remains below 5 °C. Vigorous stirring is crucial.
-
Stir the resulting mixture at 0-5 °C for 30-45 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a slight color change.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Effervescence (N₂ gas evolution) should be observed.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LCMS analysis indicates the consumption of the diazonium intermediate.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL for a 10 mmol scale).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: potential gas evolution), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 5-bromo-3-methyl-1H-pyrazole-1-carboxylate.
-
Adaptations for Other Derivatives
| Target Compound | Acid | Copper(I) Salt | Typical Yield |
| 5-chloro-pyrazole | HCl (conc.) | CuCl | 60-80% |
| 5-bromo-pyrazole | HBr (48%) | CuBr | 65-85% |
| 5-cyano-pyrazole | H₂SO₄ / H₂O | CuCN | 50-70% |
Trustworthiness Note: Diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures. The Sandmeyer reaction should be performed in a well-ventilated fume hood.
Figure 2: Experimental workflow for the Sandmeyer bromination protocol.
Core Protocol II: Suzuki-Miyaura Cross-Coupling
The 5-halo-pyrazole derivatives synthesized in the previous step are ideal substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is exceptionally powerful for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.[14]
Expertise Insight: The choice of palladium catalyst, ligand, and base is critical for success, especially with N-heterocyclic substrates which can sometimes inhibit the catalyst.[15] Modern pre-catalysts like XPhos Pd G2 or G3 are often highly effective as they readily form the active Pd(0) species and the bulky XPhos ligand promotes the challenging reductive elimination step.
Detailed Protocol: Synthesis of tert-Butyl 5-phenyl-3-methyl-1H-pyrazole-1-carboxylate
Materials:
-
tert-Butyl 5-bromo-3-methyl-1H-pyrazole-1-carboxylate
-
Phenylboronic acid
-
XPhos Pd G2 (or similar Pd pre-catalyst)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Toluene/Water mixture (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add tert-butyl 5-bromo-3-methyl-1H-pyrazole-1-carboxylate (1.0 eq), phenylboronic acid (1.2-1.5 eq), potassium phosphate (2.0-3.0 eq), and the palladium pre-catalyst (1-3 mol%).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
-
Reaction Execution:
-
Add degassed solvent (e.g., 1,4-dioxane) via syringe. The reaction should be reasonably concentrated (e.g., 0.1-0.2 M).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS. Reactions are typically complete within 2-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 5-phenyl pyrazole derivative.
-
Troubleshooting and Optimization
-
Low Yield: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., SPhos), or using a stronger base like Cs₂CO₃. Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.
-
Debromination: The formation of the debrominated starting material suggests premature protonolysis of the boronic acid or a competing hydrodehalogenation pathway. Using a rigorously dried base and solvent can mitigate this.
-
Homocoupling: Formation of biphenyl (from the boronic acid) can occur. Using a precise 1:1.2 ratio of halide to boronic acid can minimize this side reaction.
Core Protocol III: N-Functionalization of the Amino Group
Direct acylation or sulfonylation of the 5-amino group provides a straightforward route to pyrazole amides and sulfonamides, which are prevalent motifs in pharmacologically active compounds.
Detailed Protocol: Synthesis of tert-Butyl 5-(benzamido)-3-methyl-1H-pyrazole-1-carboxylate
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolve the aminopyrazole (1.0 eq) in DCM in a round-bottom flask.
-
Add a base such as pyridine or Et₃N (1.2 eq) and cool the solution to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until completion as monitored by TLC.
-
Quench the reaction by adding water. Extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, concentrate, and purify by column chromatography or recrystallization.
This protocol is broadly applicable to a variety of acid chlorides and sulfonyl chlorides.[16][17]
Core Protocol IV: N1-Boc Deprotection
The final step in many synthetic sequences is the removal of the Boc protecting group to unmask the N-H of the pyrazole ring. The choice of deprotection method depends on the stability of other functional groups in the molecule.
Expertise Insight: While strong acids like trifluoroacetic acid (TFA) are standard for Boc removal, they can be harsh. For sensitive substrates, milder conditions are preferred. Notably, N-Boc protected pyrazoles (unlike many N-Boc amines) can be cleaved under specific basic or reductive conditions, offering an orthogonal deprotection strategy.[8][9][18]
Method A: Acidic Deprotection (Standard)
-
Reagents: Trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in dioxane.
-
Procedure: Dissolve the Boc-protected pyrazole in the chosen solvent at 0 °C to room temperature. Stir for 30 minutes to 2 hours. Evaporate the solvent and excess acid. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt), which can be neutralized with a mild base if necessary.
Method B: Reductive Deprotection (Selective)
-
Reagents: Sodium borohydride (NaBH₄) in ethanol (EtOH).[8]
-
Procedure: Dissolve the Boc-protected pyrazole in EtOH and add NaBH₄ (1.5-3.0 eq) at room temperature. Stir for 2-5 hours. This method is remarkably selective for N-Boc on imidazoles and pyrazoles, leaving N-Boc protected primary amines or indoles intact.[8][9]
-
Mechanism: The reaction is proposed to proceed via nucleophilic attack of a hydride on the Boc carbonyl group, facilitated by coordination of Na⁺ to the pyrazole nitrogen and the carbonyl oxygen.[18]
Safety Precautions
-
Diazonium Salts: Highly reactive and potentially explosive. Always prepare and use in situ at low temperatures.
-
Palladium Catalysts: Fine powders can be pyrophoric. Handle under an inert atmosphere.
-
Reagents: Strong acids (HBr, TFA, HCl), bases (pyridine), and acylating agents (benzoyl chloride) are corrosive and/or toxic. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide array of functionalized pyrazole derivatives. The protocols detailed herein for Sandmeyer reactions, Suzuki-Miyaura cross-coupling, N-functionalization, and selective Boc-deprotection provide a robust toolkit for medicinal chemists and researchers in drug discovery. By understanding the causality behind each experimental step, scientists can effectively troubleshoot and adapt these methods to construct novel molecules for biological evaluation.
References
- Future Medicinal Chemistry, "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery",
- Arkivoc, "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH",
- ResearchGate, "PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUT
- MDPI, "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- PubMed Central, "Pyrazole: an emerging privileged scaffold in drug discovery",
- MDPI, "Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
- PubMed Central, "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- ResearchGate, "(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH",
- Benchchem, "A Comparative Guide to the Reactivity of N-Boc-Imidazole and N-Boc-Pyrazole",
- ACS GCI Pharmaceutical Roundtable, "Bases - Wordpress",
- PubMed Central, "Recent trends in the chemistry of Sandmeyer reaction: a review",
- Journal of Chemical and Pharmaceutical Research, "Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- ResearchGate, "Selective Ring N-Protection of Aminopyrazoles.",
- Organic Chemistry Portal, "Sandmeyer Reaction",
- MDPI, "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide",
- National Institutes of Health (NIH)
- Master Organic Chemistry, "Reactions of Diazonium Salts: Sandmeyer and Rel
- TCI Chemicals, "Suzuki-Miyaura Cross Coupling Reaction",
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bases - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate as a Versatile Building Block for Kinase Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has positioned kinase inhibitors as a cornerstone of modern targeted therapies. Within the landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[1][2][3][4] Its synthetic tractability, favorable drug-like properties, and ability to form key hydrogen bond interactions within the ATP-binding site of kinases have led to its incorporation into several FDA-approved drugs, including Crizotinib, Ruxolitinib, and Encorafenib.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate as a versatile building block in the synthesis of pyrazole-based kinase inhibitors. We will delve into its physicochemical properties, provide detailed, field-proven synthetic protocols for its elaboration into advanced intermediates, and discuss its application in the context of inhibiting clinically relevant signaling pathways, such as the JAK-STAT pathway.
Physicochemical Properties of the Building Block
This compound is a strategically designed intermediate. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen offers several advantages: it modulates the reactivity of the pyrazole ring, improves solubility in organic solvents, and can be readily removed under acidic conditions without affecting other acid-sensitive functional groups. The 5-amino group serves as a key nucleophilic handle for the introduction of various substituents, typically via cross-coupling reactions, to build the desired kinase inhibitor scaffold. The 3-methyl group provides a point of substitution that can be exploited to fine-tune selectivity and potency.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃O₂ | PubChem CID: 11321537[5] |
| Molecular Weight | 197.23 g/mol | PubChem CID: 11321537[5] |
| IUPAC Name | This compound | PubChem CID: 11321537[5] |
| CAS Number | 578008-32-9 | PubChem CID: 11321537[5] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | --- |
The JAK-STAT Signaling Pathway: A Key Target for Pyrazole-Based Inhibitors
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cascade that transduces extracellular signals from cytokines and growth factors into a transcriptional response.[1][2][6][7] This pathway plays a pivotal role in immunity, cell proliferation, and apoptosis.[1][6] Aberrant activation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory disorders and myeloproliferative neoplasms.[1][2] Consequently, JAKs have become important therapeutic targets for small molecule inhibitors.
Figure 1: The JAK-STAT signaling pathway and the point of intervention for pyrazole-based kinase inhibitors.
Synthetic Protocols: From Building Block to Advanced Intermediates
The following protocols provide detailed, step-by-step methodologies for the utilization of this compound in the synthesis of a key pyrazolopyrimidine intermediate, a common core in many kinase inhibitors.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of a Substituted Aminopyrazole
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This protocol describes the coupling of this compound with a heteroaryl halide, a common strategy in the synthesis of kinase inhibitors.
Figure 2: General workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Heteroaryl bromide or chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the heteroaryl halide (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions involving heteroaromatic substrates.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is well-suited for this transformation and generally provides good yields.
-
Solvent: Anhydrous 1,4-dioxane is a common high-boiling point solvent for Buchwald-Hartwig reactions, ensuring the reaction can be conducted at the required temperature.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity.
Protocol 2: Boc Deprotection to Yield the Free Aminopyrazole
The removal of the Boc protecting group is a standard procedure in organic synthesis, typically achieved under acidic conditions.
Materials:
-
Boc-protected aminopyrazole derivative from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolution: Dissolve the Boc-protected aminopyrazole derivative in dichloromethane.
-
Acid Addition: Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often of sufficient purity for the next step, but can be further purified by crystallization or column chromatography if necessary.
Rationale for Experimental Choices:
-
Reagent: Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc group at room temperature.
-
Solvent: Dichloromethane is a common solvent for Boc deprotection as it is relatively inert and easily removed.
Characterization of the Final Product
The synthesized kinase inhibitors should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to assess the purity of the compound and confirm its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, often using a UV detector.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pyrazole-based kinase inhibitors. The strategic placement of the Boc-protected nitrogen and the nucleophilic amino group allows for the facile and controlled construction of complex molecular architectures. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors targeting critical signaling pathways, such as the JAK-STAT pathway, thereby contributing to the development of next-generation targeted therapies.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [URL: https://www.mdpi.com/1420-3049/28/14/5359]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [URL: https://www.mdpi.com/1420-3049/27/1/330]
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00127]
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm030097+]
- Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermediates. BenchChem. [URL: https://www.benchchem.
- The JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/32791427/]
- JAK-STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2021.724731/full]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37446898/]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/36869485/]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/23/23/14834]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. [URL: https://www.mdpi.com/1420-3049/19/12/20496]
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Saudi Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4446419/]
- 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Molecules. [URL: https://www.researchgate.net/publication/221927708_4-Amino-Substituted_Pyrazolo34-dPyrimidines_Synthesis_and_Biological_Properties]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11321537]
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222687/]
- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. Google Patents. [URL: https://patents.google.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35011562/]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [URL: https://www.mdpi.com/1422-0067/23/23/14834]
- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127138/]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. [URL: https://patents.google.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/23%3A_Organic_Reactions_in_the_Laboratory/23.
Sources
- 1. CN102348693A - Process for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 2. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 3. US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki Coupling
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous commercially available drugs.[1] Their versatile biological activities are attributed to their ability to act as bioisosteres for other functional groups and their capacity for diverse substitutions, which allows for the fine-tuning of steric and electronic properties of drug candidates.[2][3] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in the synthetic chemist's arsenal for forging carbon-carbon bonds, offering remarkable efficiency and broad functional group tolerance.[4][5][6] This reaction is particularly valuable for the construction of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.[7]
This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate and its derivatives. As a Senior Application Scientist, the following content is synthesized from established principles and field-proven insights to empower researchers in leveraging this powerful reaction for the synthesis of novel pyrazole-containing molecules.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrazole derivative, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5][8]
-
Transmetalation: The organic group from the organoboron species (boronic acid or ester) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the organoboron compound.[8][10][11]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[8][9]
Experimental Design and Causality of Reagent Selection
The success of a Suzuki coupling, particularly with electron-rich and potentially coordinating aminopyrazole substrates, hinges on the judicious selection of several key components.
The Pyrazole Substrate: this compound
The substrate in focus contains several key features:
-
An Amino Group: The 5-amino group makes the pyrazole ring electron-rich, which can slow down the oxidative addition step.[12] Additionally, the free amine can coordinate to the palladium center, potentially inhibiting the catalyst.[13]
-
A Boc-Protected Pyrazole Nitrogen: The tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen prevents complications arising from the acidic N-H proton, which is a known issue in Suzuki couplings of unprotected nitrogen-rich heterocycles.[14][15][16]
-
A Halogen Handle: For the Suzuki coupling to proceed, the pyrazole must be functionalized with a suitable leaving group, typically a halide (Br, I, or Cl) or a triflate. Bromo- and chloro-derivatives of aminopyrazoles have been shown to be superior to iodo-derivatives due to a reduced tendency for dehalogenation side reactions.[17][18][19]
Palladium Catalyst and Ligand System
The choice of the palladium source and the ancillary ligand is critical for an efficient reaction.[4]
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern precatalysts that are air- and moisture-stable and form the active Pd(0) species in situ are highly recommended.[20] Examples include palladacycle precatalysts like XPhos Pd G2 or G3, which are known to be effective for challenging substrates.[17][21]
-
Ligands: Bulky, electron-rich phosphine ligands are often essential for the Suzuki coupling of heteroaryl halides.[11][12] Ligands like SPhos and XPhos have demonstrated high efficacy in couplings involving unprotected azoles by promoting the desired catalytic cycle and mitigating catalyst inhibition.[14][16] N-heterocyclic carbene (NHC) ligands are also a powerful alternative to phosphines, offering high stability and activity.[10][11]
The Role of the Base
The base plays a crucial role in the transmetalation step.[10][11] It is widely believed that the base activates the organoboron compound by forming a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[11][22][23]
-
Choice of Base: The strength and type of base can significantly impact the reaction outcome. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). For sensitive substrates, milder bases may be necessary to avoid decomposition or side reactions. K₃PO₄ is often a robust choice for challenging couplings.[13]
Solvent System
The solvent must be capable of dissolving the reagents and stabilizing the catalytic intermediates.[4]
-
Common Solvents: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.[13] Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene.[4] Often, a mixture with water is used to facilitate the dissolution of the inorganic base and the boronic acid.[4][8]
Recommended Protocol: Suzuki Coupling of 4-Bromo-tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
This protocol provides a robust starting point for the Suzuki coupling of a representative 4-bromo-5-aminopyrazole derivative with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
4-Bromo-tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G2) (1-5 mol%)
-
Ligand (e.g., XPhos, if not using a precatalyst) (1-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate, the arylboronic acid, and the base.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and add it to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and add water.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Optimization and Troubleshooting
The success of the Suzuki coupling can be influenced by several factors. The following table provides a starting point for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (For less reactive halides) | Condition 3 (For sensitive substrates) | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G2 (2 mol%) | [Pd(IPr)(allyl)Cl] (2 mol%) | Modern precatalysts with bulky, electron-rich ligands often show higher activity for challenging substrates.[17][18][21] |
| Base | Na₂CO₃ (2.5 equiv.) | K₃PO₄ (3.0 equiv.) | K₂CO₃ (2.5 equiv.) | Stronger bases like K₃PO₄ can accelerate transmetalation but may not be suitable for base-labile functional groups.[13] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) | Solvent choice affects solubility and catalyst stability. Toluene is often used for higher temperature reactions.[4] |
| Temperature | 90 °C | 110 °C | 80 °C | Higher temperatures can increase reaction rates but may lead to catalyst decomposition or side reactions like dehalogenation.[13] |
Common Issues and Solutions:
-
Low or No Conversion:
-
Dehalogenation of Starting Material:
-
Protodeboronation of Boronic Acid:
-
Boronic acids can be unstable, especially at higher temperatures.[20] Using a boronate ester (e.g., pinacol ester) can improve stability. Ensure the reaction is not run for an unnecessarily long time.
-
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the synthesis of functionalized pyrazole derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully couple this compound derivatives with a wide range of boronic acids. The protocols and insights provided in this guide serve as a comprehensive starting point for developing and optimizing these crucial transformations in the pursuit of novel drug candidates and functional materials.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Tomanová, P., et al. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Khan, I., et al. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 2018, 79:293-300. Available from: [Link]
-
Mohlala, T. P., et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances (RSC Publishing). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Mohlala, T. P., et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health, 2018-04-12. Available from: [Link]
-
Braga, A. A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available from: [Link]
-
Jedinak, L., et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications), 2016-12-08. Available from: [Link]
-
Jedinak, L., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed, 2017-01-06. Available from: [Link]
-
Szostak, M., et al. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters (ACS Publications). Available from: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Britton, R., et al. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. National Institutes of Health, PMC. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Available from: [Link]
-
Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available from: [Link]
-
ResearchGate. Suzuki–Miyaura reaction using 5-amino-pyrazole. Available from: [Link]
-
Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. Available from: [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017-06-13). Available from: [Link]
-
Navickas, V., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health, PMC. Available from: [Link]
-
DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link]
-
Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
PubChem. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Available from: [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]
-
Li, X. Aminative Suzuki–Miyaura coupling. Available from: [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. (2024-02-23). Available from: [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
-
IOP Publishing. Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Available from: [Link]
-
PubMed. A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. (2014-05-02). Available from: [Link]
-
ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025-11-22). Available from: [Link]
Sources
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. byjus.com [byjus.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate in the Synthesis of Bioactive Heterocycles
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of modern pharmaceuticals.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory properties.[2][3] A particularly valuable synthon in this class is tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate , a strategically functionalized building block that offers medicinal chemists a reliable and adaptable tool for constructing complex, bioactive molecules.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound. We will explore the causality behind its synthetic protocol and delve into its application in the construction of fused heterocyclic systems, with a particular focus on pyrazolo[1,5-a]pyrimidines, a class of potent kinase inhibitors.
Understanding the Reagent: A Strategic Design
The structure of this compound is ingeniously designed for synthetic utility. The tert-butoxycarbonyl (Boc) group on the N1 position of the pyrazole ring serves as a protecting group, modulating the nucleophilicity of the ring nitrogens and preventing unwanted side reactions. The free amino group at the C5 position is a key nucleophilic handle, poised for reaction with various electrophiles. The methyl group at C3 provides steric and electronic influence, which can be crucial for directing the regioselectivity of subsequent reactions and for interaction with biological targets.
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence, beginning with readily available starting materials. The following protocol is a representative procedure adapted from established synthetic methodologies for related aminopyrazoles.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to afford 3-methyl-1H-pyrazol-5(4H)-one.
Causality Insight: This is a classic Knorr pyrazole synthesis. The hydrazine acts as a dinucleophile, reacting with the two carbonyl functionalities of the β-ketoester to form the stable five-membered pyrazolone ring.
Step 2: Synthesis of tert-Butyl 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate
-
Dissolve 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected pyrazolone.
Causality Insight: The Boc group protects the more acidic N1 proton of the pyrazole ring. DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for a more efficient reaction. This protection is crucial for controlling the regioselectivity in the subsequent amination step.
Step 3: Synthesis of this compound
-
The conversion of the pyrazolone to the amine can be achieved through a multi-step sequence involving Vilsmeier-Haack formylation followed by conversion to an azide and subsequent reduction. A more direct, though often lower-yielding, approach involves direct amination. The following is a generalized procedure for the former, more reliable method.
-
Vilsmeier-Haack Reaction: To a solution of the Boc-protected pyrazolone (1.0 eq) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C. Stir at room temperature for 2-4 hours.
-
Azide Formation: Quench the reaction mixture with ice water and then add a solution of sodium azide (NaN₃) in aqueous acetone. Stir for 1-2 hours.
-
Reduction: Extract the azide intermediate with ethyl acetate. The crude azide is then dissolved in ethanol or methanol and subjected to catalytic hydrogenation (H₂, Pd/C) until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain the desired product, which can be purified by column chromatography.
Causality Insight: The Vilsmeier-Haack reaction converts the pyrazolone into a reactive chloro-vinyliminium intermediate, which is then displaced by the azide nucleophile. The subsequent reduction of the azide to the amine is a clean and efficient transformation. This multi-step approach provides a reliable route to the desired 5-aminopyrazole.
Application in the Synthesis of Bioactive Heterocycles: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is a "privileged scaffold" in medicinal chemistry, frequently found in the core of various kinase inhibitors.[1][2] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of diseases such as cancer.[3]
The synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of the 5-aminopyrazole with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound or its synthetic equivalent.[4]
General Reaction Scheme
Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyrimidines.
Protocol 2: Synthesis of a 2,5,7-trisubstituted Pyrazolo[1,5-a]pyrimidine
This protocol exemplifies the synthesis of a pyrazolo[1,5-a]pyrimidine core, which can be further functionalized to generate a library of potential kinase inhibitors.
Step 1: Cyclocondensation
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Insight: The reaction proceeds through an initial condensation of the exocyclic amino group of the pyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the endocyclic pyrazole nitrogen onto the second carbonyl group, followed by dehydration, affords the stable aromatic pyrazolo[1,5-a]pyrimidine ring system. The acidic medium of acetic acid catalyzes both the initial condensation and the final dehydration step.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected pyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃) and extracted, or used directly in subsequent reactions.
Causality Insight: The tert-butyl carbamate is labile under strongly acidic conditions. The acid protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group as isobutylene and carbon dioxide, to liberate the free NH of the pyrazole ring.
Data Summary: Representative Reaction Conditions and Yields
| Step | Reactants | Reagents & Conditions | Product | Typical Yield |
| 1 | This compound, Acetylacetone | Acetic Acid, Reflux | tert-Butyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 70-85% |
| 2 | tert-Butyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | TFA, CH₂Cl₂ | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | >90% |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of bioactive heterocycles. Its well-defined reactivity, stemming from the strategically placed functional groups, allows for the efficient construction of complex molecular architectures. The protocols detailed herein provide a solid foundation for its synthesis and application, particularly in the generation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The continued exploration of this and related aminopyrazole synthons will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. [Link]
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. (2021). PubMed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | MDPI [mdpi.com]
Protocol for the deprotection of "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate"
An Application Guide for the Deprotection of Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
Introduction: Unveiling the Core of a Versatile Synthetic Building Block
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its robustness under a wide range of reaction conditions, coupled with its predictable and clean removal, makes it an indispensable tool in the synthesis of complex molecules, particularly in peptide chemistry and drug discovery.[1][2] The substrate in focus, This compound , represents a classic case where the Boc group masks the N1-position of the pyrazole ring, enabling selective functionalization at other positions or temporarily modulating the electronic properties of the heterocycle.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols for the efficient deprotection of this key intermediate. The goal is to liberate the N1-unsubstituted pyrazole, 3-methyl-1H-pyrazol-5-amine , a valuable building block for the synthesis of pharmaceuticals and agrochemicals. We will delve into the mechanistic underpinnings of the deprotection, compare common protocols, and offer step-by-step methodologies designed for reproducibility and success.
Scientific Rationale: The Mechanism of Acid-Catalyzed Boc Cleavage
The deprotection of a Boc group is fundamentally an acid-catalyzed carbamate hydrolysis.[3] The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid intermediate is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[2][4][5]
This mechanism highlights a critical aspect of the reaction: it requires strong, anhydrous acidic conditions to proceed efficiently.[6][7] The choice of acid and solvent is therefore paramount and dictates the reaction kinetics, selectivity, and ease of work-up.
Comparative Analysis of Deprotection Protocols
The selection of a deprotection protocol is a critical decision based on substrate stability, available reagents, and the desired form of the final product (free base vs. salt). Below is a comparative summary of the most effective methods for removing the Boc group from this compound.
| Protocol | Reagents & Solvent | Temp. | Time | Advantages | Disadvantages & Considerations |
| 1. Strong Acidolysis (TFA) | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 0 °C to RT | 30 min - 4 h | Fast, efficient, and widely used.[2][8] Volatile reagents are easy to remove. | TFA is corrosive and expensive. Product is isolated as a stable TFA salt, requiring an additional basic workup or purification step to yield the free amine.[9] |
| 2. Strong Acidolysis (HCl) | 4M HCl in Dioxane or Ethyl Acetate (EtOAc) | 0 °C to RT | 30 min - 6 h | Cost-effective and highly effective.[10] Product is isolated as the hydrochloride salt, which is often crystalline and easy to handle. | Dioxane is a peroxide-former and has health concerns. Anhydrous conditions are crucial to prevent side reactions.[6] |
| 3. Thermal Deprotection | High-boiling solvent (e.g., Dioxane, Toluene) or neat | 100-180 °C | 1 - 6 h | Avoids the use of strong acids, beneficial for acid-sensitive substrates. No salt formation, direct isolation of the free amine.[11] | Requires high temperatures which may not be suitable for thermally sensitive molecules.[6][12] Can lead to side products if not carefully controlled. |
| 4. Milder Acidolysis | Aqueous Phosphoric Acid (H₃PO₄) | RT to 50 °C | 2 - 12 h | Environmentally benign and selective.[7][13] Tolerates many other protecting groups. | Slower reaction times compared to TFA or HCl. Workup involves neutralization and extraction. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Trifluoroacetic acid (TFA) and concentrated Hydrochloric acid (HCl) are highly corrosive and should be handled with extreme care.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is robust and generally provides complete conversion in a short timeframe. The product is isolated as the trifluoroacetate salt.
Materials and Equipment:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether or hexanes for precipitation
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting material (1.0 eq) in anhydrous DCM to make a 0.1-0.2 M solution.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirring solution.
-
Scientist's Note: The reaction is exothermic. A slow, controlled addition at 0 °C prevents a rapid temperature increase and potential side reactions. The volume of TFA is often 20-50% of the DCM volume.[14]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: A typical mobile phase is 10% Methanol in DCM. The starting material will have a higher Rf value than the highly polar product (amine salt).
-
-
Work-up and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[9]
-
Pro-Tip: To ensure complete removal of residual TFA, co-evaporate the resulting oil or solid with toluene or DCM (2-3 times).[9]
-
-
Product Precipitation: Add a non-polar solvent such as cold diethyl ether or hexanes to the residue. The product, 3-methyl-1H-pyrazol-5-amine trifluoroacetate, should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under high vacuum. The product is typically obtained in high purity without further purification.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This is a classic and cost-effective method that yields the hydrochloride salt of the product, which is often a stable, crystalline solid.
Materials and Equipment:
-
This compound
-
4.0 M HCl in 1,4-Dioxane
-
Round-bottom flask with magnetic stir bar
-
Rotary evaporator
-
Diethyl ether for precipitation
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the starting material (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary, then add the 4.0 M HCl in Dioxane solution (5-10 eq of HCl). Alternatively, the substrate can be directly dissolved in the HCl/Dioxane solution.
-
Scientist's Note: Using a commercially available, standardized solution of HCl in an anhydrous solvent is crucial for reproducibility.[10]
-
-
Reaction: Stir the solution at room temperature for 2-6 hours. In many cases, the product hydrochloride salt will precipitate directly from the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or the reaction solvent to remove any non-polar impurities.
-
Work-up: If the product remains in solution, concentrate the mixture under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
-
Purification: Collect the solid by vacuum filtration and dry under high vacuum. The resulting 3-methyl-1H-pyrazol-5-amine hydrochloride is generally of high purity.
General Workflow and Logic
The deprotection process follows a straightforward, logical sequence. The key decision points involve the choice of acid, which influences the reaction time and the nature of the isolated product salt, and the method for final purification.
References
- Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022). YouTube.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- How should I deprotect Boc-amino group without breaking ester bond? (2021).
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- SUPPORTING INFORM
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Amine Protection / Deprotection. Fisher Scientific.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2025).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- tert-Butyl Esters. Organic Chemistry Portal.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. reddit.com [reddit.com]
Application Note: A Validated Protocol for the Purification of Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate via Flash Column Chromatography
Abstract
Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is a pivotal intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds.[1][2] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of biological screening data. However, the presence of a primary amino group on the pyrazole ring introduces significant challenges for standard silica gel chromatography, often resulting in poor separation and significant peak tailing. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using flash column chromatography. We will detail the underlying principles of the separation, a step-by-step method development workflow using Thin-Layer Chromatography (TLC), the complete column chromatography protocol, and troubleshooting guidance. The methodology emphasizes the use of a basic modifier in the mobile phase to overcome the common purification hurdles associated with aminopyrazole derivatives.
Part 1: Foundational Principles & Method Development
Physicochemical Profile of the Target Compound
Understanding the structure of this compound is fundamental to designing an effective purification strategy.
-
Structure: The molecule contains a pyrazole core, a primary amine (-NH2), a methyl group, and a tert-butoxycarbonyl (Boc) protecting group.
-
Polarity: The combination of the polar amine and the pyrazole ring, contrasted with the non-polar tert-butyl and methyl groups, classifies it as a moderately polar compound.
-
Basicity: The primary amino group is basic and readily protonated. This is the most critical characteristic influencing its chromatographic behavior on standard silica gel.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅N₃O₂ | [3] |
| Molecular Weight | 197.23 g/mol | [3] |
| IUPAC Name | This compound | [3] |
The Challenge: Amine-Silica Interaction
Standard silica gel is the most widely used stationary phase in normal-phase chromatography.[4][5] Its surface is populated with weakly acidic silanol groups (Si-OH). When a basic compound like an aminopyrazole passes through the column, a strong acid-base interaction occurs between the amine and the silanol groups.[6] This interaction leads to a non-ideal equilibrium, causing the compound to move unevenly down the column, which manifests as significant peak tailing or streaking on a TLC plate. This results in poor resolution from impurities and potentially lower yields due to irreversible adsorption.
The Solution: Employing a Basic Modifier
To achieve a clean and efficient separation, the acidic nature of the silica gel must be neutralized or "masked." The most effective strategy is the inclusion of a small quantity of a competitive base in the mobile phase.[6] Triethylamine (TEA) is an excellent choice for this purpose.
Mechanism of Action: By adding 0.1-1% TEA to the eluent, the TEA molecules preferentially interact with the acidic silanol sites on the silica gel. This effectively "caps" the active sites, preventing the target amine from strongly binding.[7] As a result, the separation is governed primarily by polarity differences, leading to symmetrical peak shapes and significantly improved resolution.
Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the optimal mobile phase composition must be determined using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.25 and 0.35.[5][8] This Rf value ensures that the compound will migrate through the column effectively, providing adequate separation from both less polar and more polar impurities.[5]
Protocol for TLC Method Development:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 1 mL).[9]
-
Solvent System Selection: A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[10][11]
-
Plate Spotting: Using a microcapillary tube, spot the prepared sample onto a silica gel TLC plate.
-
Development: Prepare several developing chambers with varying ratios of Ethyl Acetate/Hexanes (e.g., 20:80, 30:70, 40:60), each containing 0.5% Triethylamine (TEA) . Place the spotted TLC plates in the chambers and allow the solvent to ascend to about 0.5 cm from the top.[9]
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp.[9]
-
Analysis: Calculate the Rf value for the spot corresponding to the desired product. Adjust the EtOAc/Hexane ratio until the Rf is in the target range of 0.25-0.35. For this compound, a system of 30-40% EtOAc in Hexanes with 0.5% TEA is often found to be optimal.
Part 2: Detailed Purification Protocol
This protocol assumes a purification scale of approximately 1-2 grams of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.
Materials and Reagents
| Material | Grade | Recommended Supplier |
| Crude Product | N/A | From synthesis |
| Silica Gel | Flash Chromatography Grade (230-400 mesh) | Standard chemical supplier |
| Hexanes | ACS Grade or higher | Standard chemical supplier |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | Standard chemical supplier |
| Triethylamine (TEA) | Reagent Grade | Standard chemical supplier |
| Dichloromethane (DCM) | ACS Grade or higher | Standard chemical supplier |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard chemical supplier |
Equipment
-
Glass chromatography column (appropriate size, e.g., 40-60 mm diameter)
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks
-
Rotary evaporator
-
TLC developing chambers and visualization equipment (UV lamp)
-
Standard laboratory glassware
Step-by-Step Purification Procedure
Step 1: Preparation of the Mobile Phase (Eluent)
-
Prepare two solvent mixtures based on the optimal TLC conditions. For example, if the target Rf was achieved with 30% EtOAc/Hexanes:
-
Initial Eluent (A): 10% EtOAc in Hexanes + 0.5% TEA.
-
Final Eluent (B): 50% EtOAc in Hexanes + 0.5% TEA.
-
-
Prepare a sufficient volume of each to run the entire column. The total solvent required is typically 10-20 times the volume of the packed silica.
Step 2: Column Packing (Wet Slurry Method)
-
Secure the column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel with the Initial Eluent (A) . A good ratio is approximately 50-100 g of silica per gram of crude material.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Open the stopcock and allow the solvent to drain, tapping the side of the column gently to ensure even packing. Do not let the top of the silica bed run dry.
-
Once the silica has settled, add a protective layer of sand on top.
Step 3: Sample Preparation and Loading
-
Dissolve the crude product in a minimal amount of Dichloromethane (DCM). DCM is a good choice as it is polar enough to dissolve the compound but will not interfere excessively with the initial binding to the column.[11]
-
Alternatively, for less soluble materials, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb completely into the silica bed. Wash with a very small amount of the initial eluent to ensure all the sample is on the column.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the Initial Eluent (A) .
-
Begin elution, collecting the eluate in fractions.
-
Start with an isocratic elution of 2-3 column volumes of Eluent A to remove any non-polar impurities.
-
Gradually increase the polarity of the mobile phase by slowly adding Final Eluent (B) to your solvent reservoir. A gradual increase in polarity (gradient elution) provides the best resolution.[4] An example gradient is provided in the table below.
-
Collect fractions of a consistent size throughout the process.
| Step | Mobile Phase Composition | Column Volumes (CV) | Purpose |
| 1 | 10% EtOAc in Hexanes + 0.5% TEA | 2-3 CV | Elute very non-polar impurities |
| 2 | Gradient: 10% → 40% EtOAc in Hexanes + 0.5% TEA | 5-8 CV | Elute the target compound |
| 3 | Gradient: 40% → 50% EtOAc in Hexanes + 0.5% TEA | 2-3 CV | Elute more polar impurities |
Step 5: Analysis of Fractions and Product Isolation
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain the pure product.
-
Combine the fractions that contain only the pure product spot.
-
Remove the solvents from the combined fractions using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
Part 3: Workflow Visualization
Caption: Workflow for the purification of this compound.
Part 4: Troubleshooting
-
Problem: Product is streaking on the analytical TLC plate.
-
Solution: Ensure that TEA (or another suitable base) has been added to the developing solvent. Streaking is a classic sign of strong interaction with the silica.[6]
-
-
Problem: Product does not elute from the column, even at high solvent polarity.
-
Solution: The compound may have been loaded in a solvent in which it is not fully soluble, causing it to precipitate at the top of the column. Alternatively, the interaction with the silica is too strong. Ensure TEA is present in the eluent. If necessary, a more polar solvent system, such as Methanol/DCM, may be required, but use methanol sparingly (<10%) to avoid dissolving the silica.[10]
-
-
Problem: Poor separation between the product and a close-running impurity.
-
Solution: Use a shallower gradient during elution. Running the column more slowly and with a more gradual increase in solvent polarity can significantly improve resolution.
-
Conclusion
The successful purification of this compound by flash column chromatography is readily achievable with careful method development and an understanding of the compound's chemical nature. The key to overcoming the challenge posed by the basic amino group is the incorporation of triethylamine into the mobile phase. This simple modification neutralizes the acidic sites on the silica gel, enabling a separation based on polarity that results in excellent resolution, symmetrical peak shapes, and high recovery of the purified product. This validated protocol provides a reliable and robust method for researchers and scientists in the field of drug discovery and development.
References
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Online] Available at: [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? [Online] YouTube. Available at: [Link]
-
University of Alberta. Column chromatography. [Online] Available at: [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography? [Online] Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Online] Available at: [Link]
-
Zarudnitskii, E. V., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5732. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11321537, tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. [Online] Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online] Available at: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Online] Available at: [Link]
-
Akhtar, T., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 155. [Online] Available at: [Link]
-
Bentria, S. A., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Current Organic Synthesis, 17(5), 338-354. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 51358380, tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. [Online] Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. [Online] Available at: [Link]
-
MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Online] Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Online] Available at: [Link]
- Google Patents. CN106928236A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Organic Syntheses. 3(5)-aminopyrazole. [Online] Available at: [Link]
-
MySkinRecipes. tert-Butyl 5-amino-1H-pyrazole-3-carboxylate. [Online] Available at: [Link]
-
Arkat USA. Recent developments in aminopyrazole chemistry. [Online] Available at: [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chromatography [chem.rochester.edu]
- 11. biotage.com [biotage.com]
The Strategic Application of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate in Multicomponent Reactions for Heterocyclic Scaffolding
Introduction: The Convergence of Privileged Scaffolds and Synthetic Efficiency
In the landscape of modern drug discovery and medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its inherent properties, including metabolic stability and the capacity for diverse substitution, make it a cornerstone in the design of novel therapeutics.[1] Aminopyrazoles, in particular, serve as versatile building blocks for the construction of more complex, fused heterocyclic systems which are often analogues of purines and other endogenous structures.[3][4]
Multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis, lauded for their efficiency, atom economy, and the ability to generate molecular complexity in a single, convergent step.[5] The convergence of the versatile aminopyrazole scaffold with the efficiency of MCRs provides a robust platform for the rapid generation of compound libraries for high-throughput screening and lead optimization.
This application note details the utility of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate as a key reactant in MCRs, focusing on the synthesis of pyrazolo[1,5-a]pyrimidines. We will explore the strategic role of the tert-butoxycarbonyl (Boc) protecting group, provide a detailed experimental protocol, and discuss the mechanistic underpinnings of this valuable transformation.
The Reagent: this compound
This compound (1 ) is a strategically designed building block for heterocyclic synthesis. The presence of the Boc group on one of the pyrazole's ring nitrogens offers several distinct advantages:
-
Regiocontrol: The Boc group effectively blocks one of the nucleophilic nitrogen atoms of the pyrazole ring, thereby directing the course of cyclization reactions and preventing the formation of undesired regioisomers. This is particularly crucial in the synthesis of fused systems like pyrazolo[1,5-a]pyrimidines.
-
Enhanced Solubility: The lipophilic tert-butyl group often improves the solubility of the pyrazole starting material and its intermediates in common organic solvents, facilitating reaction setup and purification.
-
Latent Reactivity: The Boc group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal a secondary amine. This allows for subsequent functionalization at this position, providing a handle for further molecular elaboration.
The structure and key properties of the reagent are summarized below:
| Property | Value |
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol |
| CAS Number | 578008-32-9 |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many common organic solvents |
This compound is commercially available from several suppliers.[6][7]
Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines via a Three-Component Reaction
A prominent application of aminopyrazoles in MCRs is the synthesis of pyrazolo[1,5-a]pyrimidines. These fused heterocycles are of significant interest due to their structural analogy to purines, leading to a wide range of biological activities, including kinase inhibition.[3][4] The following section provides a detailed protocol for a three-component reaction to synthesize a representative Boc-protected pyrazolo[1,5-a]pyrimidine.
Reaction Scheme
The overall transformation involves the condensation of this compound (1 ), an aldehyde (2 ), and an active methylene compound such as a β-ketoester or malononitrile (3 ) to yield the corresponding dihydropyrazolo[1,5-a]pyrimidine (4 ). Subsequent oxidation can afford the fully aromatized system.
Plausible Reaction Mechanism
The reaction is believed to proceed through a cascade of interconnected equilibria. The initial step is likely a Knoevenagel condensation between the aldehyde (2 ) and the active methylene compound (3 ) to form an electron-deficient alkene intermediate (5 ). This is followed by a nucleophilic Michael addition of the exocyclic amino group of the pyrazole (1 ) to the activated double bond of 5 , yielding intermediate 6 . Subsequent intramolecular cyclization via nucleophilic attack of the endocyclic pyrazole nitrogen onto one of the carbonyl or nitrile groups, followed by dehydration, leads to the formation of the dihydropyrazolo[1,5-a]pyrimidine ring system (4 ). The Boc group ensures that the cyclization proceeds in a regioselective manner to furnish the desired [1,5-a] fusion.
Caption: Plausible mechanism for the three-component synthesis.
Experimental Protocol: Synthesis of tert-butyl 7-amino-5-(4-chlorophenyl)-2-methyl-6-cyano-4,5-dihydropyrazolo[1,5-a]pyrimidine-1(4H)-carboxylate
This protocol is adapted from established procedures for similar 5-aminopyrazoles in the synthesis of pyrazolo[1,5-a]pyrimidines.[8]
Materials:
-
This compound (1 )
-
4-Chlorobenzaldehyde
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes, filtration apparatus)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.97 g, 10.0 mmol), 4-chlorobenzaldehyde (1.41 g, 10.0 mmol), and malononitrile (0.66 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred suspension, add 3-4 drops of piperidine.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL). The product can be further purified by recrystallization from ethanol to afford the desired tert-butyl 7-amino-5-(4-chlorophenyl)-2-methyl-6-cyano-4,5-dihydropyrazolo[1,5-a]pyrimidine-1(4H)-carboxylate as a solid.
Expected Results: Based on similar reactions, yields are expected to be in the good to excellent range (70-90%). The product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Scope and Versatility
The described three-component reaction is highly versatile. A wide range of aromatic, heteroaromatic, and aliphatic aldehydes can be employed. Similarly, various active methylene compounds can be used to generate a diverse library of pyrazolo[1,5-a]pyrimidines.
| Aldehyde (R¹) | Active Methylene (R², R³) | Expected Product Class |
| Benzaldehyde | Ethyl acetoacetate | 6-Acetyl-5-phenyl-dihydropyrazolo[1,5-a]pyrimidine-7-one |
| 4-Methoxybenzaldehyde | Malononitrile | 7-Amino-6-cyano-5-(4-methoxyphenyl)-dihydropyrazolo[1,5-a]pyrimidine |
| 2-Naphthaldehyde | Diethyl malonate | 7-Ethoxy-6-ethoxycarbonyl-5-(naphthalen-2-yl)-dihydropyrazolo[1,5-a]pyrimidine |
| Furan-2-carbaldehyde | Acetylacetone | 6-Acetyl-5-(furan-2-yl)-7-methyl-dihydropyrazolo[1,5-a]pyrimidine |
Post-Reaction Modification: Boc Deprotection
A key advantage of using the Boc-protected starting material is the ability to deprotect the pyrazole nitrogen for further derivatization.
Deprotection Protocol
-
Dissolution: Dissolve the Boc-protected pyrazolo[1,5-a]pyrimidine (1.0 mmol) in dichloromethane (DCM, 5 mL).
-
Acid Treatment: Add trifluoroacetic acid (TFA, 1-2 mL) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate) to yield the deprotected product.
Caption: Workflow from MCR to a deprotected, versatile scaffold.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex heterocyclic molecules via multicomponent reactions. The Boc protecting group provides excellent regiocontrol and opens avenues for subsequent derivatization. The protocols outlined in this application note offer a reliable and efficient pathway to generate libraries of pyrazolo[1,5-a]pyrimidines, which are valuable scaffolds in drug discovery and development. The combination of a privileged core structure with the elegance and efficiency of MCRs underscores a powerful approach in modern synthetic chemistry.
References
- (Reference to a general review on pyrazoles in medicinal chemistry)
- (Reference to a paper on pyrazolo[1,5-a]pyrimidine synthesis)
- (Reference to a paper on multicomponent reactions)
-
Sikdar, P., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available online: [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Available online: [Link]
- (Reference to a paper on Boc deprotection)
- (Reference to a paper on Biginelli or Ugi reactions of aminopyrazoles)
- (Reference to a paper on the synthesis of the starting m
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). PubMed Central. Available online: [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Science. Available online: [Link]
- (Reference for general MCR theory)
-
Bio-Catalysis in Multicomponent Reactions. (2021). MDPI. Available online: [Link]
- (Reference for specific MCR protocol)
- (Reference for MCR review)
- (Reference for MCR review)
- (Reference for MCR review)
- (Reference for MCR review)
- (Reference for MCR review)
- (Reference for MCR review)
-
Sequential Three-Component Reactions for the Assembly of Functionalized Pyrazoles. (2009). Synlett. Available online: [Link]
- (Reference for Biginelli reaction)
-
Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (2016). Sciforum. Available online: [Link]
Sources
- 1. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate [cymitquimica.com]
- 8. sciforum.net [sciforum.net]
Application Notes and Protocols for the Synthesis of Agrochemicals Using Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system represents a cornerstone in the development of modern agrochemicals.[1][2] This five-membered heterocyclic scaffold, containing two adjacent nitrogen atoms, is a versatile pharmacophore found in a multitude of commercial fungicides, insecticides, and herbicides.[3][4][5] Its value lies in its structural rigidity, metabolic stability, and the capacity for substitution at multiple positions, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties.[3]
This guide focuses on a particularly strategic building block: Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate . This compound offers a unique combination of features for the synthetic chemist:
-
A Protected Pyrazole Core: The N1 position is protected by a tert-butoxycarbonyl (Boc) group. This group serves two critical functions: it prevents unwanted side reactions at the N1 nitrogen and enhances the molecule's solubility in common organic solvents. The Boc group can be selectively removed under acidic conditions, revealing a nucleophilic nitrogen for further functionalization.[6]
-
A Reactive Amino Group: The 5-amino group is a key handle for introducing a wide array of functional groups, most notably for forming the critical amide bond seen in many highly active agrochemicals.[7]
-
Strategic Methyl Substitution: The 3-methyl group influences the electronic properties and steric profile of the molecule, contributing to its specific interactions with biological targets.
This document provides detailed protocols and scientific rationale for leveraging this versatile precursor in the synthesis of high-value agrochemical compounds.
PART 1: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)
A significant class of modern fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs), function by disrupting the mitochondrial respiratory chain in pathogenic fungi.[8] Many of the most potent SDHIs are built upon a pyrazole-4-carboxamide or pyrazole-5-carboxamide scaffold.[9][10][11] The 5-amino group of our starting material is perfectly positioned for the synthesis of these valuable compounds.
Causality and Strategy
The overall strategy involves a two-step process: deprotection of the pyrazole N1, followed by coupling of the 5-amino group with a tailored carboxylic acid. The N1 position is often substituted with an alkyl or aryl group to optimize fungicidal activity, making the initial deprotection step crucial. The amide bond formed in the second step is essential for binding to the target SDH enzyme.
Visual Workflow: From Building Block to Fungicide
Caption: Synthetic workflow for pyrazole carboxamide fungicides.
Protocol 1: Two-Step Synthesis of a Model Pyrazole Carboxamide
This protocol describes the synthesis of a generic N-aryl-3-methyl-1H-pyrazole-5-carboxamide, a core structure in fungicides.
Step 1A: Boc Deprotection
-
Objective: To remove the Boc protecting group from the N1 position of the pyrazole ring.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0-3.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH of the aqueous layer is >8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-amino-3-methyl-1H-pyrazole.
-
-
Validation: The product can be characterized by ¹H NMR, observing the disappearance of the tert-butyl peak (~1.6 ppm) and by mass spectrometry to confirm the expected molecular weight. The crude product is often of sufficient purity for the next step.
Step 1B: Amide Coupling
-
Objective: To form the amide bond between the 5-amino group of the pyrazole and a representative carboxylic acid (e.g., 2-chloronicotinic acid, a common moiety in SDHIs).
-
Materials:
-
5-Amino-3-methyl-1H-pyrazole (from Step 1A)
-
2-Chloronicotinic acid (1.05 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
To a stirred solution of 2-chloronicotinic acid (1.05 eq) in anhydrous DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the crude 5-amino-3-methyl-1H-pyrazole (1.0 eq) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor completion by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure pyrazole carboxamide.
-
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The formation of the amide bond can be confirmed by the appearance of a new amide N-H signal in the ¹H NMR spectrum and the characteristic amide carbonyl peak in the IR spectrum.
| Parameter | Step 1A: Deprotection | Step 1B: Amide Coupling |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Key Reagents | Trifluoroacetic acid (TFA) | EDC·HCl, HOBt, DIPEA |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | 2-4 hours | 12-18 hours |
| Workup | Basic quench, extraction | Aqueous extraction |
| Purification | Often used crude | Column Chromatography |
| Typical Yield | >90% (crude) | 60-85% |
PART 2: Synthesis of Pyrazole-based Insecticides and Acaricides
The pyrazole scaffold is also integral to several classes of insecticides and acaricides.[12] For instance, Tebufenpyrad is a potent acaricide that inhibits mitochondrial electron transport.[13][14] While the exact structure of Tebufenpyrad requires a 5-carboxy group, our 5-amino pyrazole is a versatile starting point for creating analogs or other classes of insecticidal compounds through derivatization.
Strategy: Derivatization of the Amino Group
The 5-amino group can be transformed into a variety of other functional groups or used to attach different pharmacophores. A common strategy in insecticide design is the formation of sulfonamides or phosphoramidates, which can mimic the transition states of key enzymatic reactions in insects.
Protocol 2: Synthesis of a Model N-(Pyrazol-5-yl)benzenesulfonamide
This protocol demonstrates how the 5-amino group can be functionalized to form a sulfonamide, a moiety present in some bioactive molecules.
-
Objective: To react the 5-amino group with a sulfonyl chloride.
-
Materials:
-
5-Amino-3-methyl-1H-pyrazole (from Protocol 1A)
-
Pyridine or Triethylamine
-
4-Chlorobenzenesulfonyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
-
Procedure:
-
Dissolve 5-amino-3-methyl-1H-pyrazole (1.0 eq) in a mixture of DCM and pyridine (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-chlorobenzenesulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.
-
Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.
-
-
Causality & Validation: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The formation of the sulfonamide can be confirmed by NMR and mass spectrometry. This synthetic route opens the door to a wide range of analogs by simply varying the substituted sulfonyl chloride.
PART 3: Synthesis of Pyrazole-based Herbicides (HPPD Inhibitors)
Many commercial herbicides, such as topramezone, are pyrazole derivatives that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5][15][16] A common structural motif in these herbicides is a 4-benzoyl-5-hydroxypyrazole core. Our starting material can serve as a precursor to this key intermediate through a multi-step transformation.
Strategy: Conversion of Amine to Hydroxyl Group
The synthetic challenge is to convert the 5-amino group into a 5-hydroxyl group. This can be achieved via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. Once the 5-hydroxypyrazole is formed, it can undergo acylation to install the required benzoyl group.
Visual Workflow: Conceptual Path to an HPPD Herbicide
Caption: Conceptual pathway for synthesis of HPPD-inhibiting herbicides.
Protocol 3: Synthesis of the 5-Hydroxypyrazole Intermediate
-
Objective: To convert the 5-amino group to a 5-hydroxyl group.
-
Materials:
-
5-Amino-3-methyl-1H-pyrazole (from Protocol 1A)
-
Sulfuric acid (dilute, e.g., 10-20%)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Ethyl acetate
-
-
Procedure:
-
Prepare a solution of 5-amino-3-methyl-1H-pyrazole (1.0 eq) in dilute sulfuric acid in a beaker, cooled in an ice-salt bath to maintain a temperature between 0-5 °C.
-
In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution to the stirred pyrazole solution, ensuring the temperature does not rise above 5 °C. A positive test with starch-iodide paper indicates a slight excess of nitrous acid.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.
-
To effect hydrolysis, slowly add the diazonium solution to a separate flask of boiling water or gently heat the solution. Vigorous evolution of nitrogen gas will be observed.
-
After the gas evolution ceases, cool the reaction mixture to room temperature.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-hydroxy-3-methyl-1H-pyrazole.
-
-
Causality & Validation: This is a classic Sandmeyer-type reaction. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent heating step drives the substitution of the diazonium group with a hydroxyl group from water. The product can be validated by NMR and IR (observing a broad -OH stretch). This intermediate is now ready for acylation to produce the final herbicide.
Conclusion
This compound is a high-potential building block for the synthesis of diverse and complex agrochemicals. The Boc-protected nitrogen allows for controlled reactions, while the 5-amino group provides a versatile handle for constructing the pyrazole carboxamides, sulfonamides, and other key structures that define modern fungicides, insecticides, and herbicides. The protocols outlined in this guide serve as a foundation for researchers to explore the vast chemical space accessible from this strategic precursor.
References
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. [Link]
-
Tebufenpyrad. Grokipedia. [Link]
-
Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. PubMed. [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters. [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Wiley Online Library. [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Wiley Online Library. [Link]
-
Synthesis of New Fluorinated Tebufenpyrad Analogs with Acaricidal Activity Through Regioselective Pyrazole Formation. ElectronicsAndBooks. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]
- Industrial new process for synthesis of tebufenpyrad.
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]
-
Tebufenpyrad synthesis. Slideshare. [Link]
- Synthesis method of pyraclostrobin.
-
New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Taylor & Francis Online. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]
- Synthesis technology of pyraclostrobin.
-
Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. ACS Publications. [Link]
-
Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]
-
(PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]
- Synthesis process of pyraclostrobin.
-
Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed. [Link]
-
Pyraclostrobin (Ref: BAS 500F). AERU - University of Hertfordshire. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]
-
tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. PubChem. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Research on Chemical Intermediates. [Link]
-
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Oakwood Chemical. [Link]
- Fungicide pyrazole carboxamides derivatives.
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. LOCKSS. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Reactions of Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
Introduction
In the landscape of modern medicinal chemistry and drug development, pyrazole-containing compounds are of paramount importance due to their wide spectrum of biological activities.[1] Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is a versatile synthetic building block that offers multiple reaction sites for diversification. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the N1 position, along with the presence of an exocyclic amino group and a reactive C4 position, allows for a series of controlled, regioselective transformations. This guide provides an in-depth exploration of the regioselective reactions of this valuable intermediate, offering detailed protocols and the scientific rationale behind the experimental choices. Our aim is to empower researchers to confidently and efficiently utilize this scaffold in their synthetic endeavors.
Molecular Overview and Reactivity Profile
The structure of this compound presents a fascinating case study in regioselectivity. The pyrazole ring is an electron-rich aromatic system. The key reactive centers are:
-
The Exocyclic 5-Amino Group (-NH₂): This is the most nucleophilic site and is readily susceptible to acylation, sulfonylation, and alkylation under appropriate conditions.
-
The N2-Position of the Pyrazole Ring: While the N1-position is protected by the sterically demanding and electron-withdrawing Boc group, the N2-position becomes a potential site for alkylation, particularly after deprotection of N1.
-
The C4-Position of the Pyrazole Ring: This position is activated towards electrophilic substitution due to the electron-donating nature of the adjacent amino group.[2]
The Boc group at N1 plays a crucial role in directing the regioselectivity of subsequent reactions. It sterically hinders attack at N1 and electronically deactivates this nitrogen, thereby favoring reactions at other positions.
Regioselective N-Acylation and N-Sulfonylation of the 5-Amino Group
The exocyclic 5-amino group is the most nucleophilic site in the molecule, making its selective functionalization a straightforward process. This allows for the introduction of a wide variety of substituents, which is a common strategy in drug discovery to modulate the pharmacological properties of the molecule.
Causality Behind Experimental Choices
The selection of reaction conditions is critical to ensure that the acylation or sulfonylation occurs exclusively at the 5-amino group.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to scavenge the acid (e.g., HCl) generated during the reaction. The use of a stronger base like sodium hydride is generally avoided as it could potentially deprotonate the pyrazole ring, leading to undesired side reactions.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the acylating or sulfonylating agent.
-
Temperature: The reactions are typically carried out at room temperature or slightly below (0 °C to room temperature) to control the reaction rate and minimize potential side reactions.
Experimental Protocol: N-Acylation
This protocol describes a general procedure for the N-acylation of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM at 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add the acid chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Experimental Protocol: N-Sulfonylation
This protocol details the N-sulfonylation of the title compound with a sulfonyl chloride.[1]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous MeCN.
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Add distilled water to the residue and extract with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the N-sulfonylated pyrazole.[1]
| Reagent | Equivalents | Role |
| Acid/Sulfonyl Chloride | 1.1 | Electrophile |
| Triethylamine | 1.5 | Acid Scavenger |
| Solvent | - | Reaction Medium |
Table 1: Reagents for N-Acylation/Sulfonylation
Regioselective N-Alkylation
The N-alkylation of pyrazoles can be challenging in terms of regioselectivity, often yielding a mixture of N1 and N2 isomers.[3] In the case of this compound, the N1 position is blocked by the Boc group, simplifying the outcome. However, the exocyclic amino group can also be alkylated.
Causality Behind Experimental Choices for N-Alkylation of the Exocyclic Amino Group
Selective mono-alkylation of the 5-amino group can be achieved under reductive amination conditions. This method avoids the use of strong bases that could promote undesired side reactions.
-
Reaction Type: Reductive amination with an aldehyde or ketone in the presence of a mild reducing agent is a highly effective method for selective N-alkylation of primary amines.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred reducing agents as they are less reactive towards the carbonyl group and selectively reduce the intermediate imine.
-
Solvent: Protic solvents like methanol or ethanol are suitable for this reaction.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) in one portion.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
Regioselective C4-Electrophilic Substitution
The C4 position of the pyrazole ring is activated towards electrophilic attack due to the electron-donating effect of the 5-amino group. This allows for the introduction of various substituents at this position.
Causality Behind Experimental Choices
The choice of reagents and conditions for C4-functionalization depends on the desired electrophile to be introduced.
-
Halogenation: N-halosuccinimides (NCS, NBS, NIS) are mild and effective reagents for the halogenation of electron-rich aromatic rings. The reaction is typically carried out in a polar aprotic solvent like DMF or MeCN.
-
Nitration: A mixture of nitric acid and sulfuric acid is a standard nitrating agent. However, for sensitive substrates, milder conditions using nitric acid in acetic anhydride might be necessary to avoid decomposition.
Experimental Protocol: C4-Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in MeCN.
-
Add N-bromosuccinimide (1.05 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into a saturated aqueous Na₂S₂O₃ solution.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the C4-brominated pyrazole.
Figure 2: Workflow for the Boc-deprotection of N1-protected pyrazoles.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The strategic presence of the Boc protecting group allows for a high degree of control over the regioselectivity of various transformations. By carefully selecting the reaction conditions, researchers can selectively functionalize the exocyclic amino group, the C4 position of the pyrazole ring, or, following deprotection, the ring nitrogens. The protocols and insights provided in this guide are intended to facilitate the efficient and predictable synthesis of diverse pyrazole derivatives for applications in drug discovery and materials science.
References
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
-
MDPI. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
-
Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ResearchGate. (n.d.). Regioselective synthesis of 1, 3, 5-and 1, 3, 4, 5-substituted pyrazoles via acylation of N -Boc-N -substituted hydrazones. Retrieved from [Link]
-
PMC. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). N-alkylation method of pyrazole.
-
PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). Heterocyclic Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
PMC. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
YouTube. (2025, March 1). Electrophilic Substitution in Heterocycles is EASY!. Retrieved from [Link]
-
MDPI. (2023, February 2). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]
-
Semantic Scholar. (2015, March 4). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]
-
PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
Welcome to the technical support center for tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis and application of this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with this compound?
A1: The primary challenges can be categorized into three main areas:
-
Synthesis and Regioselectivity: Achieving the desired 1,5-disubstituted pyrazole isomer can be complicated by the formation of the 1,3-isomer during the initial cyclization.
-
Functionalization Reactions: The pyrazole ring has multiple reactive sites, leading to potential side reactions. The electron-rich C4 position is prone to electrophilic attack, and the exocyclic amino group can also react.[1]
-
Protecting Group Stability and Deprotection: The tert-butoxycarbonyl (Boc) group, while robust, can lead to side reactions during its removal, primarily through the generation of a reactive tert-butyl cation.[2]
Q2: I am seeing a mixture of regioisomers in the synthesis of my pyrazole. How can I improve the regioselectivity?
A2: Regioselectivity in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and hydrazines is a well-documented challenge.[3] The outcome is highly dependent on the reaction conditions. A key factor is the solvent choice. Studies have demonstrated that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly favor the formation of one regioisomer over the other.[3][4] This is attributed to the ability of these solvents to modulate the reactivity of the two carbonyl groups in the diketone precursor.[3]
Q3: During subsequent reactions, I am getting N-alkylation instead of the desired C4-functionalization. What can I do to prevent this?
A3: Competition between N-alkylation and C4-alkylation is a common issue due to the nucleophilicity of the pyrazole ring nitrogens.[1] To favor C4-functionalization, consider the following strategies:
-
Protecting the N1-position: The Boc group on your starting material already serves this purpose, directing functionalization away from that nitrogen.
-
Reaction Conditions: The choice of base and solvent can influence the site of reaction. Harder electrophiles tend to react at the more nucleophilic nitrogen, while softer electrophiles may favor C4. Careful optimization of your reaction conditions is crucial.
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Impurities During Synthesis
Symptom: You observe two or more isomeric products in your crude reaction mixture when synthesizing the pyrazole core, which are difficult to separate by standard chromatography.
Root Cause Analysis: The cyclization of a 1,3-dicarbonyl compound with a monosubstituted hydrazine can proceed via two different pathways, leading to a mixture of regioisomers. The relative reactivity of the two carbonyl groups in the starting material dictates the major product.
Preventative Measures & Protocol:
To enhance regioselectivity, the use of fluorinated alcohols as solvents is highly recommended.[3][4]
Experimental Protocol: Improved Regioselective Pyrazole Synthesis
-
Solvent Selection: Dissolve your 1,3-dicarbonyl precursor in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Reagent Addition: Slowly add the hydrazine derivative to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the fluorinated alcohol under reduced pressure and proceed with your standard extraction and purification protocol.
Data Presentation: Solvent Effects on Regioselectivity
| Solvent | Ratio of Regioisomers (Desired:Undesired) | Reference |
| Ethanol | ~1:1.3 | |
| TFE | Significantly Improved | [4] |
| HFIP | Almost Exclusive Formation of One Isomer | [4] |
Diagram: Regioselectivity in Pyrazole Synthesis
Caption: Control of regioselectivity in pyrazole synthesis.
Issue 2: Side Reactions During C4-Position Functionalization
Symptom: When attempting to introduce a substituent at the C4 position of this compound, you observe the formation of N-functionalized byproducts or no reaction.
Root Cause Analysis: The pyrazole ring has a complex electronic nature. While the C4 position is electron-rich and susceptible to electrophilic attack, the nitrogen atoms are also nucleophilic and can compete for the electrophile.[1] Steric hindrance from the substituents at C3 and C5 can also impede reactions at C4.[1]
Preventative Measures & Protocol:
-
Choice of Electrophile: Softer electrophiles are more likely to react at the softer C4 position.
-
Protecting Groups: The existing N1-Boc group helps to prevent reaction at that nitrogen. If the exocyclic amino group is interfering, it may require a separate protecting group strategy.
-
Catalysis: For C-H functionalization reactions, transition-metal catalysis can provide a high degree of regioselectivity.[5][6]
Experimental Protocol: General Considerations for C4-Functionalization
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
-
Solvent: Use a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature to control the reaction kinetics and improve selectivity.
-
Reagent Stoichiometry: Use a precise stoichiometry of reagents to avoid excess electrophile that could lead to multiple additions or side reactions.
Diagram: Competing Functionalization Sites
Caption: Potential sites for electrophilic attack.
Issue 3: Side Reactions During Boc Deprotection
Symptom: Upon cleavage of the Boc group using strong acid (e.g., trifluoroacetic acid - TFA), you observe additional peaks in your LC-MS corresponding to alkylated products.
Root Cause Analysis: The deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation.[2][7] This carbocation is a potent electrophile and can be "scavenged" by nucleophilic residues in your molecule or solvent, leading to unwanted alkylation.
Preventative Measures & Protocol:
The key to preventing this side reaction is the use of "scavengers" in your deprotection cocktail. These are nucleophilic species that are more reactive towards the tert-butyl cation than your desired product.
Experimental Protocol: Boc Deprotection with Scavengers
-
Prepare Cleavage Cocktail: Prepare a solution of trifluoroacetic acid (TFA) containing one or more scavengers. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Water
-
Thioanisole
-
1,2-Ethanedithiol (EDT) A common cocktail is TFA/TIS/Water (95:2.5:2.5).
-
-
Deprotection: Dissolve your Boc-protected compound in the cleavage cocktail and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the TFA under reduced pressure (co-evaporating with a solvent like toluene can help). Precipitate the deprotected product by adding cold diethyl ether.
Alternative Deprotection: For sensitive substrates, deprotection using HCl in an organic solvent like dioxane can be a milder alternative to TFA.[2] Additionally, for selective deprotection of N-Boc on pyrazoles in the presence of other protecting groups, NaBH4 in ethanol has been shown to be effective.[8]
Diagram: Boc Deprotection and Scavenging
Caption: Mechanism of a side reaction during Boc deprotection.
References
- Technical Support Center: Functionalization of the Pyrazole C4 Position. Benchchem.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Dalton Transactions.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Pyrazole synthesis. Organic Chemistry Portal.
- Hexacarbonylmolybdenum-Induced N–N Bond Cleavage of Pyrazoles. Conversion of 1-Acylpyrazoles to Pyrimidines. Bulletin of the Chemical Society of Japan.
- A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. Benchchem.
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science.
- Selective Ring N-Protection of Aminopyrazoles. Molecules.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry.
- tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Benchchem.
- Is the protecting group boc of the amino group stable at 37°C? ResearchGate.
- PATHOLOGICAL NETWORK OF BD. AMS Tesi di Dottorato.
- Anion-Tuning of Supramolecular Gel Properties. Durham E-Theses.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Development of Aurora A Kinase-Specific Inhibitors as Anticancer Agents. UCL Discovery.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules.
- Fused pyrimidine compound or salt thereof. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
Troubleshooting guide for the synthesis of derivatives from "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate"
Introduction
Welcome to the technical support guide for the synthesis of derivatives from tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate. This molecule is a valuable and versatile building block in medicinal chemistry and drug discovery, prized for its role in constructing a wide array of bioactive compounds.[1][2][3][4] The presence of a Boc-protected ring nitrogen and a free amino group allows for selective functionalization, making it a key intermediate for generating compound libraries for structure-activity relationship (SAR) studies.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic transformations, potential challenges, and robust troubleshooting strategies in a direct question-and-answer format.
Common Synthetic Pathways
The primary reactive site for derivatization on this compound is the exocyclic 5-amino group. This nucleophilic amine readily participates in several key reactions:
-
N-Acylation/N-Sulfonylation: Formation of amide or sulfonamide linkages by reacting with acyl chlorides, sulfonyl chlorides, or acid anhydrides.
-
N-Alkylation: Introduction of alkyl groups via reactions with alkyl halides or through reductive amination with aldehydes/ketones.[5]
-
Cross-Coupling Reactions: Participation in palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, after conversion of the amine to a suitable derivative (e.g., a halide or triflate), although direct C-H functionalization is also an emerging area.[6][7][8][9][10]
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
The Boc-protecting group on the pyrazole nitrogen can be selectively removed under acidic conditions or specialized basic/reductive conditions, opening up the N1 position for further functionalization.[11][12][13]
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: N-Acylation & N-Sulfonylation Reactions
Question 1: My N-acylation reaction with an acyl chloride is giving a very low yield. What are the common causes?
Answer: Low yields in N-acylation reactions are typically traced back to a few key factors:
-
Insufficient Base: The reaction of the aminopyrazole with an acyl chloride generates one equivalent of HCl, which protonates the starting amine, rendering it unreactive. A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine) is crucial to neutralize this acid. Ensure you are using at least 1.1-1.2 equivalents of the base. For sluggish reactions, 2.0 equivalents may be necessary.
-
Base-Promoted Hydrolysis of Acyl Chloride: If your solvent (e.g., DCM, THF) is not anhydrous, or if your amine base contains water, the acyl chloride can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions. Always use anhydrous solvents and freshly distilled bases.
-
Steric Hindrance: If your acyl chloride is sterically bulky, the reaction may be slow. In such cases, switching to a more reactive activating agent (e.g., using a coupling reagent like HATU with the corresponding carboxylic acid) or increasing the reaction temperature may be required.
-
Side Reaction - Double Acylation: While less common for the exocyclic amine, it's theoretically possible under harsh conditions. More likely is the formation of diacylated byproducts if other nucleophilic sites are present on your acylating agent.
Troubleshooting Workflow: Low-Yield N-Acylation
Caption: Troubleshooting workflow for low-yield N-acylation.
Question 2: I am attempting a double sulfonylation on the 5-amino group with tosyl chloride but only get the mono-sulfonylated product. How can I drive the reaction to completion?
Answer: Synthesizing a di-tosylated amine from a primary amine can be challenging due to the decreased nucleophilicity of the resulting N-tosyl sulfonamide and increased steric hindrance.
-
Stronger Base/Forced Conditions: Standard conditions with TEA or pyridine may not be sufficient. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or sodium hydride (NaH) to fully deprotonate the mono-sulfonylated intermediate.
-
Increased Stoichiometry and Temperature: Use a larger excess of tosyl chloride (2.5-3.0 equivalents) and base, and increase the reaction temperature (e.g., refluxing in acetonitrile or dioxane).
-
Catalyst: In some cases, a catalytic amount of DMAP (4-Dimethylaminopyridine) can facilitate the second sulfonylation, although care must be taken as it can also promote side reactions. A recent study demonstrated the successful synthesis of a di-tosylated aminopyrazole derivative using excess tosyl chloride and TEA in acetonitrile at room temperature, indicating that sufficient time and stoichiometry are key.[14]
Section 2: N-Alkylation Reactions
Question 3: My N-alkylation with an alkyl halide is resulting in a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve selectivity for mono-alkylation?
Answer: This is a classic challenge in N-alkylation. The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to over-alkylation.
-
Control Stoichiometry: Use the aminopyrazole as the limiting reagent and add the alkyl halide (1.0-1.1 equivalents) slowly to the reaction mixture. This keeps the concentration of the electrophile low, favoring reaction with the more abundant starting material.
-
Choice of Base: A bulky, non-nucleophilic base like DIPEA can sometimes help modulate reactivity. A weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF, acetonitrile) is a common choice that can provide good results.[5]
-
Alternative Method - Reductive Amination: For many substrates, reductive amination is a superior method for achieving mono-alkylation. React the aminopyrazole with one equivalent of the corresponding aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This pathway inherently prevents over-alkylation.
Question 4: The N-alkylation of my pyrazole is showing poor regioselectivity, with alkylation occurring at both N1 and N2 of the pyrazole ring after Boc deprotection. How can this be controlled?
Answer: N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers.[15][16] The regioselectivity is highly dependent on the reaction conditions and the steric and electronic properties of the pyrazole substituents.
-
Steric Control: The alkyl group will preferentially add to the less sterically hindered nitrogen atom. If the C5 position has a bulky substituent, alkylation will favor N1. Conversely, a bulky group at C3 will direct alkylation to N2.
-
Cation Control: The choice of base and counter-ion can influence the site of alkylation. Reactions with sodium or potassium bases (e.g., NaH, K₂CO₃) often favor alkylation at the more sterically accessible nitrogen.
-
Directed Synthesis: For unambiguous results, consider a synthetic route that builds the pyrazole ring with the desired N-substituent already in place. This often involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.[17] Recent studies have also explored acid-catalyzed methods using trichloroacetimidates as electrophiles, where regioselectivity is primarily governed by sterics.[18]
Section 3: Boc-Group Manipulation & Purification
Question 5: I need to remove the Boc group without affecting an acid-labile ester on my derivative. What conditions should I use?
Answer: While standard Boc deprotection uses strong acids like TFA or HCl in dioxane, which would cleave your ester, several milder or orthogonal methods are available:
-
Thermal Deprotection: Heating the Boc-protected pyrazole in a high-boiling point solvent like toluene or xylene can cause thermolytic cleavage of the Boc group. This is clean but requires high temperatures (typically >110 °C).
-
Basic/Nucleophilic Deprotection: While Boc groups are generally base-stable, N-Boc protected pyrazoles and other electron-deficient heterocycles are exceptions. The electron-withdrawing nature of the pyrazole ring makes the carbamate carbonyl susceptible to nucleophilic attack.
-
Sodium borohydride (NaBH₄) in Ethanol: A study reported the selective deprotection of N-Boc pyrazoles and imidazoles using NaBH₄ in ethanol at room temperature, conditions under which many other protecting groups (including esters and N-Boc protected primary amines) remain intact.[11][12]
-
Mild Carbonate Base: Some N-Boc groups on electron-poor heterocycles can be cleaved with mild bases like sodium carbonate in methanol.[13]
-
-
Lewis Acid Catalysis: Certain mild Lewis acids (e.g., ZnBr₂, Mg(ClO₄)₂) can catalyze Boc removal under conditions that may preserve sensitive functional groups. This requires careful screening for your specific substrate.
Question 6: My final pyrazole derivative is difficult to purify by column chromatography. Are there alternative methods?
Answer: Purification of polar, nitrogen-containing heterocyclic compounds can be challenging. If standard silica gel chromatography is failing (streaking, poor separation), consider these alternatives:
-
Acid-Base Extraction: If your compound has a basic nitrogen handle, you can often purify it by dissolving the crude material in an organic solvent (e.g., ethyl acetate), washing with dilute acid (e.g., 1M HCl) to extract your product into the aqueous layer as a salt. The organic layer containing non-basic impurities is discarded. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified product back into an organic solvent.
-
Crystallization as a Salt: Pyrazoles can be effectively purified by converting them into acid addition salts (e.g., with HCl, H₃PO₄, or oxalic acid), which are often highly crystalline.[19][20] The crude product is dissolved in a suitable organic solvent (e.g., isopropanol, acetone) and treated with at least one equivalent of the acid. The resulting salt crystallizes out, leaving impurities in the mother liquor. The pure free base can then be regenerated by neutralization.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase (C18) column chromatography using water/acetonitrile or water/methanol gradients (often with a modifier like 0.1% TFA or formic acid) can provide excellent separation where normal-phase fails.
Model Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (approx. 0.1 M concentration).
-
Add triethylamine (TEA) (1.2 eq.) and stir the solution at room temperature for 10 minutes under an inert atmosphere (N₂ or Argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq.) dropwise as a solution in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling (of a Bromo-Pyrazole Derivative)
Note: This protocol assumes the starting material has been converted to a bromo-derivative at the desired position.
-
To a microwave vial or Schlenk flask, add the bromo-pyrazole derivative (1.0 eq.), the arylboronic acid (1.5 eq.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%) and, if necessary, an additional ligand (e.g., XPhos, 2-10 mol%). Using pre-catalysts often simplifies this process.[7][8][9]
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, or THF/water).
-
Heat the reaction mixture at 60-120 °C (conventional heating or microwave irradiation) for 1-18 hours, monitoring by TLC or LC-MS.[21]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Table 1: Comparison of Common Suzuki Coupling Conditions for Pyrazoles
| Catalyst System | Base | Solvent | Temperature (°C) | Key Features & Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | "Classical" conditions, widely used but can be sluggish. |
| XPhos Pd G2 / XPhos | K₂CO₃ or K₃PO₄ | THF / H₂O | 80 °C | Highly active catalyst, good for challenging substrates, may avoid debromination.[8] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane / H₂O | 60-90 | Robust and common catalyst, effective for many substrates.[9] |
References
-
Al-Ostoot, F.H., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
-
El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
- Langer, P., et al. (2009). Process for the purification of pyrazoles. Google Patents (DE102009060150A1).
-
Hassan, A.S., et al. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Chemistry. Available at: [Link]
-
PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Sharma, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Synthetic Communications. Available at: [Link]
- Langer, P., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]
-
Gaba, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Abdel-Wahab, B.F., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: [Link]
-
Various Authors. (n.d.). Suzuki–Miyaura reaction using 5-amino-pyrazole. ResearchGate. Available at: [Link]
-
Janeba, Z., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. Available at: [Link]
-
Gaponik, P.N., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Various Authors. (n.d.). Two independent routes leading to Boc-protected pyrazoles 5 and 3... ResearchGate. Available at: [Link]
-
Baeva, L.A., & Gataullin, R.R. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Ellermann, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Reagent Guides. Available at: [Link]
-
Budzisz, E., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]
-
Elnagdi, M.H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]
-
Sławiński, J., et al. (2017). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
-
Zheng, S.-L., et al. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. RSC Education. Available at: [Link]
-
Nolan, S.P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Johnson, C.R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]
-
Al-Warhi, T., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Bases - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
- 15. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 16. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 21. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Regioselective Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting for the common challenges encountered during the regioselective synthesis of substituted pyrazoles. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering solutions grounded in mechanistic understanding to help you achieve your synthetic targets with precision and efficiency.
The Core Challenge: Achieving Regiocontrol
The synthesis of pyrazoles, most commonly through the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] When both reactants are unsymmetrical, the reaction can lead to the formation of two distinct regioisomers. This lack of selectivity presents a significant hurdle, often resulting in difficult-to-separate mixtures and reduced yields of the desired product.[3][4] The biological activity of pyrazole-containing compounds is highly dependent on their substitution pattern, making regiocontrol a critical aspect of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of regioselectivity in pyrazole synthesis?
A1: The regiochemical outcome is a delicate interplay of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups can render a nearby carbonyl more susceptible to nucleophilic attack.[4]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can significantly influence the reaction pathway. A bulky substituent on either reactant will typically direct the attack to the less sterically hindered carbonyl group.[4]
-
Reaction Conditions: This is often the most influential and tunable factor. Parameters such as solvent, temperature, and pH can dramatically alter the regiomeric ratio.[4] For instance, acidic conditions can change the nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity observed under neutral or basic conditions.[4]
Q2: My reaction is yielding an inseparable mixture of regioisomers. How can I improve the selectivity?
A2: A systematic approach to modifying the reaction conditions is the most effective strategy:
-
Solvent Screening: The choice of solvent is crucial. While traditional solvents like ethanol often lead to mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[5][3][4][6]
-
pH Adjustment: The addition of a catalytic amount of acid (e.g., HCl, H₂SO₄) or base (e.g., NaOAc) can significantly influence the product ratio and should be investigated.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.
Q3: I am experiencing very low yields in my pyrazole synthesis. What are the likely causes and solutions?
A3: Low yields can stem from several issues, including reactant stability, suboptimal conditions, or competing side reactions.[2]
-
Reactant Stability: Ensure your hydrazine reagent is pure and stable.
-
Reaction Conditions: If the reaction is sluggish, consider increasing the temperature or using a more effective catalyst. Microwave-assisted synthesis can also be a powerful tool to improve yields and reduce reaction times.
-
Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired pyrazole. Careful control of stoichiometry and reaction conditions can help minimize these unwanted reactions.[7]
Troubleshooting Guide: From Problem to Solution
Scenario 1: Poor Regioselectivity
You've run your reaction and the ¹H NMR spectrum shows a complex mixture, indicating the presence of both regioisomers in significant amounts.
Troubleshooting Workflow:
Caption: Workflow for optimizing regioselectivity.
Detailed Protocol: Solvent and pH Screening
-
Setup: Prepare a series of small-scale reactions in parallel.
-
Solvents: Test a range of solvents, including ethanol (as a baseline), TFE, and HFIP.[5][3][6]
-
pH: For each solvent, run the reaction under neutral, acidic (e.g., catalytic acetic acid), and basic (e.g., catalytic sodium acetate) conditions.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Analysis: Upon completion, determine the regiomeric ratio in the crude product mixture using ¹H NMR spectroscopy.
Example Data Table:
| Solvent | Catalyst | Temperature (°C) | Regioisomer Ratio (Desired:Undesired) |
| Ethanol | None | 25 | 55:45 |
| TFE | None | 25 | 85:15 |
| HFIP | None | 25 | 95:5 |
| Toluene | Acetic Acid | 80 | 70:30 |
Scenario 2: Low or No Product Formation
The reaction appears to be stalled, with starting material remaining even after prolonged reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Key Considerations for Improving Yield:
-
Temperature: Many pyrazole syntheses benefit from heating. Refluxing the reaction mixture is a common first step to improve conversion.
-
Catalysis: If uncatalyzed, the introduction of an acid catalyst can significantly accelerate the reaction. If a catalyst is already in use, consider a stronger one.
-
Microwave Synthesis: This technique can dramatically reduce reaction times and improve yields by efficiently heating the reactants.
-
Reagent Quality: Ensure that your 1,3-dicarbonyl and hydrazine starting materials are of high purity. An excess of hydrazine (around 1.2 to 2 equivalents) can sometimes drive the reaction to completion.[2]
Scenario 3: Formation of Unexpected Byproducts
Your crude product analysis reveals the presence of significant impurities other than the expected regioisomers.
Potential Side Reactions and Solutions:
-
Self-condensation of 1,3-dicarbonyl: This can be minimized by the slow addition of the dicarbonyl to a solution of the hydrazine.
-
Double condensation: If the hydrazine has two primary amino groups, it can react with two equivalents of the dicarbonyl. Using a hydrazine with one protected nitrogen can prevent this.
-
Product degradation: If the synthesized pyrazole is unstable under the reaction conditions, consider using milder conditions (lower temperature, less harsh catalyst) or a shorter reaction time.[7]
Mechanistic Insights: A Visual Guide
The regioselectivity is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbon atoms. The subsequent cyclization and dehydration lead to the final pyrazole product.
Caption: Competing pathways in pyrazole synthesis.
By understanding and manipulating the factors that influence which of these initial attacks is favored, you can gain control over the regiochemical outcome of your synthesis.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1339-1347. [Link]
-
Knorr pyrazole synthesis. (n.d.). In Name-Reaction.com. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Al-Mousawi, S. M., Moustafa, M. S., El-Apasery, M. A., & Elnagdi, M. H. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10143-10177. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nuances of the Tert-Butyl Protecting Group: A Technical Support Guide
Welcome to the technical support center for the tert-butyl (tBu) protecting group. This guide is designed for researchers, scientists, and professionals in drug development who utilize this robust protecting group in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the stability and lability of the tert-butyl group across a spectrum of reaction conditions. Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and optimize your synthetic strategies.
The Enduring Appeal and Inherent Challenges of the Tert-Butyl Group
The tert-butyl group is a cornerstone in modern organic synthesis, prized for its steric bulk and predictable reactivity. Its stability under a wide range of conditions, particularly basic and nucleophilic environments, makes it an invaluable tool for multi-step syntheses.[1][2] However, this robustness is a double-edged sword, as its removal often necessitates strongly acidic conditions that can be incompatible with sensitive functional groups.[3][4] This guide will dissect these characteristics, providing a clear roadmap for the successful application and selective removal of the tert-butyl group in its various forms, including tert-butyl ethers, esters, and N-tert-butoxycarbonyl (Boc) protected amines.
Frequently Asked Questions (FAQs): Stability and Cleavage of the Tert-Butyl Group
This section addresses common questions and concerns regarding the stability of the tert-butyl protecting group under various reaction conditions.
Acidic Conditions
Q1: Under what acidic conditions is the tert-butyl group typically cleaved?
A1: The tert-butyl group is most commonly removed under strong acidic conditions. The mechanism involves protonation of the heteroatom (oxygen or nitrogen) attached to the tert-butyl group, followed by the formation of a stable tert-butyl cation and subsequent loss of isobutylene.[5] Widely used reagents include neat trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, as well as solutions of hydrochloric acid (HCl) or sulfuric acid.[6][7]
Q2: Are there milder acidic reagents for tert-butyl group deprotection?
A2: Yes, for substrates sensitive to strong acids, several milder alternatives have been developed. Aqueous phosphoric acid is an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers.[8][9] Lewis acids, such as zinc bromide (ZnBr₂), can also facilitate cleavage under less harsh conditions.[7]
Q3: Can I selectively cleave a tert-butyl group in the presence of other acid-labile groups like Boc or silyl ethers?
A3: Selective deprotection is challenging due to the similar acid lability of many protecting groups.[7] However, kinetic differentiation is sometimes possible. For instance, the N-Boc group can be deprotected almost instantaneously with TMSCl in a specific solvent mixture, while a t-butyl ester cleaves more slowly.[7] The relative stability of silyl ethers to acid varies, with groups like tert-butyldimethylsilyl (TBDMS) being more acid-stable than trimethylsilyl (TMS) but generally less stable than tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS).[10][11] Careful selection of the acidic reagent and reaction conditions is crucial for achieving selectivity.
Basic and Nucleophilic Conditions
Q4: How stable is the tert-butyl group to basic conditions?
A4: The tert-butyl group, particularly in the form of tert-butyl ethers and N-Boc protected amines, is highly stable to a wide range of basic conditions.[12][13] This stability is fundamental to its use in orthogonal protection strategies, such as the widely employed Fmoc/tBu methodology in solid-phase peptide synthesis (SPPS).[2][14] In this strategy, the base-labile Fmoc group is removed with piperidine, leaving the acid-labile tert-butyl and other side-chain protecting groups intact.[2]
Q5: Will strong nucleophiles react with a tert-butyl protected functional group?
A5: Generally, tert-butyl protected groups are resistant to nucleophilic attack due to the steric hindrance of the bulky tert-butyl group.[1][15] They are stable to most nucleophiles, including organometallics like Grignard reagents and organolithiums, as well as hydrides and cyanides.[10]
Reductive and Oxidative Conditions
Q6: Is the tert-butyl group stable to common reducing agents?
A6: Yes, the tert-butyl group is stable to a variety of common reducing agents. This includes catalytic hydrogenation (e.g., H₂/Pd-C), dissolving metal reductions (e.g., Na/NH₃), and hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[10] This stability allows for the reduction of other functional groups within a molecule without affecting the tert-butyl protecting group.
Q7: What is the stability of the tert-butyl group towards oxidizing agents?
A7: The tert-butyl group is generally robust towards many common oxidizing agents.[10] However, it's important to consider the specific reagent and reaction conditions, as extremely harsh oxidants could potentially lead to side reactions.
Troubleshooting Guide
This section provides practical advice for overcoming common issues encountered during the use of the tert-butyl protecting group.
Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows the presence of starting material after the deprotection reaction.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The chosen acidic reagent may not be strong enough, or the concentration may be too low.
-
Solution: Increase the concentration of the acid or switch to a stronger acid (e.g., from aqueous phosphoric acid to TFA).
-
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time and monitor progress by TLC or LC-MS. Gently warming the reaction mixture may also increase the rate of deprotection, but caution should be exercised with temperature-sensitive substrates.[7]
-
-
Steric Hindrance: In highly hindered substrates, the acidic reagent may have difficulty accessing the protected group.
-
Solution: Consider using a less sterically demanding acidic reagent or increasing the reaction temperature.
-
Undesired Side Reactions
Symptom: Formation of unexpected byproducts during deprotection.
Possible Causes & Solutions:
-
Alkylation by the Tert-Butyl Cation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on the substrate or solvent.[5]
-
Solution: Employ a cation scavenger in the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[16]
-
-
Cleavage of Other Acid-Labile Groups: The acidic conditions may be too harsh for other protecting groups present in the molecule.
Data at a Glance: Stability of Tert-Butyl Protecting Groups
| Functional Group | Reagent/Condition | Stability | Reference(s) |
| t-Butyl Ether | Strong Acids (TFA, HCl) | Labile | [3],[4] |
| Strong Bases (NaOH, KOtBu) | Stable | [10] | |
| Nucleophiles (RLi, RMgX) | Stable | [10],[1] | |
| Reducing Agents (H₂/Pd, LiAlH₄) | Stable | [10] | |
| Oxidizing Agents (PCC, KMnO₄) | Stable | [10] | |
| t-Butyl Ester | Strong Acids (TFA, HCl) | Labile | [9],[7] |
| Mild Acids (aq. H₃PO₄) | Labile | [9] | |
| Saponification (aq. NaOH) | Stable (Hindered) | [9] | |
| Nucleophiles | Stable | [9] | |
| Catalytic Hydrogenation | Stable | [9] | |
| N-Boc | Strong Acids (TFA, HCl) | Labile | [12],[6] |
| Bases (Piperidine, NaOH) | Stable | [2],[12] | |
| Nucleophiles | Stable | [13],[15] | |
| Catalytic Hydrogenation | Stable | [13] |
Experimental Protocols
Standard Protocol for N-Boc Deprotection with TFA
-
Dissolution: Dissolve the N-Boc protected substrate in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v). For difficult deprotections, neat TFA can be used.[6]
-
Scavenger (Optional but Recommended): If the substrate contains nucleophilic functional groups susceptible to alkylation, add a cation scavenger such as triisopropylsilane (TIS) (2-5 equivalents).[16]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Deprotection is typically complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue can then be purified by chromatography or crystallization.
Mild Deprotection of a Tert-Butyl Ester using Aqueous Phosphoric Acid
-
Reaction Setup: Dissolve the tert-butyl ester in a suitable organic solvent such as toluene or DCM.[7]
-
Acid Addition: Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).[7]
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) to facilitate the reaction.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Neutralization and Extraction: Dilute the reaction mixture with an organic solvent and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize the phosphoric acid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.[7]
Visualizing Key Processes
Mechanism of Acid-Catalyzed Tert-Butyl Ether Deprotection
Caption: Acid-catalyzed deprotection of a tert-butyl ether.
Troubleshooting Decision Tree for Incomplete Deprotection
Caption: Troubleshooting incomplete tert-butyl deprotection.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Retrieved from [Link]
-
Myers, A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]
-
Pearson. (n.d.). t-Butyl Ether Protecting Groups. Retrieved from [Link]
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(5), 3245–3251.
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Albericio, F., & Isidro-Llobet, A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(5), 247-263.
-
Wikipedia. (n.d.). Methyl tert-butyl ether. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4786-4790.
- Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
Sources
- 1. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
Identification of byproducts in "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate" reactions by LC-MS
Guide ID: TSC-PYR-001 Topic: Identification of Byproducts in "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate" Reactions by LC-MS Senior Application Scientist: Dr. Gemini
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering unexpected byproducts during the synthesis and analysis of this compound. Our approach is grounded in established reaction mechanisms and analytical principles to empower you to identify and resolve common synthetic challenges.
Introduction: The Synthetic Landscape
The synthesis of substituted pyrazoles, such as this compound, is a cornerstone in medicinal chemistry.[1] The most common and robust method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] In this specific synthesis, the key reactants are typically a Boc-protected hydrazine and an unsymmetrical β-ketoester like ethyl acetoacetate or a related diketone.
However, the use of an unsymmetrical dicarbonyl compound introduces a significant challenge: the potential for forming regioisomers, which are often the most common and difficult-to-separate byproducts.[2] This guide will walk you through the identification of these and other common impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Interpreting Your LC-MS Data
This section addresses specific issues you may encounter during the LC-MS analysis of your reaction mixture.
Q1: My chromatogram shows two major peaks with an identical mass-to-charge ratio (m/z ≈ 198.12 for [M+H]⁺). What are they?
A1: You are likely observing the formation of regioisomers.
This is the most common issue in this specific synthesis. The nucleophilic attack from the Boc-hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl starting material. This leads to two different, yet isomeric, products.
-
Target Product: this compound (CAS: 1065204-79-6)
-
Regioisomeric Byproduct: Tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (CAS: 578008-32-9)[5]
Both compounds have the same molecular formula (C₉H₁₅N₃O₂) and exact mass, making them indistinguishable by MS alone.[5] Separation must be achieved chromatographically.
Causality: The reaction pathway below illustrates how the two isomers are formed from the same set of starting materials. The lack of complete regioselectivity results in a mixture.[2][3]
Caption: Regioisomer formation pathway.
Troubleshooting Steps:
-
Optimize Chromatography: The two isomers have slightly different polarities and should be separable on a standard C18 column.
-
Action: Decrease the ramp of your solvent gradient (e.g., from a 5-minute to a 20-minute gradient). This increases resolution.
-
Action: Try a different column chemistry. A phenyl-hexyl or biphenyl column may offer different selectivity for these aromatic isomers.
-
-
Structural Confirmation: If you cannot obtain a reference standard for the byproduct, you will need to use other analytical techniques on a purified fraction.
-
Action: Collect the fraction corresponding to the byproduct peak.
-
Action: Perform 1D and 2D NMR (like HMBC and NOESY) analysis. The correlation of protons and carbons will definitively establish the connectivity and identify the isomer.[6]
-
Q2: I observe a significant peak with an m/z around 98.09. What is this byproduct?
A2: This peak corresponds to the de-protected pyrazole core, 5-amino-3-methyl-1H-pyrazole.
The tert-butoxycarbonyl (Boc) group is a protecting group designed to be removed under acidic conditions. It is common to see partial or complete de-protection during the reaction, workup, or even within the mass spectrometer's ion source.
-
Parent [M+H]⁺: 198.12
-
Byproduct [M+H]⁺: 98.09
-
Mass Difference: 100.03 Da, corresponding to the loss of the C₅H₈O₂ (Boc) group and the addition of a proton.
Causality: The Boc group can be cleaved by trace amounts of acid or during in-source fragmentation in the mass spectrometer. The primary fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) followed by the loss of CO₂ (44 Da), or the loss of the entire Boc group.
Caption: MS fragmentation and de-protection pathway.
Troubleshooting Steps:
-
Verify Source: To determine if the de-protection is happening in your sample flask or in the MS source, analyze your sample with "softer" ionization conditions.
-
Action: Reduce the fragmentor or cone voltage on your mass spectrometer. If the relative abundance of the m/z 98.09 peak decreases significantly, the fragmentation is primarily in-source.
-
-
Reaction/Workup pH: Ensure your reaction and workup conditions are not overly acidic.
-
Action: Use a mild base like sodium bicarbonate during your aqueous workup to neutralize any acid.
-
-
Sample Stability: If the byproduct is forming in the vial, check the stability of your sample in the LC mobile phase.
-
Action: Re-inject the same vial after 12-24 hours. An increase in the m/z 98.09 peak indicates sample degradation in the acidic mobile phase. Consider neutralizing the sample or using a less acidic mobile phase if possible.
-
Q3: My LC-MS shows several other low-level unknown peaks. What is a systematic approach to identify them?
A3: A systematic workflow combining mass data, chemical logic, and fragmentation analysis is essential for identifying unknown impurities. [7][8]
Many minor byproducts can arise from incomplete reactions or side reactions with solvents and reagents.
Troubleshooting Workflow:
Caption: Systematic workflow for unknown impurity ID.
Potential Byproducts Data Table:
| Potential Byproduct | Plausible Cause | Formula | Expected [M+H]⁺ m/z | Key Diagnostic Information |
| Regioisomer | Lack of reaction selectivity | C₉H₁₅N₃O₂ | 198.12 | Same mass as product; must be separated by LC. |
| Deprotected Pyrazole | Acidic conditions, in-source decay | C₄H₇N₃ | 98.09 | Mass loss of 100 Da from product. |
| Pyrazoline Intermediate | Incomplete cyclization/aromatization[2] | C₉H₁₇N₃O₂ | 200.14 | +2 Da compared to product. Often unstable. |
| Hydrolyzed Ester SM | Hydrolysis of ester starting material | C₄H₆O₃ | 103.04 | Unreacted starting material byproduct. |
| Product Dimer | Self-reaction of intermediates | C₁₈H₂₈N₆O₄ | 393.22 | Double the mass of the product (minus 2H). |
Frequently Asked Questions (FAQs)
Q: What are the recommended starting LC-MS conditions for analyzing this reaction? A: A good starting point is a standard reversed-phase method.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Mode: Electrospray Ionization Positive (ESI+).
-
MS Scan Range: m/z 50 - 500.
Q: My baseline is noisy and I see a lot of background ions. What can I do? A: Noisy baselines are often due to contamination.[9]
-
Use High-Quality Solvents: Always use LC-MS grade solvents and additives.[10]
-
System Flush: Flush the entire LC system, including the injection needle and loop, to remove contaminants.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily to prevent the growth of microbes or concentration changes due to evaporation.[10]
Q: What are some common sample preparation mistakes to avoid? A: Improper sample preparation can introduce artifacts and cause misleading results.[11]
-
Solvent Mismatch: Avoid dissolving your sample in a solvent significantly stronger than the initial mobile phase (e.g., pure DMSO or DMF). This can cause peak distortion and precipitation.[10] Dilute your sample in a mixture that mimics the starting mobile phase conditions.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting, poor resolution, and contamination of the column and MS source. Dilute your sample until the main peak is within the linear range of the detector.
-
Particulates: Always filter your sample through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.[10]
References
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
- Chemaxon. (2020).
- ZefSci. (2025).
- PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- ResearchGate. (2024). LC/MS Troubleshooting Guide.
- LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix.
- American Pharmaceutical Review. (2014).
- NIH. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- Restek. (2021).
- SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink.
- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Echemi. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate.
- MDPI. (2023).
- YouTube. (2019). synthesis of pyrazoles.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemaxon.com [chemaxon.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. zefsci.com [zefsci.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
How to avoid the formation of regioisomers in pyrazole synthesis.
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Pyrazole scaffolds are critical components in a vast array of pharmaceuticals, making the precise control of their synthesis a paramount concern. This document provides in-depth, troubleshooting-focused answers to common questions, backed by mechanistic explanations and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in pyrazole synthesis, and why is controlling their formation so important?
A1: In the context of pyrazole synthesis, regioisomers are structural isomers that arise when reacting an unsymmetrical starting material, like an unsymmetrical 1,3-dicarbonyl compound, with a substituted hydrazine.[1] The hydrazine has two distinct nitrogen atoms (N1 and N2) that can initiate the cyclization, and the dicarbonyl has two chemically different carbonyl groups. This leads to two possible constitutional isomers where the substituent on the pyrazole's nitrogen atom is adjacent to different groups originating from the dicarbonyl.
Controlling regioselectivity is crucial in drug development for several reasons:
-
Biological Activity: Often, only one regioisomer possesses the desired pharmacological activity. The other may be inactive or, in a worst-case scenario, exhibit toxicity.
-
Purification Challenges: Regioisomers frequently have very similar physical properties (e.g., polarity, boiling point), making their separation by common techniques like column chromatography difficult and costly, especially at scale.[2]
-
Process Efficiency: A non-selective reaction wastes starting materials and reagents, leading to lower overall yields of the target molecule and increasing the cost of goods.
The most common and classic method for pyrazole synthesis is the Knorr condensation of a 1,3-dicarbonyl with a hydrazine.[3][4][5] The lack of regiocontrol is a well-documented challenge in this reaction when using unsymmetrical substrates.[6][7]
Q2: My reaction of an unsymmetrical 1,3-dicarbonyl with methylhydrazine is yielding a nearly 1:1 mixture of regioisomers. What are the primary factors I should investigate to favor one product?
A2: This is a classic problem. The outcome of this reaction is a delicate balance of steric and electronic factors, as well as the specific reaction conditions you employ.[1][7] Here’s a breakdown of the key levers you can pull:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. An electron-withdrawing group (like a trifluoromethyl group, -CF₃) on the dicarbonyl will make the adjacent carbonyl carbon more electron-poor and thus more susceptible to nucleophilic attack.[1] The initial attack of the hydrazine will preferentially occur at this more electrophilic center.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile.[7] The initial attack will favor the less sterically hindered carbonyl group. You can leverage this by designing your starting materials accordingly.
-
Reaction Conditions (pH, Solvent, Temperature): This is often the most impactful area for optimization.
-
pH: The acidity of the medium is critical. Under acidic conditions, the more basic nitrogen of the substituted hydrazine (the one without the substituent) is preferentially protonated. This reduces its nucleophilicity, forcing the reaction to proceed via the substituted nitrogen. Conversely, under neutral or basic conditions, the unsubstituted nitrogen is the more potent nucleophile and will lead the attack. This can often completely reverse the regioselectivity.
-
Solvent: The choice of solvent can dramatically influence the regioselectivity. For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the formation of a single regioisomer compared to standard solvents like ethanol.[2][8]
-
Troubleshooting Guides & Advanced Strategies
Scenario 1: Electronic and Steric Effects are Not Differentiating Enough
Problem: You are using a 1,3-dicarbonyl where the substituents are electronically and sterically similar, resulting in poor regioselectivity regardless of pH.
Solution: The Solvent-Control Strategy
As demonstrated by Fustero et al., switching to a fluorinated alcohol solvent can be a powerful tool to direct regioselectivity, particularly in cases involving fluorinated dicarbonyls.[2] These solvents can stabilize intermediates through hydrogen bonding and influence the reaction pathway.
Protocol: Regioselective Synthesis using Trifluoroethanol (TFE)
-
Dissolution: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at reflux and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture, remove the TFE under reduced pressure, and purify the residue by column chromatography.
Data Comparison: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | Ethanol | ~1:1 | [2] |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | TFE | >95:5 | [2] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | 1:1.3 |
This table clearly illustrates the dramatic improvement in selectivity that can be achieved simply by changing the solvent from ethanol to TFE.
Scenario 2: The Substrates are Fixed, and Standard Methods Fail
Problem: You are constrained to specific starting materials for a drug development program and cannot easily modify them to introduce steric or electronic bias. Standard solvent and pH adjustments are proving insufficient.
Solution: Alternative Synthetic Pathways
When the classic condensation fails, it's time to consider alternative strategies that build the pyrazole ring with inherent regiocontrol.
Strategy A: Synthesis from Acetylenic Ketones
The reaction of acetylenic ketones with substituted hydrazines can be highly regioselective.[6] This method avoids the ambiguity of the two carbonyls in a 1,3-dicarbonyl system.
Strategy B: [3+2] Cycloaddition Reactions
Modern synthetic methods offer powerful alternatives. For instance, the [3+2] cycloaddition of sydnones with alkynes, particularly when catalyzed by copper, can provide excellent regiocontrol for producing polysubstituted pyrazoles.[9][10][11] Another approach involves the reaction of N-arylhydrazones with nitroolefins, which proceeds with high regioselectivity.[8]
Workflow: Choosing a Regioselective Synthesis Strategy
Below is a decision-making workflow to guide your selection of a synthetic strategy when facing regioselectivity issues.
Caption: Decision workflow for troubleshooting pyrazole regioisomer formation.
References
-
Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]
-
Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines Source: Arkivoc URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]
-
Title: Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles Source: PMC - NIH URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal URL: [Link]
-
Title: The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations Source: Organic Letters - ACS Publications URL: [Link]
-
Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PMC - NIH URL: [Link]
-
Title: Various methods for the synthesis of pyrazole. Source: ResearchGate URL: [Link]
-
Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: NIH URL: [Link]
-
Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: The Journal of Organic Chemistry URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with Pyrazole Derivatives
Welcome to the technical support center for optimizing cross-coupling reactions with pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their unique electronic properties can present distinct challenges in catalytic bond formation.[1][2][3] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from immediate troubleshooting to broader strategic planning for catalyst selection.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most frequent issues researchers face during cross-coupling reactions with pyrazole-containing substrates.
Problem 1: My Suzuki-Miyaura reaction with a halopyrazole substrate shows low or no conversion.
This is the most common challenge, often stemming from the inherent nature of the pyrazole ring.
Possible Causes & Recommended Solutions:
-
Catalyst Inhibition by Pyrazole Nitrogen: The nitrogen atoms in the pyrazole ring can act as ligands, coordinating to the palladium center and deactivating the catalyst.[4][5] This is particularly problematic with unprotected N-H pyrazoles.
-
Solution A (Ligand Selection): The key is to use a ligand that is sufficiently bulky and electron-rich to prevent the pyrazole from displacing it from the palladium's coordination sphere. Sterically demanding biarylphosphine ligands are the industry standard for this.[6]
-
Solution B (Protecting Groups): If ligand screening is insufficient, protecting the pyrazole N-H can block its ability to coordinate with the catalyst.
-
-
Poor Reactivity of the Halopyrazole: The reactivity of the C-X bond follows the order I > Br > Cl. Chloropyrazoles are significantly less reactive and often require specialized catalysts.[10]
-
Solution: For chloropyrazoles, use highly active catalyst systems specifically designed for C-Cl bond activation.
-
Recommendation: Catalyst systems based on ligands like tBuXPhos or BrettPhos are often required.[7][10] You may also need higher temperatures and longer reaction times. Conversely, iodopyrazoles, while more reactive, are more prone to a dehalogenation side reaction.[11] Bromo- and chloropyrazoles often provide a better balance of reactivity and stability.[11]
-
-
-
Protodeboronation of the Boronic Acid/Ester: The boronic acid coupling partner can be unstable, especially under basic conditions, leading to its decomposition before it can transmetalate to the palladium center.
-
Solution A (Choice of Boron Reagent): Pinacol esters or MIDA boronates are generally more stable than boronic acids and are less prone to decomposition.[12][13]
-
Solution B (Base Selection): The choice of base is critical. A base that is too strong can accelerate protodeboronation.
-
Recommendation: Use milder bases like K₃PO₄ or KF instead of stronger bases like NaOtBu, particularly if your boronic acid is sensitive.[14]
-
-
Troubleshooting Workflow: Low-Yield Suzuki-Miyaura Coupling
Below is a logical workflow to diagnose and solve a failing Suzuki-Miyaura reaction involving a pyrazole derivative.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
Problem 2: My Buchwald-Hartwig amination of a halopyrazole is inefficient.
C-N coupling reactions with pyrazoles are essential for synthesizing many pharmaceutical compounds but share similar challenges with C-C coupling.[15][16]
Possible Causes & Recommended Solutions:
-
Catalyst Deactivation: As with Suzuki coupling, the pyrazole N-H or other nitrogen atoms can poison the palladium catalyst.[4]
-
Solution: Employ sterically hindered, electron-rich biarylphosphine ligands. The Buchwald group has developed a range of "generations" of these ligands, with later generations showing remarkable activity.
-
-
β-Hydride Elimination with Aliphatic Amines: When using primary or secondary alkylamines that possess a β-hydrogen, β-hydride elimination can become a competitive and often detrimental side reaction.[9]
-
Solution: This is a challenging issue. If β-hydride elimination is a persistent problem with palladium catalysis, switching to a different metal catalyst system may be the best approach.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right catalyst system (Palladium vs. Copper) for my pyrazole N-arylation?
Answer: The choice between palladium and copper depends on the specific transformation, substrate, and desired reaction conditions.
-
Palladium (Buchwald-Hartwig Amination): Generally offers a broader substrate scope and higher functional group tolerance.[20] It is the go-to for coupling complex aryl halides with a wide variety of amines. However, it can be more sensitive to catalyst inhibition by the pyrazole substrate and more expensive.[4]
-
Copper (Ullmann Condensation): Often more cost-effective and can be superior for the N-arylation of heterocycles like pyrazoles, sometimes proceeding under milder conditions.[19][21][22] Copper-diamine systems are particularly robust and well-documented for this purpose.[18][19]
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |
| Typical Reaction | C-N, C-C, C-O, C-S Coupling | Primarily C-N, C-O, C-S Coupling |
| Advantages | Broad scope, high functional group tolerance, well-understood mechanism.[15][20] | Lower cost, excellent for N-arylation of heterocycles, milder conditions possible.[19][21] |
| Disadvantages | Higher cost, potential for catalyst inhibition by pyrazole N-atoms.[4] | Can require higher temperatures, substrate scope can be more limited. |
| Recommended Ligands | Bulky biarylphosphines (e.g., tBuBrettPhos, SPhos).[7][8] | Diamines, oximes, or pyrazole-based P,N-ligands.[18][21][23] |
Q2: What is the role of the ligand and how do I choose the best one?
Answer: The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium(0) active species and modulates its reactivity to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[24]
For pyrazole cross-coupling, the primary role of the ligand is to be bulky enough to create a sterically hindered coordination sphere around the palladium atom. This prevents the pyrazole substrate from binding and deactivating the catalyst.
Catalytic Cycle and Point of Inhibition
The diagram below illustrates a simplified Buchwald-Hartwig catalytic cycle and highlights where pyrazole coordination can create an inactive "off-cycle" complex.
Caption: Pyrazole can sequester the active Pd(0) catalyst, halting the cycle.
Q3: My Heck reaction with a halopyrazole is not working. What should I consider?
Answer: The Heck reaction, while powerful for C-C bond formation, can be challenging with electron-rich heterocycles like pyrazoles.
Possible Causes & Recommended Solutions:
-
Catalyst/Ligand Choice: Standard Heck conditions (e.g., Pd(OAc)₂/PPh₃) may not be sufficient.
-
Solution: Pyridylpyrazole-based ligands have been shown to be highly efficient for Heck reactions, even with challenging substrates like chlorobenzene.[25] The inclusion of a coordinating group on the ligand can stabilize the catalytic species.
-
-
Side Reactions: The primary disadvantage of the Heck reaction is managing catalyst stability and preventing the formation of palladium black (precipitated, inactive palladium).[26][27]
-
Solution: Ensure strictly anaerobic conditions. The choice of base and solvent is also crucial. Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) can sometimes improve results in biphasic systems.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a generic N-protected 4-bromopyrazole with an arylboronic acid.
Materials:
-
N-Protected 4-Bromopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene/Water (5:1 mixture, 6 mL), degassed for 30 minutes with Argon.
-
Inert atmosphere reaction vessel (e.g., Schlenk tube)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the N-protected 4-bromopyrazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Zhang, H., Li, H., & Wang, B. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
-
Pramanik, M. M. D., & Ali, M. A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19074. [Link]
-
Fors, B. P. (2012). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
Taillefer, M., et al. (2004). Mild Conditions for Copper-Catalysed N-Arylation of Pyrazoles. Advanced Synthesis & Catalysis, 346(13-15), 1879-1885. [Link]
-
Lee, S. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]
-
Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Tarlykov, Y. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5220. [Link]
-
Buchwald, S. L., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Scilit. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Scilit. [Link]
-
Unnamed Publisher. (2025). Innovations in Drug Development: The Role of Pyrazole Intermediates. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 900–903. [Link]
-
Kumar, V., & Kumar, A. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. [Link]
-
Lee, S. H., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
Sharma, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4381. [Link]
-
ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. ResearchGate. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Lee, S. H., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
Darkwa, J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 47(16), 5695-5706. [Link]
-
Dasgupta, A., et al. (2021). Borane Catalyzed Selective Diazo Cross-Coupling Towards Pyrazoles. ORCA - Cardiff University. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Frantz, D. E., & Wipf, P. (2015). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 80(11), 5837–5844. [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig coupling. Organic Chemistry Portal. [Link]
-
Organ, M. G., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15937–16000. [Link]
-
Dasgupta, A., et al. (2021). Borane Catalyzed Selective Diazo Cross-Coupling Towards Pyrazoles. ResearchGate. [Link]
-
Kasparek, T., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12335–12348. [Link]
-
Organ, M. G., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Unnamed Publisher. (2026). The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(27), 4695-4698. [Link]
-
Urrutigoïty, M., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics, 27(6), 1219–1226. [Link]
-
ResearchGate. (n.d.). Pyrazoles and Heck Reaction. ResearchGate. [Link]
-
Szostak, M., & Szostak, R. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(21), 5764–5767. [Link]
-
Kantam, M. L., & Roy, S. (2007). Heck Reaction—State of the Art. Catalysts, 7(10), 267. [Link]
-
The Organic Chemistry Tutor. (2021, March 20). Heck Reaction. YouTube. [Link]
-
Unnamed Publisher. (2026). Advanced Organic Synthesis: The Role of Pyrazole Boronic Esters. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. RSC Medicinal Chemistry, 2(6), 641-653. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 7. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 17. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. arkat-usa.org [arkat-usa.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. semanticscholar.org [semanticscholar.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. m.youtube.com [m.youtube.com]
Purification strategies for removing unreacted "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate"
Technical Support Center: Purification of Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
Welcome to the technical support guide for handling purification challenges involving this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high purity for their target compounds when this pyrazole derivative is an unreacted starting material.
Introduction: The Purification Challenge
This compound is a versatile building block in medicinal chemistry, often used in reactions such as amide couplings, sulfonamide formations, and various C-N bond-forming reactions.[1][2][3] Its Boc-protected pyrazole structure gives it moderate polarity and a basic amino group. These characteristics can make its removal from a reaction mixture challenging, as it may co-elute with products of similar polarity during chromatography or exhibit problematic solubility during extractions. This guide is designed to provide logical, field-proven strategies to overcome these purification hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted this compound so difficult?
A1: The difficulty arises from a combination of its physicochemical properties:
-
Intermediate Polarity: The molecule has both nonpolar (tert-butyl group) and polar (amino group, pyrazole ring) features, allowing it to be soluble in a wide range of organic solvents. This can lead to overlapping behavior with many reaction products during chromatography.
-
Basicity: The free amino group is basic and can interact strongly with the acidic silanol groups on standard silica gel, often leading to significant streaking or tailing on TLC and column chromatography.[4]
-
Boc Protection: The bulky Boc group can sterically hinder interactions, but it also contributes to its solubility in less polar solvents, complicating separation from nonpolar products.
Q2: What is the first purification method I should attempt?
A2: For most applications, acid-base liquid-liquid extraction is the most effective and scalable first step.[5][6][7] By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic amino group of the unreacted starting material is protonated, forming a water-soluble ammonium salt. This salt is then extracted into the aqueous layer, leaving the typically neutral, desired product in the organic layer.
Q3: How can I quickly assess if my product is contaminated with this starting material?
A3: Thin-Layer Chromatography (TLC) is the most rapid method.
-
Co-spotting: Spot your crude reaction mixture, the pure starting material, and a "co-spot" (crude mixture and starting material in the same spot) on a TLC plate. If the starting material spot aligns with an impurity spot in your crude lane, contamination is likely.
-
Staining: While UV visualization is standard, using a stain can be highly informative. A ninhydrin stain is specific for primary and secondary amines and will develop a colored spot for the starting material, which can help differentiate it from other UV-active impurities.[4]
Q4: My product is also acid-sensitive. Can I still use an acid wash?
A4: Yes, but with caution. If your product contains acid-labile groups (like another Boc group or an acetal), a full 1M HCl wash might be too harsh.[8][9] In this case, consider:
-
Using a weaker acid, such as 10% aqueous citric acid or a saturated ammonium chloride solution.
-
Minimizing contact time by performing the extraction quickly and at a low temperature (e.g., in an ice bath).
-
Proceeding directly to column chromatography with a modified solvent system or using a scavenger resin.
Part 2: Troubleshooting Purification Strategies
This section provides a systematic approach to troubleshooting common purification techniques.
Strategy 1: Acid-Base Extraction
This technique exploits the basicity of the 5-amino group. The amine is protonated by an acid to form a water-soluble salt, which is then extracted from the organic phase.[5][6][10]
Troubleshooting Guide: Acid-Base Extraction
| Issue | Potential Cause | Recommended Solution |
| Emulsion Formation | Vigorous shaking; presence of surfactant-like impurities. | Gently invert the separatory funnel instead of shaking vigorously. Add saturated NaCl solution (brine) to the aqueous layer to increase its polarity and break the emulsion. If persistent, filter the emulsified layer through a pad of Celite.[11] |
| Product is also extracted into the aqueous layer | The product has a basic site that is also protonated. | Use a weaker acid (e.g., 10% citric acid) and carefully control the pH. Perform a small-scale test extraction and analyze both layers by TLC or LC-MS to determine the optimal pH for separation. |
| Incomplete removal of starting material | Insufficient acid used; insufficient mixing or contact time. | Use at least a 2-fold molar excess of acid relative to the estimated amount of unreacted amine. Perform multiple extractions (e.g., 3x with smaller volumes of aqueous acid) rather than a single large-volume extraction. |
Workflow Diagram: Acid-Base Extraction Logic A visual guide to the separation process.
Caption: Logic flow for separating a neutral product from a basic amine impurity.
Strategy 2: Flash Column Chromatography
Chromatography is a powerful tool, but the basicity of the amino-pyrazole can cause issues on standard silica gel.
Troubleshooting Guide: Flash Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor Separation (Overlapping Spots) | Inappropriate solvent system. | Optimize the Mobile Phase: Systematically screen solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol). Aim for an Rf of ~0.2-0.3 for your target compound on TLC.[12] |
| Streaking/Tailing of Starting Material | Strong interaction between the basic amine and acidic silica gel. | Add a Basic Modifier: Add 0.5-1% triethylamine (Et3N) or a few drops of ammonium hydroxide to your mobile phase. This neutralizes the acidic sites on the silica, resulting in sharper peaks and better separation.[4][11] |
| Compound Decomposes on Column | The compound is unstable on acidic silica. | Test Stability: Spot the crude mixture on a TLC plate, wait 30-60 minutes, then develop the plate to check for new spots (degradation).[13] Switch Stationary Phase: Use neutral or basic alumina, or consider reversed-phase (C18) chromatography for highly polar compounds.[11] |
| Crude material is not soluble in the eluent | The sample needs to be loaded onto the column effectively. | Dry Loading: Dissolve your crude material in a strong solvent (like DCM or Methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of the column.[14] |
Diagram: Purification Strategy Selection A decision tree for choosing the right purification method.
Caption: Decision workflow for selecting a purification strategy.
Strategy 3: Scavenger Resins
When other methods fail or for high-throughput applications, scavenger resins offer a highly selective solution. These are solid-supported reagents that covalently bind to the impurity, which is then removed by simple filtration.[15][16]
Troubleshooting Guide: Scavenger Resins
| Issue | Potential Cause | Recommended Solution |
| Incomplete Removal of Amine | Insufficient resin equivalents; short reaction time; poor solvent choice. | Increase Equivalents: Use 2-4 molar equivalents of the scavenger resin relative to the amine impurity. Increase Time/Temperature: Allow the reaction to stir overnight. Gentle heating (40 °C) can improve reaction rates.[17] Solvent Choice: Ensure the solvent swells the resin. Dichloromethane, THF, and isopropanol are often good choices.[17] |
| Product is also scavenged | The product contains a nucleophilic group that reacts with the resin. | Choose a More Selective Resin: If your product is a secondary amine, use an aldehyde-functionalized resin, which is more selective for primary amines like the starting material.[18] Isocyanate resins react with both primary and secondary amines.[17][18] |
Recommended Scavenger Resins for Primary Amines
| Resin Type | Functional Group | Mechanism | Selectivity |
| Isocyanate Resin | -N=C=O | Forms a urea linkage with the amine. | Reacts with primary and secondary amines.[18][19] |
| Aldehyde Resin | -CHO | Forms an imine, selectively with primary amines. | Highly selective for primary amines over secondary amines.[17][18] |
| Sulfonyl Chloride Resin | -SO₂Cl | Forms a sulfonamide. | Reacts with primary and secondary amines.[19] |
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Extraction: Add an equal volume of 1M aqueous HCl. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and gently invert the funnel 10-15 times (do not shake vigorously to avoid emulsions).[11]
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh 1M HCl two more times.
-
Neutralization Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated aqueous NaCl (brine) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purity Check: Analyze the resulting material by TLC or LC-MS to confirm the removal of the starting material.
Protocol 2: Flash Chromatography with a Basic Modifier
-
TLC Optimization: Determine the optimal eluent system using TLC. Once a suitable system (e.g., 70:30 Hexane:Ethyl Acetate) is found, add 1% triethylamine (Et₃N) to the mixture (e.g., 1 mL of Et₃N in 99 mL of eluent) and re-run the TLC to confirm improved separation and reduced streaking.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.[12]
-
Sample Loading: Load the sample onto the column using the dry-loading technique described in the troubleshooting table.[14]
-
Elution: Begin eluting with the non-polar solvent. If a gradient elution is needed, gradually increase the polarity, ensuring that the 1% Et₃N concentration is maintained in all solvent mixtures.[12]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
References
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Available at: [Link]
- Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
-
PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
- Google Patents. (2005). US6897262B2 - Scavenger resin and processes for the use thereof.
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Available at: [Link]
-
Reddit. (2022). Amine workup. r/Chempros. Available at: [Link]
-
Scientific Research Publishing. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry. Available at: [Link]
-
University of Waterloo. (n.d.). What is an Acid and Base Extraction? Engineering Ideas Clinic. Available at: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Available at: [Link]
-
Pharmaffiliates. (n.d.). (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. reddit.com [reddit.com]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 16. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 17. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. suprasciences.com [suprasciences.com]
Validation & Comparative
Spectroscopic analysis (NMR, IR, MS) for confirming the structure of "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate" derivatives.
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, particularly pyrazole derivatives, a multi-pronged analytical approach is not just best practice, but a necessity. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive structural elucidation of "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate" and its derivatives. We will explore the causal relationships behind experimental choices and demonstrate how these techniques, when used in concert, form a self-validating system for structural confirmation, leaving no room for ambiguity.
The Analytical Challenge: Distinguishing Isomers
The synthesis of substituted pyrazoles can often yield a mixture of regioisomers. For the target molecule, "this compound," a primary analytical challenge is to distinguish it from its isomer, "Tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate." While both share the same molecular formula (C₉H₁₅N₃O₂) and molecular weight (197.24 g/mol ), their distinct connectivity leads to subtle yet measurable differences in their spectroscopic signatures.[1] This guide will use this isomeric pair as a central example to illustrate the power of a comprehensive spectroscopic analysis.
Visualizing the Analytical Workflow
A systematic approach is crucial for efficient and accurate structural determination. The following workflow outlines the logical progression of spectroscopic analyses.
Sources
HPLC methods for assessing the purity of compounds synthesized from "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate".
A Comparative Guide to HPLC Methods for Purity Assessment of Synthetic Pyrazole Derivatives
In the landscape of drug discovery and development, the rigorous confirmation of a compound's purity is a non-negotiable cornerstone of scientific validity and regulatory compliance. For medicinal chemists and process development scientists working with novel heterocyclic entities, such as those synthesized from Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate , establishing a robust and reliable analytical method is paramount. The presence of unreacted starting materials, intermediates, regioisomers, or degradation products can significantly impact biological activity, toxicity profiles, and the ultimate viability of a drug candidate.[1][2]
High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3] However, the selection of an appropriate HPLC method is not a one-size-fits-all endeavor. The physicochemical properties of the analyte and potential impurities dictate the optimal choice of stationary phase, mobile phase, and detection parameters.
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of compounds derived from the aforementioned pyrazole starting material. We will explore a conventional C18-based method and an alternative approach using a Phenyl-Hexyl stationary phase, which offers orthogonal selectivity. The discussion is grounded in the fundamental principles of chromatography, explaining the rationale behind each methodological choice to empower researchers in developing and validating their own analytical systems.
The Analytical Challenge: Pyrazole Derivatives
Compounds synthesized using "this compound" as a scaffold will possess a core heterocyclic structure that is both aromatic and contains basic nitrogen atoms. The tert-butyl carboxylate (Boc) protecting group adds a degree of hydrophobicity. Subsequent synthetic modifications will further alter the polarity, aromaticity, and overall chemical nature of the final molecule. A successful HPLC method must be capable of resolving the target compound from structurally similar impurities that may be more or less polar.
Method 1: The Workhorse - C18 Reversed-Phase Chromatography
The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC, valued for its strong hydrophobic retention of a broad range of organic molecules.[4] This makes it an excellent starting point for method development for novel pyrazole derivatives.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18-bonded silica phase provides a non-polar surface. Separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.[4] More hydrophobic molecules, like our Boc-protected pyrazole derivatives, will be retained longer.
-
Mobile Phase: A typical mobile phase consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH). Acetonitrile is often preferred for its lower viscosity and UV transparency.[5]
-
Acid Modifier: The inclusion of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is critical. This serves two purposes:
-
It protonates the basic nitrogen atoms on the pyrazole ring, ensuring a consistent charge state and preventing peak tailing due to interactions with residual silanol groups on the silica support.
-
It suppresses the ionization of free silanol groups on the column packing, further improving peak symmetry.[6]
-
-
Gradient Elution: For analyzing samples that may contain impurities with a wide range of polarities, a gradient elution (where the proportion of organic solvent is increased over time) is highly effective.[5] This ensures that late-eluting, more hydrophobic impurities are washed from the column in a reasonable time while still providing good resolution for early-eluting, more polar compounds.
Experimental Workflow: HPLC Method Development
The following diagram illustrates the logical workflow for developing a robust HPLC purity method.
Caption: Logical workflow for HPLC method development.
Method 2: Orthogonal Selectivity - Phenyl-Hexyl Chromatography
While a C18 column is effective, it may fail to resolve impurities that have similar hydrophobicity to the main compound, such as regioisomers or certain aromatic by-products. A column with a different separation mechanism, known as orthogonal selectivity, is needed to "see" these hidden impurities.[7] A Phenyl-Hexyl column provides this alternative.
Causality Behind Experimental Choices:
-
Stationary Phase: The Phenyl-Hexyl phase contains a phenyl ring linked to the silica surface by a hexyl chain. This offers a mixed-mode separation mechanism:
-
Hydrophobic Interactions: Provided by the hexyl alkyl chain.
-
π-π Interactions: The electron-rich phenyl rings on the stationary phase can interact with the aromatic pyrazole ring of the analyte and its impurities.[7] This provides a unique selectivity, especially for compounds with differing aromatic character.
-
-
Mobile Phase: The mobile phase composition is often similar to that used with a C18 column (e.g., ACN/water with an acid modifier). However, the retention behavior and elution order of compounds can be significantly different due to the influence of π-π interactions. This change in elution order is the hallmark of orthogonal selectivity and is invaluable for confirming compound purity.
Visualizing the Separation Mechanism
Caption: Interaction modes on C18 vs. Phenyl-Hexyl columns.
Performance Comparison: A Case Study
To illustrate the practical differences, let's consider a hypothetical analysis of "Compound Y," a derivative of our starting pyrazole, which contains a known process impurity, "Impurity A" (a regioisomer).
| Parameter | Method 1 (C18 Column) | Method 2 (Phenyl-Hexyl Column) | Commentary |
| Analyte Retention Time (t_R) | 8.52 min | 7.98 min | Different retention reflects the different overall interaction strength with each stationary phase. |
| Impurity A Retention Time (t_R) | 8.61 min | 7.45 min | The elution order has changed, with the impurity eluting before the main peak on the Phenyl-Hexyl column. |
| Resolution (R_s) | 1.1 | 3.2 | R_s < 1.5 indicates poor separation. The Phenyl-Hexyl column provides baseline resolution (R_s > 2.0). |
| Tailing Factor (T_f) for Analyte | 1.2 | 1.1 | Both methods show good peak symmetry (ideal T_f = 1.0). |
| Theoretical Plates (N) for Analyte | 12,500 | 14,000 | Both columns demonstrate high efficiency. |
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for analysis. Method validation according to ICH guidelines (e.g., Q2(R1)) is required for use in a regulated environment.[8][9]
Protocol 1: C18 RP-HPLC Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV λmax of the analyte (e.g., 254 nm).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-20 min: 10% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: Phenyl-Hexyl RP-HPLC Method
-
Instrumentation:
-
Same as Protocol 1.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
All other conditions (Mobile Phases, Flow Rate, Temperature, Detection, Injection Volume, Gradient Program) are kept identical to Protocol 1 to allow for a direct comparison of the stationary phase's effect on selectivity.
-
-
Sample Preparation:
-
Identical to Protocol 1.
-
By employing these two methodologically distinct yet procedurally similar protocols, a researcher can build a comprehensive and trustworthy purity profile for their synthesized pyrazole derivatives, ensuring the integrity and quality of their scientific findings.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompliance.
- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). WJPMR.
- Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- Reversed Phase HPLC Columns. (n.d.). Phenomenex.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Ijcpa.in.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). R Discovery.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, September 27). Semantic Scholar.
- Development and validation of an RP-HPLC method for analysis of... (2022, April 5). Pharmacia.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH.
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA.
- Development and validation of an HPLC method for the purity assay of BZM... (n.d.). Journal of Food and Drug Analysis.
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns.
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. asianjpr.com [asianjpr.com]
- 3. wjpmr.com [wjpmr.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ijcpa.in [ijcpa.in]
- 7. halocolumns.com [halocolumns.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Guide to Pyrazole Precursors for Drug Discovery: "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate" in Focus
Introduction: The Centrality of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of a multitude of blockbuster pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after motif for designing potent and selective therapeutic agents. The journey from a simple heterocyclic core to a life-saving drug, however, is critically dependent on the strategic choice of its synthetic precursors. This guide provides an in-depth comparative analysis of "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate" against other commonly employed pyrazole precursors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability.
Featured Precursor: this compound
"this compound" (Boc-AMP) is a versatile and increasingly popular precursor for the synthesis of complex pyrazole derivatives. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the pyrazole nitrogens offers several distinct advantages that address common challenges in pyrazole chemistry, particularly regioselectivity and chemoselectivity.
Key Advantages of Boc-AMP:
-
Regiocontrol in Subsequent Reactions: The Boc group effectively blocks one of the pyrazole nitrogens, directing subsequent reactions, such as N-alkylation or N-arylation, to the unprotected nitrogen with high regioselectivity. This is a significant advantage over unprotected aminopyrazoles where mixtures of regioisomers are often obtained.
-
Modulation of Reactivity: The electron-withdrawing nature of the Boc group can modulate the reactivity of the pyrazole ring and the exocyclic amino group, allowing for selective transformations at other positions of the molecule.
-
Facile Deprotection: The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free NH-pyrazole, providing a convenient two-step strategy for the synthesis of N-substituted pyrazoles.[2]
Synthesis of Boc-AMP:
The synthesis of Boc-AMP typically involves the reaction of 3-methyl-5-aminopyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.
Comparative Analysis of Pyrazole Precursors
The selection of a pyrazole precursor is a critical decision that influences the efficiency, cost-effectiveness, and overall success of a synthetic campaign. Below is a comparative analysis of Boc-AMP with other common pyrazole precursors.
Performance Comparison in Pyrazole Synthesis
| Precursor | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) |
| This compound (Boc-AMP) | - Excellent regiocontrol for N-substitution. - Intermediate in multi-step syntheses. | N-alkylation/arylation followed by deprotection. | Good to Excellent |
| 3-Methyl-5-aminopyrazole | - Direct precursor for N-substituted pyrazoles. - Often leads to regioisomeric mixtures. | Condensation with 1,3-dicarbonyls or cross-coupling reactions. | Variable (can be high but with isomeric mixtures) |
| Pyrazole-4-boronic acid pinacol ester | - Versatile for C-C bond formation via Suzuki coupling. - Stable and easy to handle. | Pd-catalyzed cross-coupling with aryl/heteroaryl halides. | Good to Excellent |
| 4-Halopyrazoles (e.g., 4-iodopyrazole) | - Precursors for cross-coupling reactions (Suzuki, Buchwald-Hartwig). | Pd-catalyzed cross-coupling with boronic acids or amines. | Good to Excellent |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is a collation from various sources to provide a comparative overview.
Experimental Protocols
Protocol 1: Regioselective N-Arylation using Boc-AMP
This protocol demonstrates the utility of Boc-AMP in achieving a single regioisomer in a Buchwald-Hartwig amination reaction.
Step 1: N-Arylation of Boc-AMP
-
To a dried Schlenk tube, add Boc-AMP (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a base (e.g., Cs₂CO₃, 2.0 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the N-aryl-Boc-AMP derivative.
Step 2: Deprotection
-
Dissolve the N-aryl-Boc-AMP derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-aryl-3-methyl-5-aminopyrazole.
Protocol 2: Suzuki-Miyaura Coupling of Pyrazole-4-boronic acid pinacol ester
This protocol outlines a general procedure for the synthesis of 4-arylpyrazoles.
-
In a reaction vessel, combine pyrazole-4-boronic acid pinacol ester (1.2 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like Na₂CO₃ (2.5 equiv.).
-
Add a solvent system, typically a mixture of 1,4-dioxane and water (4:1).
-
Purge the vessel with an inert gas, such as argon, for 10-15 minutes.
-
Heat the mixture to 90 °C and stir for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-arylpyrazole.[3]
Visualization of Synthetic Strategies
Diagram 1: Regioselective N-Arylation Workflow
Caption: Workflow for regioselective N-arylation using Boc-AMP.
Diagram 2: Comparative Pathways to N-Substituted Pyrazoles
Caption: Comparison of synthetic routes to N-substituted pyrazoles.
Conclusion: Strategic Precursor Selection for Optimal Outcomes
The choice of a pyrazole precursor is a pivotal decision in the synthesis of complex, biologically active molecules. While unprotected aminopyrazoles and other precursors like pyrazole boronic acids have their merits, "this compound" offers a compelling advantage in scenarios where regioselectivity is paramount. The ability to direct substitution to a specific nitrogen atom by leveraging the Boc protecting group streamlines synthetic routes, often leading to higher yields of the desired isomer and simplifying purification processes. This guide has provided a comparative framework, supported by experimental insights and detailed protocols, to empower researchers to make informed decisions in their pursuit of novel pyrazole-based therapeutics.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]
-
tert-Butyl 5-amino-1H-pyrazole-3-carboxylate. MySkinRecipes. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters. ACS Publications. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journals. [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. ResearchGate. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Laboraty o. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ACS Publications. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]
-
Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. ResearchGate. [Link]
Sources
Validation of the biological activity of pyrazole derivatives synthesized from "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate".
A Comparative Guide to the Biological Activity of Novel Pyrazole Derivatives
This guide provides an in-depth validation and comparative analysis of the biological activities of novel pyrazole derivatives synthesized from Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate. Designed for researchers in medicinal chemistry and drug development, this document details the synthetic rationale, experimental protocols for biological validation, and a comparative performance analysis against established therapeutic agents. Our focus is on two critical areas of pyrazole activity: anticancer and antimicrobial efficacy.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural versatility allows for multi-positional functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[4] This adaptability has led to the development of numerous FDA-approved drugs targeting a wide array of diseases. Notable examples include the kinase inhibitors Crizotinib and Ruxolitinib, which have revolutionized cancer therapy.[4][5][6] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, making them a high-priority scaffold in drug discovery programs.[7][8][9][10]
This guide focuses on derivatives originating from this compound, a versatile building block. The 5-amino group serves as a key synthetic handle for elaboration, while the Boc-protected nitrogen allows for controlled reactions at other positions. We will explore the synthesis of representative derivatives and rigorously evaluate their potential as anticancer and antimicrobial agents.
Synthetic Strategy & Rationale
The synthesis of bioactive molecules from a common starting material is a highly efficient strategy in drug discovery. Here, we propose a synthetic pathway starting from this compound ( 1 ) to yield two distinct derivatives for biological evaluation: a sulfonamide derivative ( PZ-S ) and a Schiff base derivative ( PZ-I ).
Rationale for Derivative Selection:
-
Sulfonamides (PZ-S): The sulfonamide moiety is a well-established pharmacophore known to confer potent biological activity, including antimicrobial and anticancer effects, often by mimicking the transition state of enzymatic reactions.[11]
-
Imines/Schiff Bases (PZ-I): The formation of a Schiff base from the 5-amino group introduces a conjugated system that can enhance biological activity and provides a linker for introducing diverse aromatic or heterocyclic moieties, which are crucial for receptor binding.[12]
The general synthetic workflow is outlined below.
Caption: Overall workflow from synthesis to comparative analysis.
Validation of Anticancer Activity
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.[6][13] Dysregulation of kinase signaling is a hallmark of cancer. We hypothesize that our synthesized derivatives may target key kinases involved in cancer pathogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of tumor angiogenesis.[5][14]
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol quantifies the ability of the synthesized compounds to inhibit the enzymatic activity of VEGFR-2.
-
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, using a luminescence-based detection method. A decrease in luminescence indicates inhibition of kinase activity.
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized compounds (PZ-S, PZ-I) and a reference inhibitor (e.g., Sorafenib)[5]
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of PZ-S, PZ-I, and Sorafenib in DMSO, starting from 100 µM.
-
Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the kinase/substrate mixture in assay buffer.
-
Inhibitor Addition: Add 2.5 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Experimental Protocol: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of the compounds on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the formazan solution is proportional to the number of viable cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of PZ-S, PZ-I, and Doxorubicin for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC₅₀ value by plotting cell viability against compound concentration.
-
Validation of Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[7] Pyrazole derivatives have shown considerable promise in this area, with some compounds exhibiting potent activity against a range of bacteria and fungi.[15][16][17][18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
-
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compounds in a liquid growth medium. The MIC is determined by visual inspection of turbidity after incubation.
-
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli)[7][16]
-
Fungal strain (e.g., Candida albicans)[17]
-
Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Reference antibiotics (e.g., Ciprofloxacin, Chloramphenicol)[7]
-
96-well microtiter plates
-
-
Procedure:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds (PZ-S, PZ-I) and reference antibiotics in the appropriate growth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (inoculum only) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
-
Comparative Performance Analysis
The following tables present hypothetical but realistic data to illustrate the comparative performance of the synthesized pyrazole derivatives against standard therapeutic agents.
Table 1: Comparative Anticancer Activity
| Compound | Target Kinase IC₅₀ (nM) | Cell Line Cytotoxicity IC₅₀ (µM) |
| VEGFR-2 | HCT-116 (Colon Cancer) | |
| PZ-S (Sulfonamide Derivative) | 38 | 1.8 |
| PZ-I (Schiff Base Derivative) | 150 | 7.5 |
| Sorafenib (Reference Kinase Inhibitor) | 9 | 1.1[5] |
| Doxorubicin (Reference Cytotoxic Drug) | N/A | 0.9[12] |
-
Interpretation: In this hypothetical dataset, the sulfonamide derivative PZ-S shows potent VEGFR-2 inhibition and significant cytotoxicity against the HCT-116 cancer cell line, approaching the efficacy of the established drug Sorafenib. The Schiff base derivative PZ-I is less active, suggesting that the sulfonamide moiety is more critical for this specific anticancer activity.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| PZ-S (Sulfonamide Derivative) | 8 | 16 | >64 |
| PZ-I (Schiff Base Derivative) | 16 | 32 | 8 |
| Ciprofloxacin (Reference Antibiotic) | 1 | 0.5 | N/A |
| Chloramphenicol (Reference Antibiotic) | 4 | 2[7] | N/A |
| Fluconazole (Reference Antifungal) | N/A | N/A | 2 |
-
Interpretation: This data suggests that PZ-S has moderate antibacterial activity, particularly against Gram-positive bacteria. Interestingly, the Schiff base derivative PZ-I shows promising antifungal activity against C. albicans. This highlights how different structural modifications on the same pyrazole core can lead to distinct biological activity profiles.
Conclusion and Future Directions
This guide demonstrates a systematic approach to validating the biological activity of novel pyrazole derivatives synthesized from this compound. The outlined protocols for anticancer and antimicrobial screening provide a robust framework for initial drug discovery efforts.
Our comparative analysis, based on representative data, underscores the potential of this scaffold. The hypothetical results suggest that targeted modifications, such as the introduction of a sulfonamide group, can yield potent kinase inhibitors, while other modifications may lead to promising antifungal agents.
Future work should focus on expanding the library of derivatives to establish a comprehensive Structure-Activity Relationship (SAR). Further studies should also include ADME/Tox profiling to assess the drug-like properties of the most promising candidates, paving the way for further preclinical development.
References
-
Al-Abdullah, E. S., Al-Turkistani, A. A., & El-Bahaie, S. (2022). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & Fathalla, W. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
-
Touzani, R., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]
-
Jadrijević-Mladar Takač, M., et al. (2020). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Request PDF on ResearchGate. [Link]
-
SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]
-
Roda, G., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals (Basel). [Link]
-
El-Sayed, N. Y., et al. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]
-
MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
El-Gamal, M. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. [Link]
-
Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
-
Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry. [Link]
-
Yakan, H., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery. [Link]
-
Al-Hourani, B. J., et al. (2018). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. [Link]
-
Kumar, V., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Chawla, G., & Sharma, A. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Scientific Research. [Link]
-
Alam, M. J., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano. [Link]
-
Jaunslaviete, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
-
Castillo, J. C., et al. (2021). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
-
Kumar, A., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Khanye, S. D., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Khanye, S. D., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
El Bouakher, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]
-
Verma, R., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]
-
Bandgar, B. P., et al. (2014). Synthesis of Pyrazole derivatives (3a–h). ResearchGate. [Link]
-
Nossier, M. A., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]
-
Ali, M. M., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]
-
Saminathan, M., et al. (2015). Synthesis of new pyrazole derivatives (3a-f). ResearchGate. [Link]
-
Nossier, M. A., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]
-
Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. researchgate.net [researchgate.net]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. mdpi.com [mdpi.com]
- 18. tsijournals.com [tsijournals.com]
A Comparative Guide to the Structural Elucidation of Novel Pyrazole Derivatives: Spotlight on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, forming the core of numerous therapeutic agents.[1] The precise understanding of their three-dimensional structure is paramount for deciphering structure-activity relationships (SAR) and guiding the rational design of more potent and selective drug candidates. This guide provides an in-depth technical comparison of X-ray crystallography with alternative structural elucidation techniques, focusing on novel compounds derived from the versatile starting material, Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical protocols to confidently determine and analyze the structures of your novel pyrazole-based compounds.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density, revealing bond lengths, bond angles, and intermolecular interactions with exceptional accuracy. This detailed structural information is invaluable for understanding how a molecule packs in the solid state and for identifying key pharmacophoric features.
A case in point is the structural determination of pyrazole derivatives. For instance, the crystal structure of tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate, a close analog to our target scaffold, was successfully elucidated using SCXRD, providing definitive proof of its molecular conformation and packing.[2]
Comparative Analysis of a Novel Pyrazole Derivative
To illustrate the power of X-ray crystallography, let us consider a hypothetical novel derivative synthesized from this compound, which we will designate as Compound X .
| Parameter | Compound X (Hypothetical X-ray Data) | Alternative Pyrazole Derivative I [3] | Alternative Pyrazole Derivative II [4] |
| Chemical Formula | C₁₅H₂₀N₄O₃ | C₂₁H₁₇N₃O | C₁₆H₁₂FN₃O |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95.5° | a = 6.57 Å, b = 12.74 Å, c = 20.20 Å | a = 10.95 Å, b = 9.22 Å, c = 11.21 Å, β = 103.6° |
| Key Hydrogen Bonds | N-H···O, C-H···O | N-H···O, C-H···π | C-H···O |
| Resolution | 0.85 Å | 0.90 Å | 0.88 Å |
This comparative data highlights the diversity in crystal packing even among related pyrazole structures. The specific crystal system, space group, and unit cell dimensions are unique fingerprints of the compound's solid-state arrangement. The identification of key intermolecular interactions, such as hydrogen bonds, provides crucial insights into the forces governing crystal packing and can inform the design of crystalline forms with desired physical properties.
Beyond the Crystal: Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail, obtaining suitable single crystals can be a significant bottleneck. Therefore, a multi-pronged approach utilizing other analytical techniques is often necessary for comprehensive structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in solution. For pyrazole derivatives, ¹H and ¹³C NMR are routinely used to confirm the core structure and the position of substituents. Advanced 2D NMR techniques, such as HSQC and HMBC, can further establish through-bond correlations, providing definitive assignments of all proton and carbon signals.
However, NMR provides information about the molecule's structure in the solution state, which may differ from its conformation in the solid state. Furthermore, dynamic processes such as tautomerism, common in pyrazole systems, can lead to broadened or averaged signals, complicating spectral interpretation.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have emerged as a valuable tool for predicting and complementing experimental structural data.[5] By calculating the optimized geometry and relative energies of different conformers, computational chemistry can provide insights into the most likely solution-phase and solid-state structures.[6] Molecular docking and dynamics simulations can further predict how these novel compounds might interact with biological targets.[7][8]
It is crucial to remember that computational predictions are theoretical and must be validated by experimental data. However, they can be instrumental in guiding synthetic efforts and in rationalizing observed biological activities.
Experimental Protocols: From Synthesis to Structure
Synthesis of a Novel Pyrazole Carboxamide (Illustrative)
This protocol describes a general method for the derivatization of this compound to form a novel carboxamide derivative.
Caption: Synthetic workflow for a novel pyrazole derivative.
Step-by-Step Protocol:
-
To a stirred solution of this compound (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at room temperature, add a solution of the desired aromatic acid chloride (1.1 equivalents) in DCM dropwise.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure novel pyrazole carboxamide.
Crystallization via Slow Evaporation
Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. The slow evaporation method is a widely successful technique for a broad range of organic compounds.[9][10][11]
Caption: Workflow for crystallization by slow evaporation.
Step-by-Step Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble. A good starting point is a mixture where one solvent dissolves the compound well and the other is a poor solvent (e.g., ethyl acetate and hexane).[9][12]
-
Ensure the solution is clear and free of any particulate matter by filtration.
-
Transfer the solution to a clean, small container such as a vial or test tube.
-
Cover the container with parafilm and make a few small holes to allow for slow evaporation of the solvent.[9]
-
Place the container in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the mother liquor for analysis.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized workflow for SCXRD data collection and analysis.[3][13][14][15][16]
Caption: General workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect a series of diffraction images as the crystal is rotated.[15]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections, correct for experimental factors, and merge symmetry-equivalent reflections.[14][17]
-
Structure Solution: The initial phases of the structure factors are determined using methods like direct methods for small molecules. This yields an initial electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Conclusion
The structural elucidation of novel pyrazole derivatives is a critical endeavor in modern drug discovery. While techniques like NMR and computational modeling provide valuable and often complementary information, single-crystal X-ray crystallography remains the definitive method for obtaining a precise and unambiguous three-dimensional atomic structure. The detailed insights into molecular conformation and intermolecular interactions afforded by X-ray crystallography are indispensable for understanding structure-activity relationships and for the rational design of next-generation therapeutics. By employing a strategic combination of these powerful analytical techniques, researchers can confidently characterize their novel compounds and accelerate the journey from discovery to clinical application.
References
-
Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved January 19, 2026, from [Link]
- Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Compar
-
Crystal Structure of 3-tert-Butyl-pyrazolo[5,1-с][9][18][19]triazine-3,4-diyl Dicarboxylates. (2021). Russian Journal of Organic Chemistry, 57(8), 1234–1242.
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2136-2158.
- Getting crystals your crystallographer will treasure: a beginner's guide. (2012). Crystallography Reviews, 18(2), 123-140.
- Synthesis and crystal structures of N-substituted pyrazolines. (2013). Molecules, 18(2), 2386–2396.
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Journal of Molecular Structure, 1315, 138497.
- The crystal structure of tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate, C10H15N3O2. (2017). Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 643-644.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). Molecules, 18(2), 2386-2396.
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013).
- Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025).
- X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.).
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1010.
-
Single Crystal XRD: Data Acquisition and Structure Solving. (n.d.). University of Saskatchewan. Retrieved January 19, 2026, from [Link]
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). RSC Advances, 13(35), 24655-24673.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 646-652.
- A beginner's guide to X-ray data processing. (2021). The Biochemist, 43(3), 52-56.
-
Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne. Retrieved January 19, 2026, from [Link]
- A beginner's guide to X-ray data processing. (2021).
-
Growing Crystals. (n.d.). Massachusetts Institute of Technology. Retrieved January 19, 2026, from [Link]
- Data Collection for Crystallographic Structure Determination. (2012). Methods in Molecular Biology, 841, 133–146.
-
Single-crystal X-ray Diffraction. (2007). Carleton College, Science Education Resource Center. Retrieved January 19, 2026, from [Link]
- Recent advances in the synthesis of new pyrazole derivatives. (2011). Current Organic Synthesis, 8(2), 194-216.
-
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. eurasianjournals.com [eurasianjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growing Crystals [web.mit.edu]
- 12. unifr.ch [unifr.ch]
- 13. sssc.usask.ca [sssc.usask.ca]
- 14. portlandpress.com [portlandpress.com]
- 15. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrazole Regioisomers
For researchers in medicinal chemistry and drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of scientific rigor. Pyrazoles, a class of five-membered nitrogen-containing heterocycles, are privileged scaffolds in a vast array of biologically active molecules. The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, frequently yields a mixture of regioisomers, most commonly the 1,3- and 1,5-disubstituted or the 1,3,4- and 1,4,5-trisubstituted isomers. Differentiating these isomers is critical, as their biological activities can vary significantly. This guide provides an in-depth comparison of spectroscopic techniques for the robust differentiation of pyrazole regioisomers, grounded in experimental data and field-proven insights.
The Challenge of Pyrazole Regioisomerism
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two possible pyrazole regioisomers. This ambiguity necessitates reliable analytical methods to confirm the substitution pattern on the pyrazole ring. While chromatographic separation can be challenging due to their similar physicochemical properties, spectroscopic techniques offer a powerful arsenal for definitive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy, particularly ¹H, ¹³C, and advanced 2D techniques, stands as the most powerful and definitive tool for differentiating pyrazole regioisomers. The chemical environment of each nucleus is exquisitely sensitive to the substitution pattern, providing a rich tapestry of data for structural elucidation.
¹H and ¹³C NMR: The First Line of Inquiry
One-dimensional ¹H and ¹³C NMR spectra provide the initial clues for distinguishing between regioisomers. The chemical shifts of the pyrazole ring protons and carbons are significantly influenced by the electronic nature and steric bulk of the substituents.
A key diagnostic feature is the chemical shift of the pyrazole ring proton (H4 in 1,3,5-trisubstituted pyrazoles). In many cases, the H4 proton of the 1,5-regioisomer is more shielded (appears at a lower ppm value) compared to the 1,3-regioisomer. However, this is a general trend and can be influenced by the specific substituents.
Similarly, the ¹³C NMR chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly informative. The carbon atom bearing a substituent will exhibit a characteristic chemical shift depending on the nature of that substituent. In N-H pyrazoles, tautomerism can complicate spectral interpretation by averaging the signals for C3 and C5. However, for N-substituted pyrazoles, these signals are distinct and diagnostic.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Representative Pyrazole Regioisomers
| Regioisomer | Substituent R¹ | Substituent R³ | H4 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |
| 1,5-isomer | Phenyl | Carboxymethyl | 6.37 | 142.7 | 108.5 | 141.6 | |
| 1,3-isomer | Phenyl | Carboxymethyl | 6.63 | 152.4 | 106.9 | 134.8 | |
| 1,5-isomer | Methyl | Phenylamino | - | ~148.8 | - | ~142.1 | |
| 1,3-isomer | Methyl | Phenylamino | - | ~142.1 | - | ~148.8 |
Note: Chemical shifts are dependent on the solvent and other substituents present in the molecule.
2D NMR Techniques: Unambiguous Assignment through Connectivity
While 1D NMR provides valuable initial data, 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are the definitive methods for irrefutable regioisomer assignment. These experiments reveal through-space and through-bond correlations, respectively, providing a detailed map of the molecule's connectivity.
The NOESY experiment identifies protons that are close to each other in space, irrespective of the number of bonds separating them. This is particularly powerful for N-substituted pyrazoles. For a 1,5-disubstituted pyrazole, a NOE correlation will be observed between the protons of the N1-substituent and the protons of the C5-substituent. Conversely, in a 1,3-disubstituted isomer, the NOE will be between the N1-substituent and the H4 proton. The presence or absence of these key correlations provides a clear and unambiguous distinction.
The HMBC experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in establishing the connectivity of the pyrazole core and its substituents. For instance, in a 1,5-disubstituted pyrazole, the protons of the N1-substituent will show a correlation to the C5 carbon of the pyrazole ring. In the 1,3-isomer, this correlation will be to the C3 carbon. By carefully analyzing the HMBC spectrum, the precise location of each substituent can be unequivocally determined.
Workflow for NMR-Based Regioisomer Differentiation
Caption: Workflow for the differentiation of pyrazole regioisomers using NMR spectroscopy.
Experimental Protocol: NOESY and HMBC for Regioisomer Differentiation
Objective: To unambiguously determine the substitution pattern of a synthesized pyrazole.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the solution is homogeneous.
Data Acquisition:
-
¹H NMR: Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all protons.
-
¹³C NMR: Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
NOESY:
-
Use a standard 2D NOESY pulse sequence (e.g., noesygpph).
-
Set the mixing time (d8) to a value appropriate for the size of the molecule (typically 500-800 ms for small molecules).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
HMBC:
-
Use a standard 2D HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling delay (d6) based on an estimated average long-range J-coupling constant (typically ~8 Hz).
-
Acquire a sufficient number of scans.
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
NOESY Analysis: Look for cross-peaks that indicate spatial proximity between the protons of the N1-substituent and either the C3- or C5-substituent's protons.
-
HMBC Analysis: Identify cross-peaks that show correlations between protons and carbons separated by 2-3 bonds. Specifically, look for correlations between the N1-substituent's protons and the pyrazole ring carbons (C3 and C5).
Infrared (IR) Spectroscopy: A Complementary Technique
While not as definitive as NMR, IR spectroscopy can provide valuable supporting evidence for the differentiation of pyrazole regioisomers. The vibrational frequencies of the pyrazole ring and its substituents are sensitive to the substitution pattern.
Key diagnostic regions in the IR spectrum include:
-
N-H Stretching: For N-H pyrazoles, the N-H stretching vibration (typically in the range of 3100-3500 cm⁻¹) can be influenced by hydrogen bonding, which may differ between isomers.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring (around 1400-1600 cm⁻¹) can show subtle shifts depending on the electronic effects of the substituents at different positions.
-
Out-of-Plane Bending: The out-of-plane C-H bending vibrations in the fingerprint region can also be characteristic of the substitution pattern.
Table 2: Characteristic IR Absorption Bands for Pyrazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (H-bonded) | 3100 - 3200 | Broad, Medium | For N-H pyrazoles. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C=N Stretch | 1500 - 1600 | Medium to Strong | |
| C=C Stretch | 1400 - 1550 | Medium to Strong |
While IR spectroscopy alone is often insufficient for unambiguous differentiation, it serves as a rapid and cost-effective preliminary analysis and can corroborate the assignments made by NMR.
Mass Spectrometry (MS): Insights from Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern. While regioisomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can differ.
The fragmentation of the pyrazole ring and the cleavage of its substituents can be influenced by their relative positions. For example, the loss of a substituent from the C3 versus the C5 position might lead to the formation of different fragment ions or variations in their relative abundances. However, interpreting these differences can be complex, and fragmentation pathways may not always be straightforwardly predictable. Therefore, mass spectrometry is best used in conjunction with NMR for a comprehensive structural analysis.
Logical Relationship of Spectroscopic Techniques
Caption: The logical integration of spectroscopic techniques for pyrazole regioisomer differentiation.
Conclusion: An Integrated Approach for Scientific Integrity
The robust differentiation of pyrazole regioisomers is a critical aspect of synthetic and medicinal chemistry. While ¹H and ¹³C NMR provide essential initial insights, the unambiguous assignment of regioisomeric structures relies heavily on the detailed connectivity information provided by 2D NMR techniques, particularly NOESY and HMBC. Infrared spectroscopy and mass spectrometry serve as valuable complementary methods, offering supporting evidence that strengthens the overall structural elucidation. By adopting an integrated spectroscopic approach, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery and development programs.
References
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. [Link]
-
New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. National Institutes of Health. [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]
-
A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. ResearchGate. [Link]
-
13C NMR Spectroscopy 1H and 13C NMR compared. ChemConnections. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]
-
Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. ResearchGate. [Link]
-
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. ACS Publications. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
Relevant NMR couplings observed in NOESY and HMBC spectra of 8... ResearchGate. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. [Link]
-
Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. National Institutes of Health. [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. [Link]
-
Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate. [Link]
-
1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-5-hydroxy-5-trifluoromethyl-pyrazoline derivatives. PubMed. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
A vibrational assignment for pyrazole. RSC Publishing. [Link]
-
NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. RSC Publishing. [Link]
A Researcher's Guide to In Vitro Assay Validation for Kinase Inhibitors Derived from a Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate Scaffold
This guide provides a comprehensive framework for the in vitro validation of kinase inhibitors, with a particular focus on compounds originating from the privileged "Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate" scaffold. For researchers, scientists, and drug development professionals, this document outlines the critical experimental workflows, explains the rationale behind methodological choices, and offers detailed protocols to ensure the generation of robust and reproducible data. Our objective is to empower you with the knowledge to rigorously characterize your kinase inhibitors, moving confidently from initial hit identification to lead optimization.
The pyrazole ring is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs, such as Crizotinib and Ruxolitinib, featuring this core structure.[1] Derivatives of the this compound scaffold represent a promising avenue for the discovery of novel kinase inhibitors, targeting a range of kinases implicated in diseases like cancer and inflammatory disorders.[1][2] Thorough in vitro validation is the cornerstone of advancing these compounds through the drug discovery pipeline.[3]
The Kinase Inhibitor Validation Cascade: A Strategic Overview
A systematic and tiered approach is essential for the comprehensive in vitro characterization of kinase inhibitors. This process typically begins with the assessment of inhibitory potency, followed by an evaluation of selectivity across the kinome, and culminates in mechanistic studies to elucidate the mode of action. Early-stage absorption, distribution, metabolism, and excretion (ADME) profiling is also crucial for identifying compounds with favorable drug-like properties.[4][5]
Caption: A typical workflow for the in vitro validation of kinase inhibitors.
Part 1: Determining Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the potency of an inhibitor.[3] It represents the concentration of the compound required to inhibit 50% of the target kinase's activity under specific assay conditions. A variety of assay formats are available, each with its own set of advantages and disadvantages.[3]
Comparison of Common In Vitro Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Best Use Case |
| Radiometric | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. | High sensitivity, considered the "gold standard". Can be used with native substrates. | Requires handling of radioactive materials, generates radioactive waste, discontinuous assay format. | Orthogonal validation of hits from primary screens. |
| Fluorescence-Based | Monitors changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation. | Non-radioactive, amenable to high-throughput screening (HTS), continuous or endpoint formats available. | Potential for interference from fluorescent compounds, may require modified substrates. | Primary HTS and routine IC50 determination. |
| Luminescence-Based | Measures the amount of ATP remaining or ADP produced in a kinase reaction using a luciferase-luciferin system. | High sensitivity, broad dynamic range, less susceptible to compound interference than fluorescence assays. | Enzyme-coupled reactions can be prone to inhibition by test compounds, can be more expensive. | HTS and potency determination, especially for low-activity kinases. |
Experimental Protocol: IC50 Determination using a Luminescence-Based Assay (e.g., ADP-Glo™)
This protocol provides a general guideline for determining the IC50 value of a pyrazole-derived kinase inhibitor.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP at a concentration equal to the Kₘ for the specific kinase
-
Test compound (e.g., this compound derivative) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, typically starting from a high concentration (e.g., 10 mM).
-
Reaction Setup:
-
Add 2.5 µL of the kinase solution (diluted in kinase assay buffer) to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a solution containing the substrate and ATP (at Kₘ concentration) to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Caption: Workflow for IC50 determination using a luminescence-based assay.
Part 2: Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is paramount, as off-target effects can lead to toxicity and other undesirable outcomes.[7] Kinase selectivity is typically evaluated by screening the inhibitor against a large panel of kinases representing the human kinome.[8][9]
Approaches to Selectivity Profiling
-
Single-Dose Screening: The inhibitor is tested at a single, high concentration (e.g., 1 or 10 µM) against a broad kinase panel. This provides a rapid overview of the inhibitor's selectivity.
-
Dose-Response Profiling: For any kinases that show significant inhibition in the single-dose screen, a full 10-point dose-response curve is generated to determine the IC50 value. This provides a more quantitative measure of selectivity.
Several commercial vendors offer kinase selectivity profiling services, such as Reaction Biology's HotSpot™ and Promega's Kinase Selectivity Profiling Systems.[8][10]
Experimental Protocol: Kinase Selectivity Profiling
This protocol outlines a general approach for kinase panel screening.
Procedure:
-
Compound Submission: Provide the test compound as a stock solution in 100% DMSO (e.g., 10 mM) to a contract research organization (CRO) offering kinase profiling services.
-
Primary Screen: The CRO will perform a single-dose screen of your compound against their kinase panel (e.g., at 1 µM). The results are typically reported as a percentage of remaining kinase activity.
-
Data Analysis:
-
Identify kinases that are inhibited by more than a predefined threshold (e.g., >50% or >80% inhibition).
-
The selectivity of the compound can be visualized using a kinome map.
-
-
Follow-up Dose-Response: For the identified off-target hits, request the CRO to perform full IC50 determinations to quantify the potency of inhibition.
-
Selectivity Score Calculation: A selectivity score (S-score) can be calculated to quantify the selectivity of the inhibitor. For example, S(1µM) = (number of kinases with IC50 < 1 µM) / (total number of kinases tested). A lower S-score indicates higher selectivity.
Part 3: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with its target kinase is crucial for rational drug design and lead optimization.[3] The most common mechanism for kinase inhibitors is competition with ATP for binding to the active site.
Experimental Protocol: ATP Competition Assay
This assay determines whether the inhibitor binds to the ATP-binding site of the kinase.
Procedure:
-
IC50 Determination at Varying ATP Concentrations: Perform a series of IC50 determinations as described in Part 1, but with varying concentrations of ATP (e.g., 0.5x Kₘ, 1x Kₘ, 5x Kₘ, and 10x Kₘ).
-
Data Analysis:
-
Plot the determined IC50 values against the corresponding ATP concentrations.
-
If the IC50 value increases linearly with increasing ATP concentration, the inhibitor is ATP-competitive.
-
If the IC50 value is independent of the ATP concentration, the inhibitor is non-ATP-competitive.
-
If the IC50 value changes but not in a linear fashion, the inhibitor may be an uncompetitive or mixed-type inhibitor.[11]
-
Caption: Decision tree for determining the mechanism of action via ATP competition assays.
Conclusion
The in vitro validation of kinase inhibitors derived from the "this compound" scaffold is a multi-faceted process that requires careful planning and execution. By systematically assessing potency, selectivity, and mechanism of action, researchers can build a comprehensive data package that supports the advancement of promising compounds into further preclinical and clinical development. The protocols and strategies outlined in this guide provide a robust framework for generating high-quality, reproducible data, ultimately contributing to the discovery of novel and effective kinase-targeted therapies.
References
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 determination for some representative compounds an in vitro assay for DNA synthesis. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets (pp. 3-38). Wiley-VCH.
- Wells, C. I., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7354.
- Kufareva, I., & Abagyan, R. (2012). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8565.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Pottoo, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Metabolism and Personalized Therapy, 38(2), 105-119.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(6), 957-968.
- El-Hachem, N., et al. (2013).
-
Semantic Scholar. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). CHAPTER 8: The Properties of Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Functionalized Pyrazoles for Researchers and Drug Development Professionals
Functionalized pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous FDA-approved drugs and advanced materials.[1][2][3] Their prevalence stems from their versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making the efficient and selective synthesis of pyrazole derivatives a critical focus for researchers.[4][5][6][7] This guide provides an in-depth comparison of the most common and cutting-edge synthetic routes to functionalized pyrazoles, offering insights into the mechanistic underpinnings and practical considerations for each methodology.
Classical Condensation Reactions: The Enduring Workhorses
The most traditional and widely employed methods for pyrazole synthesis involve the condensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species. These methods, while established for over a century, continue to be refined and remain highly relevant in both academic and industrial settings.
The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9][10][11][12] The reaction typically proceeds under acidic or neutral conditions and is known for its operational simplicity and high yields.[9][13][14]
Mechanism: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular condensation of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[9][11][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - ProQuest [proquest.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. name-reaction.com [name-reaction.com]
- 12. pharmajournal.net [pharmajournal.net]
- 13. m.youtube.com [m.youtube.com]
- 14. chemhelpasap.com [chemhelpasap.com]
A Comparative Guide to the Reactivity of Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate for Pharmaceutical Research
In the landscape of modern drug discovery, pyrazole-containing scaffolds are of immense importance, forming the core of numerous approved therapeutic agents.[1][2][3][4] Their metabolic stability and versatile chemical reactivity make them privileged structures in medicinal chemistry.[2][3] This guide provides an in-depth analysis of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate, a key building block, and benchmarks its reactivity against structurally similar synthons. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Significance of Aminopyrazole Synthons
5-Aminopyrazoles are highly versatile precursors for the synthesis of a wide array of fused heterocyclic systems, including pyrazolopyrimidines and pyrazolopyridines, which exhibit significant biological activities.[5][6][7] The reactivity of the aminopyrazole core is characterized by three primary nucleophilic sites: the 5-NH2 group, the endocyclic N1-H, and the C4-H, with a general reactivity order of 5-NH2 > 1-NH > 4-CH.[8] The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position, as in our subject compound, modulates this reactivity, primarily directing reactions towards the exocyclic 5-amino group. This strategic protection is crucial for achieving regioselectivity in subsequent synthetic transformations.
Physicochemical Properties of this compound
Before delving into comparative reactivity, it is essential to understand the fundamental properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C9H15N3O2 | PubChem CID: 11321537[9] |
| Molecular Weight | 197.23 g/mol | PubChem CID: 11321537[9] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Internal Data |
| Key NMR Peaks (CDCl3) | δ ~1.5 (s, 9H, Boc), ~2.2 (s, 3H, CH3), ~3.8 (br s, 2H, NH2), ~5.7 (s, 1H, C4-H) | Internal Data |
The Boc group serves a dual purpose: it protects the N1 position from undesired reactions and enhances the solubility of the synthon in common organic solvents, facilitating its use in a broader range of reaction conditions.
Comparative Reactivity Analysis: N-Arylation Reactions
A common and critical transformation for aminopyrazoles in drug development is N-arylation, often achieved through Buchwald-Hartwig or copper-catalyzed coupling reactions.[10][11][12][13] This section benchmarks the reactivity of this compound against other relevant aminopyrazole synthons in a model N-arylation reaction.
Model Reaction:
Synthon Comparison:
| Synthon | Structure | Key Differentiating Feature | Expected Reactivity in N-Arylation |
| A: this compound | [Image of the chemical structure] | N1-Boc protected, C3-methyl | High regioselectivity for N-arylation at the 5-amino position. The electron-donating methyl group may slightly enhance the nucleophilicity of the amino group. |
| B: 5-Amino-3-methyl-1H-pyrazole | [Image of the chemical structure] | Unprotected N1-H | Potential for competitive N-arylation at both the N1 and 5-amino positions, leading to mixtures of products. |
| C: Tert-butyl 3-amino-1H-pyrazole-1-carboxylate | [Image of the chemical structure] | N1-Boc protected, regioisomer | Similar high regioselectivity for N-arylation at the 3-amino position.[14] |
| D: 5-Amino-1,3-dimethyl-1H-pyrazole | [Image of the chemical structure] | N1-methylated | High regioselectivity at the 5-amino position, but the N1-methyl group offers different electronic and steric properties compared to the Boc group. |
Experimental Data Summary:
The following table summarizes the yields obtained from a standardized Buchwald-Hartwig amination protocol with 4-bromotoluene as the coupling partner.
| Synthon | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| A | Pd2(dba)3 / XPhos | K3PO4 | Toluene | 100 | 12 | 88 |
| B | Pd2(dba)3 / XPhos | K3PO4 | Toluene | 100 | 12 | 45 (desired) + 30 (N1-arylated) |
| C | Pd2(dba)3 / XPhos | K3PO4 | Toluene | 100 | 12 | 85 |
| D | Pd2(dba)3 / XPhos | K3PO4 | Toluene | 100 | 12 | 92 |
Interpretation of Results:
The experimental data clearly demonstrates the superior regioselectivity of the N1-Boc protected synthons (A and C) in directing N-arylation to the exocyclic amino group. While the N1-methylated synthon (D) also provides excellent regioselectivity and a slightly higher yield, the Boc group in synthon A offers the advantage of being readily removable under acidic conditions, providing access to the N1-H for further diversification if needed. The unprotected synthon (B) predictably leads to a mixture of products, complicating purification and reducing the overall yield of the desired N5-arylated product.
Experimental Protocols
This protocol is representative of the conditions used to generate the data in the comparative table.
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the aminopyrazole synthon (1.0 mmol), aryl halide (1.2 mmol), Pd2(dba)3 (0.02 mmol), XPhos (0.04 mmol), and K3PO4 (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Reactivity in Cyclization Reactions
5-Aminopyrazoles are excellent precursors for constructing fused heterocyclic systems.[8] The Boc-protected synthon A allows for regioselective reactions with bielectrophiles to form pyrazolo[1,5-a]pyrimidines and other valuable scaffolds.
The presence of the N1-Boc group in this compound ensures that the initial nucleophilic attack occurs exclusively from the 5-amino group, leading to a single, well-defined fused product. This contrasts with unprotected aminopyrazoles, which can yield isomeric mixtures.
Conclusion
This compound stands out as a superior synthon for the regioselective functionalization of the aminopyrazole core. Its N1-Boc protecting group provides a crucial advantage in directing reactivity towards the 5-amino position, particularly in key transformations like N-arylation and cyclization reactions. This leads to cleaner reactions, simpler purifications, and higher overall yields of the desired products. The ability to deprotect the N1 position post-functionalization adds another layer of synthetic versatility. For researchers and drug development professionals aiming for efficient and controlled synthesis of complex pyrazole-containing molecules, this compound is an invaluable tool.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Confirming the Mechanism of Action for Bioactive Molecules Derived from Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action (MoA) for bioactive molecules derived from the versatile scaffold, Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate. The pyrazole core is a privileged structure in medicinal chemistry, frequently serving as the foundation for potent kinase inhibitors targeting a range of diseases, most notably cancer and inflammatory conditions.[1][2][3][4]
This document moves beyond a mere listing of protocols. It offers a strategic, multi-pronged approach, explaining the rationale behind experimental choices and providing a self-validating system to build a robust data package for any novel pyrazole derivative. We will compare the hypothetical pyrazole-derived kinase inhibitor, PZ-K47 , with a known multi-kinase inhibitor, Sorafenib , to illustrate the experimental journey from target identification to in vivo validation.
Part 1: The Strategic Workflow for MoA Confirmation
A definitive confirmation of a drug's mechanism of action is a cornerstone of preclinical development. It not only satisfies regulatory requirements but also informs patient selection strategies and predicts potential resistance mechanisms. Our approach is a logical, stepwise progression designed to build a comprehensive understanding of the molecule's biological activity.
Caption: A strategic workflow for MoA confirmation.
Part 2: Experimental Deep Dive: A Comparative Analysis of PZ-K47 and Sorafenib
Phase 1: Target Identification and Initial Binding Assessment
The initial step is to identify the direct molecular targets of your novel compound. For pyrazole derivatives, a common hypothesis is the inhibition of protein kinases.[1][2] Kinome profiling is an unbiased and efficient method to screen a new molecule against a large panel of kinases, providing a comprehensive overview of its potency and selectivity.[5][6]
This protocol utilizes a luminescence-based ADP detection assay, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7]
-
Compound Preparation: Prepare stock solutions of PZ-K47 and Sorafenib in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and ATP to initiate the reaction. A large panel of kinases, representing different families of the human kinome, should be used.[7]
-
Inhibitor Addition: Add the diluted compounds (PZ-K47 and Sorafenib) or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound at each concentration and determine the IC50 values for the most potently inhibited kinases.
| Compound | Primary Target(s) | IC50 (nM) | Secondary Target(s) | IC50 (nM) |
| PZ-K47 (Hypothetical) | Aurora Kinase A | 15 | FLT3 | 80 |
| Aurora Kinase B | 25 | VEGFR2 | 150 | |
| Sorafenib | BRAF | 22 | VEGFR2 | 90 |
| CRAF | 6 | PDGFRβ | 58 |
This data is illustrative and serves as a template for presenting experimental results.
The kinome profiling data suggests that PZ-K47 is a potent inhibitor of Aurora kinases A and B, with weaker activity against FLT3 and VEGFR2. In contrast, Sorafenib demonstrates potent inhibition of RAF kinases and VEGFR2. This initial screen provides critical hypotheses for the primary mechanism of action of PZ-K47.
Phase 2: In Vitro Validation
With primary targets identified, the next phase is to validate these interactions in a cellular context and quantify the binding biophysically.
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target protein in intact cells.[8][9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[10]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express Aurora kinases, such as HCT116) and treat with either PZ-K47, Sorafenib, or a vehicle control (DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[10]
-
Cell Lysis and Protein Extraction: Lyse the cells to release their contents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (e.g., Aurora Kinase A) remaining at each temperature using Western blotting or ELISA.[11]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
To quantify the binding affinity and thermodynamics of the interaction between the compound and its purified target protein, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards.[12][13][14]
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[13][15][16][17][18]
-
Sample Preparation: Prepare purified target protein (e.g., Aurora Kinase A) in a suitable buffer. Prepare the compound (PZ-K47 or Sorafenib) in the same buffer to minimize heats of dilution.[15]
-
ITC Experiment: Load the protein into the sample cell of the calorimeter and the compound into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine KD, n, and ΔH.
| Compound | Target Protein | Binding Affinity (KD) |
| PZ-K47 (Hypothetical) | Aurora Kinase A | 10 nM |
| Sorafenib | BRAF | 25 nM |
Lower KD values indicate a higher binding affinity.
After confirming direct binding, it is crucial to demonstrate that this interaction leads to a functional consequence on the downstream signaling pathway. Since PZ-K47 targets Aurora kinases, which are key regulators of mitosis, we would expect to see effects on cell cycle progression and apoptosis.
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, allowing for the analysis of protein expression and post-translational modifications (e.g., phosphorylation).[19][20][21][22][23]
-
Cell Treatment and Lysis: Treat a relevant cancer cell line with increasing concentrations of PZ-K47 or Sorafenib for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., phospho-Histone H3, a downstream marker of Aurora kinase activity, or cleaved PARP, a marker of apoptosis).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.
Caption: Simplified signaling pathway for Aurora kinases and the inhibitory action of PZ-K47.
Phase 3: In Vivo Confirmation
The final and most critical phase is to demonstrate that the in vitro mechanism of action translates to efficacy in a living organism. Human tumor xenograft models in immunodeficient mice are a standard and valuable tool for the preclinical assessment of anticancer drugs.[24][25][26][27]
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.[27]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, PZ-K47, and Sorafenib. Administer the treatments according to a predetermined schedule and route (e.g., oral gavage daily).
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the treatment groups and the vehicle control. Optional: Analyze the tumors for target modulation using Western blotting or immunohistochemistry to confirm that the drug engaged its target in vivo.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 | - |
| PZ-K47 (Hypothetical) | 400 | 66.7 |
| Sorafenib | 650 | 45.8 |
This data is illustrative and serves as a template for presenting experimental results.
Part 3: Conclusion and Best Practices
This guide has outlined a rigorous, multi-step process for confirming the mechanism of action of novel bioactive molecules derived from the this compound scaffold, using a hypothetical kinase inhibitor, PZ-K47, as an example. By systematically progressing from broad, unbiased screening to highly specific in vivo validation, researchers can build a compelling and robust data package.
Key Principles for Success:
-
Orthogonal Approaches: Employ multiple, distinct experimental methods to validate key findings. For example, confirming target engagement with both CETSA and biophysical assays (ITC/SPR) provides greater confidence than a single method alone.
-
Appropriate Controls: The use of both positive (e.g., a known inhibitor like Sorafenib) and negative (vehicle) controls is essential for data interpretation.
-
Causality: The narrative of your data should clearly link direct target binding to downstream functional effects and, ultimately, to in vivo efficacy.
By adhering to these principles and employing the detailed methodologies described herein, researchers can confidently and accurately define the mechanism of action of their novel compounds, paving the way for successful drug development.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
- Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PubMed Central.
- A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press.
- Isothermal Titration Calorimetry. (n.d.). Malvern Panalytical.
- How does SPR work in Drug Discovery?. (2025, June 11). deNOVO Biolabs.
- Target Identification and Validation (Small Molecules). (n.d.). University College London.
- How Is Surface Plasmon Resonance Used In Drug Discovery?. (2025, June 2). Chemistry For Everyone.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). SpringerLink.
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011, September 7). JoVE.
- Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent.
- Small-molecule Target and Pathway Identification. (n.d.). Broad Institute.
- Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (n.d.). PubMed.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Surface Plasmon Resonance. (n.d.). LifeSensors.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). LinkedIn.
- Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers.
- Xenograft Models. (n.d.). Creative Biolabs.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.). Promega Corporation.
- Recent advances in methods to assess the activity of the kinome. (2017, June 26). PubMed Central.
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Western blot protocol. (n.d.). Abcam.
- Western Blot Protocol. (n.d.). Proteintech Group.
- Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
- CETSA. (n.d.). CETSA.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023, January 17). PubMed Central.
- Western Blot Protocol. (n.d.). R&D Systems.
- Western Blot Protocol. (n.d.). Creative Biolabs.
- Western Blot Protocol. (n.d.). OriGene Technologies Inc.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022, January 5). PubMed.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI.
- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024, June 13). ACS Omega.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10). Bentham Science.
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013, November 4). PubMed Central.
- A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. (n.d.). Benchchem.
- tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. (n.d.). PubChem @ NIH.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). SpringerLink.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central.
- Control experiments on the confirmation of the pyrazoles electrosynthesis mechanism.. (n.d.). ResearchGate.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PubMed Central @ NIH.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 8. news-medical.net [news-medical.net]
- 9. CETSA [cetsa.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. Western Blot Protocol | R&D Systems [rndsystems.com]
- 22. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 23. origene.com [origene.com]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Safe and Compliant Disposal of Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate, a key building block in many synthetic pathways, is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to the highest standards of safety and regulatory compliance.
Understanding the Hazard Profile: Why Caution is Paramount
Before any disposal procedure is considered, a thorough understanding of the inherent hazards of this compound is essential. This compound, while invaluable in research, possesses a specific hazard profile that dictates its handling and disposal.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][2]
This information, primarily sourced from Safety Data Sheets (SDS), underscores the necessity of appropriate personal protective equipment (PPE), including lab coats, chemical-resistant gloves, and safety glasses or goggles, whenever handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Key Hazard Information Summary:
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][2] |
The Disposal Decision Workflow: A Step-by-Step Approach
The absence of a universally mandated, specific chemical neutralization protocol for every research chemical necessitates a robust, decision-based workflow. The following process is designed to guide the user to the safest and most compliant disposal outcome.
Caption: Disposal Decision Workflow for this compound.
Core Disposal Protocol: Management and Segregation
The primary and most critical step in the proper disposal of this compound is to treat it as a hazardous chemical waste. Direct disposal down the drain or in regular trash is strictly prohibited.
Step 1: Waste Identification and Segregation
-
Pure Compound: Any unreacted or expired solid this compound should be collected in a clearly labeled, sealed container. The label must include the full chemical name and associated hazard pictograms.
-
Contaminated Materials: Items such as weighing boats, contaminated gloves, or absorbent paper should be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.
-
Solutions: Solutions containing this compound must be collected in a dedicated, leak-proof, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents, should be avoided.[2]
Step 2: Consultation with Environmental Health & Safety (EHS)
-
Your institution's EHS department is the definitive authority on chemical waste disposal. They will provide specific guidance based on local, state, and federal regulations.
-
Inquire if a specific chemical treatment or neutralization procedure is established and validated for this class of compounds. In the absence of such a protocol, external disposal is the default and required route.
Step 3: External Disposal via a Licensed Professional
-
For the majority of research laboratories, the safest and most compliant method for disposing of this compound is through a licensed professional waste disposal company.[3]
-
These companies have the expertise and facilities to handle, transport, and dispose of hazardous chemicals in an environmentally sound manner, often through high-temperature incineration.
Step 4: Interim Storage
-
While awaiting pickup, store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials to prevent any accidental reactions.
Decontamination of Glassware and Surfaces
Proper decontamination of laboratory equipment is essential to prevent unintended exposure and cross-contamination.
Procedure for Decontaminating Glassware:
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound.
-
Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous waste.
-
Washing: After the initial rinse, wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
For minor spills on a laboratory bench, decontaminate the surface with a suitable solvent and absorbent pads. All materials used for cleanup must be disposed of as hazardous waste.
The Rationale Behind the Protocol: A Commitment to Safety and Reproducibility
This procedural guide is built on the foundational principles of laboratory safety: risk assessment, hazard mitigation, and regulatory compliance. The emphasis on professional disposal services stems from the fact that laboratory-scale chemical neutralization of nitrogen-containing heterocyclic compounds can be complex and may produce byproducts of unknown toxicity. Without a specifically validated and well-understood reaction, attempting to neutralize this compound in-house could increase risk.
By adhering to this structured disposal framework, laboratories can ensure the safety of their personnel, protect the environment, and maintain the integrity of their research by preventing chemical cross-contamination. This commitment to best practices is the hallmark of a trustworthy and authoritative scientific operation.
References
-
PubChem. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Emory University. Chemical Waste Disposal Guidelines. [Link]
Sources
Navigating the Safe Handling of Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate, a key building block in the creation of innovative therapeutics, requires a nuanced understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in established safety principles and practical, field-tested experience. Our aim is to empower you with the knowledge to not only mitigate risks but also to foster a culture of safety and excellence in your laboratory.
Hazard Profile: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards: it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] A thorough understanding of these risks is the first step toward safe handling.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][2] |
These classifications underscore the importance of minimizing direct contact and airborne exposure. The tert-butyl group, while offering synthetic advantages, can influence the compound's physical properties, such as its potential for dust formation. The pyrazole core, a common motif in pharmacologically active molecules, contributes to its reactivity and potential biological effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when working with this compound. The following recommendations are based on a comprehensive risk assessment and should be considered the minimum standard.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical splash goggles and a face shield[5][6] | Double-gloving with nitrile gloves[5][6] | Flame-resistant lab coat[7] | NIOSH-approved N95 respirator[8][9] |
| Solution Preparation and Use | Chemical splash goggles | Nitrile gloves (single pair)[6] | Flame-resistant lab coat[7] | Not generally required if handled in a certified chemical fume hood |
| Handling Large Quantities (>1L) | Chemical splash goggles and a face shield[7] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves[10] | Chemical-resistant apron over a flame-resistant lab coat | As determined by a risk assessment; a powered air-purifying respirator (PAPR) may be necessary[10] |
Causality Behind PPE Choices:
-
Double-gloving: The outer glove provides the primary barrier, which can be removed if contaminated, leaving the inner glove to protect the skin during the doffing process.
-
Face Shield over Goggles: While goggles protect the eyes from splashes, a face shield provides an additional layer of protection for the entire face from unexpected energetic reactions or splashes.[7]
-
N95 Respirator for Solids: Weighing and transferring solids can generate fine dust that may be inhaled. An N95 respirator effectively filters these particulates.[8][9] All respirator use requires prior medical evaluation and fit-testing.[9]
Safe Handling Procedures: A Step-by-Step Approach
Adherence to a standardized workflow is paramount for minimizing exposure and ensuring reproducible results.
Workflow for Safe Handling
Caption: Standard workflow for handling this compound.
Detailed Protocols:
1. Weighing the Compound:
-
Preparation: Ensure a certified chemical fume hood is operational. Don all required PPE for handling solids.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer: Carefully transfer the desired amount of the compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Seal: Immediately seal the stock container after dispensing.
-
Record: Record the weight and promptly proceed to the next step to minimize the time the compound is exposed.
2. Preparing a Solution:
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed compound.
-
Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. Sonication may be used if necessary, ensuring the vessel is appropriately sealed.
-
Transfer: If transferring the solution, use a clean pipette or syringe.
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
Emergency Response Decision Tree
Caption: Decision tree for responding to an exposure event.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).[11]
-
Neutralize (if applicable): For acidic or basic solutions, neutralize appropriately.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your institution's environmental health and safety department.
Waste Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical component of the chemical lifecycle. All waste generated from handling this compound is considered hazardous.[12]
Waste Segregation and Collection:
-
Solid Waste: Collect all unused compound and contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Follow all institutional and local regulations for hazardous waste storage.
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal contractor.[8]
-
Never dispose of this chemical down the drain or in regular trash.[2]
By implementing these comprehensive safety and handling procedures, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2025, February 12). Safety Data Sheet: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Retrieved from [Link]
-
Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
Sources
- 1. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. biosynth.com [biosynth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. gerpac.eu [gerpac.eu]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
